molecular formula C25H41NO9 B10783549 14-Benzoyl-8-O-methylaconine

14-Benzoyl-8-O-methylaconine

Cat. No.: B10783549
M. Wt: 499.6 g/mol
InChI Key: SQMGCPHFHQGPIF-JIOYIOPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aconine is a diterpene alkaloid with formula C25H41NO9 that is isolated from several Aconitum species. It has a role as a plant metabolite, a human urinary metabolite, a NF-kappaB inhibitor and a xenobiotic. It is a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a polyether, a tertiary amino compound, a pentol, a secondary alcohol and a tertiary alcohol. It derives from a hydride of an aconitane.
Jesaconine is a natural product found in Aconitum pendulum, Aconitum, and Euglena gracilis with data available.

Properties

IUPAC Name

(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3/t11-,12-,13+,14-,15+,16+,17-,18?,19-,20+,21+,22+,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMGCPHFHQGPIF-JIOYIOPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 14-Benzoyl-8-O-methylaconine: Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the diterpenoid alkaloid, 14-Benzoyl-8-O-methylaconine. The information presented herein is curated for professionals in research and drug development, with a focus on detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Natural Source

This compound is a naturally occurring C19-diterpenoid alkaloid. The primary botanical source for this compound is the plant species Aconitum soongaricum var. pubescens, a member of the Ranunculaceae family.[1][2] Diterpenoid alkaloids are characteristic chemical constituents of the genus Aconitum, which is known for its wide array of structurally complex and biologically active molecules.

Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process, beginning with the extraction of the raw plant material, followed by purification through various chromatographic techniques. While specific quantitative yields for this compound are not extensively reported in publicly available literature, the following protocol outlines a general and effective methodology for the isolation of diterpenoid alkaloids from Aconitum soongaricum var. pubescens.

This protocol is a composite of established methods for the isolation of diterpenoid alkaloids from Aconitum species.

2.1.1. Plant Material and Extraction

  • Preparation of Plant Material: Dried and powdered roots of Aconitum soongaricum var. pubescens are used as the starting material.

  • Solvent Extraction: The powdered roots are extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times (e.g., 3 times) to ensure the complete recovery of alkaloids. The extracts are then combined.

  • Concentration: The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Acid-Base Partitioning

  • Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

  • Extraction of Neutral and Acidic Impurities: The acidic solution is then partitioned with a non-polar organic solvent, such as diethyl ether or chloroform (B151607), to remove neutral and acidic impurities. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The pH of the aqueous layer is adjusted to the alkaline range (pH 9-10) using a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Alkaloids: The basified aqueous solution is then extracted with a chlorinated solvent like chloroform or dichloromethane (B109758) to transfer the alkaloids into the organic phase. This process is repeated several times to maximize the recovery of the alkaloids.

  • Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total crude alkaloids.

2.1.3. Chromatographic Purification

The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate the individual compounds.

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is first fractionated by column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the methanol concentration being incrementally increased. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound, this compound, are further purified by preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifying agent like formic acid or trifluoroacetic acid.

2.1.4. Advanced Purification Techniques

For complex mixtures of alkaloids with similar polarities, advanced techniques like pH-zone-refining counter-current chromatography (CCC) can be employed for efficient separation.[3] This method utilizes a two-phase solvent system and a pH gradient to achieve high-resolution separation of ionizable compounds.[3]

The following table summarizes typical chromatographic conditions used in the purification of diterpenoid alkaloids from Aconitum species.

ParameterSilica Gel Column ChromatographyPreparative HPLC
Stationary Phase Silica gel (200-300 mesh)C18, 5 or 10 µm
Mobile Phase Chloroform-Methanol gradientAcetonitrile-Water or Methanol-Water with 0.1% Formic Acid
Detection TLC with Dragendorff's reagentUV at 230 nm

Biological Activity: Cytotoxicity and Antiproliferative Effects

While specific studies on the signaling pathways of this compound are limited, aconitine-type diterpenoid alkaloids are generally known to possess significant cytotoxic and antiproliferative activities against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis.

The following table presents the in vitro cytotoxicity of 8-O-azeloyl-14-benzoylaconine, a structurally related compound, against human tumor cell lines. This data provides an indication of the potential potency of this class of alkaloids.

Cell LineCancer TypeIC50 (µM)
A-549Lung Carcinoma~10-20
MCF-7Breast Adenocarcinoma~10-20
HCT-15Colorectal Adenocarcinoma~10-20

Data from a study on 8-O-azeloyl-14-benzoylaconine, a related C19-diterpenoid alkaloid.

Visualizations

The following diagram illustrates the general workflow for the isolation of this compound from Aconitum soongaricum var. pubescens.

Isolation_Workflow plant Dried & Powdered Roots of A. soongaricum var. pubescens extraction Ethanol Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Enriched Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

This diagram depicts a generalized signaling pathway for the induction of apoptosis by aconitine-type diterpenoid alkaloids in cancer cells, based on published mechanisms for related compounds.

Cytotoxicity_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alkaloid Aconitine-type Alkaloid (e.g., this compound) receptor Cell Surface Receptors / Ion Channels alkaloid->receptor p38_mapk p38 MAPK Activation receptor->p38_mapk tnfa TNFα Signaling receptor->tnfa caspase_activation Caspase Cascade Activation p38_mapk->caspase_activation nlrp3 NLRP3 Inflammasome Activation tnfa->nlrp3 nlrp3->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Generalized apoptosis induction pathway by aconitine-type alkaloids.

Disclaimer: This document is intended for informational purposes for a scientific audience. The isolation and handling of compounds from Aconitum species should only be performed by trained professionals in a controlled laboratory setting due to the high toxicity of many of the constituent alkaloids.

References

An In-depth Technical Guide on the Synthesis of 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed semi-synthetic pathway for 14-Benzoyl-8-O-methylaconine, a derivative of the diterpenoid alkaloid aconitine (B1665448). The synthesis is conceptualized as a three-step process commencing with the extraction of the natural product aconitine, followed by its selective hydrolysis to 14-benzoylaconine, and culminating in the targeted methylation of the C-8 hydroxyl group. This document provides a compilation of methodologies drawn from existing literature on the manipulation of aconitine-type alkaloids, presenting them as a coherent pathway to the target molecule.

Overall Synthesis Pathway

The proposed synthesis of this compound is a semi-synthetic route starting from the natural product aconitine. The pathway involves three main stages:

  • Isolation and Purification of Aconitine: Extraction of the parent alkaloid, aconitine, from a natural source, typically the roots of Aconitum species.

  • Selective Hydrolysis to 14-Benzoylaconine: Removal of the acetyl group at the C-8 position of aconitine to yield the intermediate, 14-benzoylaconine.

  • Selective Methylation at C-8: Introduction of a methyl group at the C-8 hydroxyl function of 14-benzoylaconine to afford the final product.

The logical flow of this synthetic route is depicted in the diagram below.

Synthesis_Pathway Aconitum Aconitum sp. Roots Aconitine Aconitine Aconitum->Aconitine Extraction & Purification Benzoylaconine 14-Benzoylaconine Aconitine->Benzoylaconine Selective Hydrolysis FinalProduct This compound Benzoylaconine->FinalProduct Selective C-8 Methylation

Caption: Proposed semi-synthetic pathway for this compound.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis, accompanied by relevant quantitative data sourced from the literature.

Step 1: Isolation and Purification of Aconitine

Aconitine is a naturally occurring alkaloid found in various Aconitum species. The concentration of aconitine can vary significantly depending on the plant species and the extraction method employed.

Data Presentation: Aconitine Content in Various Aconitum Species

Aconitum SpeciesExtraction MethodAconitine Content (µg/g of dry weight)Reference
A. chasmanthumSonication with 0.05 M HCl7800 - 8100[1]
A. szechenyianumRefluxed acidic alcohol331.7 - 1700[1]
A. pendulumRefluxed acidic alcohol296.3[1]
A. napellusNot specifiedFatal dose from 1g of root[2]

Experimental Protocol: Extraction and Purification

This protocol is a composite of established methods for the gram-scale purification of aconitine[3].

  • Plant Material Preparation: The roots of the selected Aconitum species are cleaned, air-dried, and ground into a coarse powder.

  • Alkaloid Extraction:

    • The powdered roots are macerated with a suitable organic solvent, such as 95% ethanol (B145695), at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction[4].

    • Alternatively, the powdered material can be dampened with an aqueous ammonia (B1221849) solution and then extracted with a less polar solvent like dichloromethane[3].

  • Acid-Base Extraction for Alkaloid Isolation:

    • The combined organic extracts are concentrated under reduced pressure.

    • The resulting residue is dissolved in a dilute acidic solution (e.g., 2% HCl) and extracted with a non-polar organic solvent (e.g., petroleum ether) to remove non-basic impurities[4].

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified with an ammonia solution to a pH of around 9-10.

    • The free alkaloids are then extracted back into an organic solvent such as dichloromethane (B109758) or chloroform (B151607).

  • Purification:

    • The crude alkaloid extract is concentrated and purified by column chromatography over silica (B1680970) gel or alumina[4].

    • The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol (B129727).

    • Fractions containing aconitine are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated.

  • Crystallization:

    • The purified aconitine is further purified by recrystallization from a suitable solvent like ethanol to yield crystalline aconitine.

Step 2: Selective Hydrolysis of Aconitine to 14-Benzoylaconine

The hydrolysis of aconitine to 14-benzoylaconine involves the selective cleavage of the acetyl ester at the C-8 position, while leaving the benzoyl ester at C-14 intact. This is possible due to the greater lability of the C-8 acetyl group. Processing of Aconitum roots by boiling in water is a traditional method that facilitates this hydrolysis[2].

Data Presentation: Hydrolysis of Aconitine

Starting MaterialProductKey TransformationNotes
Aconitine14-BenzoylaconineSelective hydrolysis of C-8 acetyl groupThe benzoyl group at C-14 is more stable to hydrolysis.

Experimental Protocol: Selective Hydrolysis

This protocol is based on the principle of controlled hydrolysis of aconitine[5].

  • Reaction Setup: Aconitine is dissolved in water or a dilute aqueous acid or base.

  • Hydrolysis: The solution is heated under controlled conditions (e.g., reflux) for a specific period. The progress of the reaction should be monitored by TLC or HPLC to maximize the yield of 14-benzoylaconine and minimize the formation of the fully hydrolyzed product, aconine.

  • Work-up and Purification:

    • After the reaction is complete, the solution is cooled and neutralized.

    • The product, 14-benzoylaconine, is extracted with a suitable organic solvent.

    • The organic extract is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated.

    • The crude 14-benzoylaconine can be purified by column chromatography or recrystallization.

Step 3: Selective Methylation of 14-Benzoylaconine

The final step is the methylation of the C-8 hydroxyl group of 14-benzoylaconine. Literature suggests that heating aconitine in methanol can lead to the replacement of the C-8 acetyl group with a methoxy (B1213986) group[6]. This indicates that a direct reaction with methanol could be a viable method for methylating the C-8 hydroxyl group of 14-benzoylaconine.

Experimental Protocol: C-8 Methylation

This proposed protocol is based on the reported reactivity of the C-8 position in aconitine[6].

  • Reaction Setup: 14-Benzoylaconine is dissolved in anhydrous methanol. The reaction might be facilitated by the presence of a mild acid or base catalyst.

  • Methylation: The solution is heated under reflux for a prolonged period. The reaction should be monitored by TLC or HPLC to follow the conversion of the starting material to the desired product.

  • Work-up and Purification:

    • Upon completion, the methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent and washed with water to remove any catalyst.

    • The organic layer is dried, filtered, and concentrated.

    • The final product, this compound, is purified by column chromatography.

Characterization of this compound

Detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, would be required to confirm the structure of the final product. These data should be compared with any available literature values or predicted spectra.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the workflow from starting material to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Aconitine Intermediate 14-Benzoylaconine Start->Intermediate Hydrolysis Product Crude this compound Intermediate->Product Methylation Purification Column Chromatography Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Final Pure this compound NMR->Final MS->Final

Caption: Workflow for the synthesis, purification, and analysis of this compound.

This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, based on established chemical transformations of aconitine alkaloids. The successful execution of this synthesis will rely on careful optimization of the reaction conditions for the hydrolysis and methylation steps to achieve the desired selectivity and yield.

References

Physical and chemical properties of 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a derivative of aconitine (B1665448), a C19-diterpenoid alkaloid. These compounds are primarily found in plants of the Aconitum species and are known for their significant physiological and toxicological effects. The core structure is a complex norditerpenoid skeleton. Variations in the ester and methyl ether substituents at various positions on this skeleton give rise to a wide array of naturally occurring and semi-synthetic analogs. These modifications significantly influence their biological activity, ranging from high toxicity to potential therapeutic applications, including analgesic and anti-inflammatory effects.[1] The study of specific derivatives like this compound is crucial for understanding structure-activity relationships within this class of molecules.

Chemical and Physical Properties

While specific quantitative data for this compound is not available, the table below presents the properties of the parent compound, Aconitine, and a related derivative, Benzoylaconine, to provide a comparative reference.

PropertyAconitineBenzoylaconineThis compound (Predicted)
Molecular Formula C34H47NO11C32H45NO10C33H45NO10
Molecular Weight ( g/mol ) 645.7603.7~615.7
Appearance White crystalline solidWhite crystalline solidExpected to be a white crystalline solid
Melting Point (°C) 204129-132Not Available
Solubility Slightly soluble in water; Soluble in ethanol, chloroform, etherSoluble in organic solventsExpected to be soluble in organic solvents

Note: The properties for this compound are predicted based on its chemical structure relative to aconitine and benzoylaconine.

Experimental Protocols

The isolation, purification, and characterization of aconitine alkaloids involve a series of well-established analytical techniques.

A common method for extracting aconitine alkaloids from plant material (e.g., Aconitum roots) involves the following steps:

  • Sample Preparation: Air-dried and powdered plant material is used as the starting point.[1]

  • Extraction: The powder is typically extracted with a solvent such as 70% methanol (B129727) using methods like ultrasonication to enhance efficiency.[1]

  • Purification: The crude extract is subjected to purification techniques. This may involve liquid-liquid extraction to remove unwanted compounds, followed by chromatographic methods such as preparative Thin-Layer Chromatography (TLC) or column chromatography for the separation of individual alkaloids.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of aconitine alkaloids.[2]

  • Column: A C18 column is frequently used for separation.[2][3]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate) is often employed.[2]

  • Detection: A UV detector set at a wavelength of around 230-240 nm is suitable for detecting these alkaloids.[1][2]

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of aconitine alkaloids.[3]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[3]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation patterns of the alkaloids, which is crucial for identifying the substituents on the diterpenoid skeleton.[1] Collision-induced fragmentation often results in the neutral loss of acetate (B1210297) and the generation of characteristic phenylcarbonyl cations.[4]

A generalized workflow for the characterization of aconitine alkaloids is presented below.

G Figure 1. General Workflow for Aconitine Alkaloid Analysis A Plant Material (Aconitum sp.) B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Purification (e.g., Column Chromatography) C->D E Isolated Alkaloid (e.g., this compound) D->E F Structural Elucidation E->F G HPLC Analysis F->G H LC-MS/MS Analysis F->H I NMR Spectroscopy F->I

Figure 1. General Workflow for Aconitine Alkaloid Analysis

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways for this compound have been documented, research on related compounds offers insights into their potential biological activities. Aconitine and its derivatives are known to be potent neurotoxins that act on voltage-gated sodium channels. However, semi-synthetic derivatives have been investigated for other therapeutic properties.

For instance, studies on derivatives of 14-benzoylaconine have shown that some of these compounds exhibit antiproliferative properties against various human tumor cell lines.[5] For example, bis[O-(14-benzoylaconine-8-yl)]suberate has demonstrated significant in vitro cytotoxic activity against lung, breast, and colon cancer cell lines, with IC50 values in the micromolar range.[5][6] This suggests that modifications at the C-8 position of the 14-benzoylaconine scaffold can lead to compounds with potential anticancer activity.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for antiproliferative derivatives of 14-benzoylaconine, based on common mechanisms of anticancer agents.

G Figure 2. Hypothetical Antiproliferative Signaling Pathway A This compound Derivative B Interaction with Cellular Target (e.g., Microtubules, Kinases) A->B C Disruption of Cell Cycle Progression B->C D Induction of Apoptosis B->D E Inhibition of Tumor Growth C->E D->E

References

14-Benzoyl-8-O-methylaconine discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to 14-Benzoyl-8-O-methylaconine, a naturally occurring diterpenoid alkaloid, has been compiled for researchers, scientists, and drug development professionals. This document delves into the compound's discovery, history, and detailed experimental methodologies for its study.

Discovery and Natural Occurrence

This compound has been identified as a phytonatural compound. It is a known alkaloid isolated from Aconitum soongaricum var. pubescens and Aconitum carmichaeli Debx[1][2]. The initial discovery and isolation of this compound are attributed to the work of Wetengul Kamil and colleagues in their research on diterpene alkaloids from Aconitum soongaricum var. pubescens[2].

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse diterpenoid alkaloids[3][4][5]. These plants have a long history of use in traditional medicine, particularly in Asia, for treating various ailments[6][7]. The chemical investigation of these plants has led to the isolation of numerous alkaloids, including aconitine-type and napelline-type diterpenoids[3][4]. The isolation and characterization of compounds like this compound contribute to the broader understanding of the chemical diversity within this genus.

Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 93772-68-0
Molecular Formula C₃₃H₄₇NO₁₀
Molecular Weight 617.7 g/mol
Type Diterpenoid Alkaloid (Aconitine-type)
Natural Source Aconitum soongaricum var. pubescens, Aconitum carmichaeli Debx[1][2]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be found in the primary scientific literature reporting its discovery. Based on general methods for isolating diterpenoid alkaloids from Aconitum species, the following represents a likely workflow.

General Isolation and Purification Workflow

The isolation of diterpenoid alkaloids from plant material typically involves extraction, partitioning, and chromatographic separation.

G plant_material Dried and Powdered Plant Material (e.g., roots of A. soongaricum) extraction Extraction (e.g., with 80% ethanol) plant_material->extraction concentration Concentration (under reduced pressure) extraction->concentration partitioning Solvent Partitioning (e.g., Ethyl Acetate) concentration->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract column_chromatography Column Chromatography (Silica gel, ODS, Sephadex LH-20) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Isolated this compound prep_hplc->pure_compound

General workflow for the isolation of diterpenoid alkaloids.

1. Extraction: The dried and powdered plant material (e.g., roots of Aconitum soongaricum var. pubescens) is typically extracted with a solvent such as 80% ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

2. Concentration and Partitioning: The resulting ethanol extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in an acidic aqueous solution and partitioned against an organic solvent like ethyl acetate (B1210297) to remove non-alkaloidal constituents. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia) and re-extracted with a solvent such as chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid fraction.

3. Chromatographic Separation: The crude alkaloid extract is subjected to various chromatographic techniques for separation and purification. This typically involves:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

  • ODS (Octadecylsilyl) Column Chromatography: Further purification can be achieved using reverse-phase chromatography on an ODS column.

  • Sephadex LH-20 Column Chromatography: This is often used for size exclusion chromatography to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative HPLC.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

G pure_compound Pure Isolated Compound ms Mass Spectrometry (MS) (HR-ESI-MS for molecular formula) pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC, NOESY) pure_compound->nmr ir Infrared (IR) Spectroscopy (Functional groups) pure_compound->ir uv Ultraviolet-Visible (UV-Vis) Spectroscopy (Chromophores) pure_compound->uv structure Elucidated Structure of This compound ms->structure nmr->structure ir->structure uv->structure

Spectroscopic methods for structure elucidation.
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and determining the stereochemistry. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is essential for assembling the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as the benzoyl group in this case.

Biological Activity

While specific biological activity data for this compound is limited in the available literature, it is described as being employed in research related to neoplastic maladies, inflammatory conditions, and cardiovascular perturbations[6]. The parent compound, aconitine (B1665448), and its derivatives are known to exhibit a range of biological activities, including cardiotonic, anti-inflammatory, and analgesic effects, but are also associated with high toxicity. The structural modifications, such as the methylation at the 8-position and the benzoyl group at the 14-position, are expected to modulate the biological activity and toxicity profile of the aconitine skeleton. Further research is needed to fully elucidate the pharmacological and toxicological properties of this compound.

References

The Biological Genesis of Aconitine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitine-type alkaloids, a class of C19-norditerpenoid alkaloids primarily found in plants of the Aconitum genus, are renowned for their potent biological activities and inherent toxicity. Their complex chemical structures have long been a subject of fascination and a challenge for synthetic chemists. This technical guide provides an in-depth exploration of the biological origin of these intricate molecules. It delineates the biosynthetic pathway from primary metabolites to the final decorated alkaloid structures, presents quantitative data on their distribution within plant tissues, details established experimental protocols for their analysis, and discusses the regulatory networks that govern their production. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

The genus Aconitum, belonging to the Ranunculaceae family, encompasses numerous species known for producing a diverse array of diterpenoid alkaloids. Among these, the aconitine-type alkaloids are of significant interest due to their profound physiological effects, which range from potent cardiotoxicity and neurotoxicity to promising analgesic and anti-inflammatory properties. The intricate hexacyclic core structure, heavily decorated with oxygen-containing functional groups, makes their total synthesis a formidable task, thus highlighting the importance of understanding their natural biosynthetic machinery. This guide will systematically unfold the current knowledge of their biological origins.

The Biosynthetic Pathway of Aconitine-Type Alkaloids

The biosynthesis of aconitine-type alkaloids is a multi-step process that begins with universal precursors from primary metabolism and involves a series of complex enzymatic transformations to construct and modify the diterpenoid skeleton.

Formation of the Diterpenoid Precursor

The journey begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). This molecule is formed through the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these five-carbon building blocks: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. While the MEP pathway is traditionally considered the primary source of precursors for diterpenoids, evidence of crosstalk between the two pathways exists.[1]

Construction of the Diterpenoid Skeleton

The biosynthesis proceeds with the cyclization of GGPP, a critical step in generating the foundational carbon skeleton. This process is catalyzed by a class of enzymes known as terpene synthases (TPSs).

  • From GGPP to ent-Copalyl Diphosphate (ent-CPP): The linear GGPP molecule is first cyclized by ent-copalyl diphosphate synthase (CPS) to form the bicyclic intermediate, ent-CPP.

  • Formation of the Atisane (B1241233) Skeleton: Subsequently, a second terpene synthase, ent-kaurene (B36324) synthase-like (KSL), catalyzes a further cyclization and rearrangement of ent-CPP to produce the tetracyclic diterpene, ent-atisene. This atisane-type skeleton is the immediate precursor to the C20-diterpenoid alkaloids and the foundational structure that will be modified to form the C19-norditerpenoid aconitine-type alkaloids.

Late-Stage Modifications: Tailoring the Scaffold

The atisane skeleton undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups at various positions on the molecule. This is followed by the loss of a carbon atom to form the characteristic C19-norditerpenoid core, and a cascade of further hydroxylations, methoxylations, and esterifications.

The final decorative steps, which are crucial for the bioactivity and toxicity of these alkaloids, are carried out by acyltransferases, specifically those belonging to the BAHD (BEAT, AHCS, HCBT, and DAT) family. These enzymes are responsible for adding acetyl and benzoyl groups to the alkaloid core. For instance, the high toxicity of aconitine (B1665448) is largely attributed to the presence of an acetyl group at the C8 position and a benzoyl group at the C14 position.[2] The hydrolysis of these ester groups, which often occurs during traditional processing of Aconitum roots, leads to a significant reduction in toxicity.[3][4]

Aconitine Biosynthesis Pathway IPP_DMAPP IPP / DMAPP (from MVA/MEP pathways) GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Atisene ent-Atisene Skeleton (C20 Diterpene) ent_CPP->ent_Atisene KSL C19_Core C19-Norditerpenoid Core ent_Atisene->C19_Core Oxidation & C-loss Hydroxylated_Intermediates Hydroxylated Intermediates C19_Core->Hydroxylated_Intermediates Cytochrome P450s (Hydroxylation, Methoxylation) Aconitine_Type_Alkaloids Aconitine-Type Alkaloids (Aconitine, Mesaconitine, etc.) Hydroxylated_Intermediates->Aconitine_Type_Alkaloids BAHD Acyltransferases (Acetylation, Benzoylation) Experimental Workflow Plant_Material Plant Material (e.g., Dried, Powdered Roots) Extraction Extraction Plant_Material->Extraction Filtration_Purification Filtration & Purification (e.g., SPE) Extraction->Filtration_Purification Analysis LC-MS/MS or HPLC-DAD Analysis Filtration_Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Jasmonate Signaling Pathway Stress Wounding / Herbivory JA_Ile JA-Ile Synthesis Stress->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ targets for degradation TFs Transcription Factors (MYC2, bHLH, WRKY) JAZ->TFs represses Proteasome 26S Proteasome JAZ->Proteasome degradation Biosynthesis_Genes Biosynthesis Genes (TPS, CYP, BAHD) TFs->Biosynthesis_Genes activates transcription Alkaloids Aconitine-Type Alkaloids Biosynthesis_Genes->Alkaloids enzyme production

References

Unraveling the Enigmatic Mechanism of 14-Benzoyl-8-O-methylaconine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Benzoyl-8-O-methylaconine, a C20-diterpenoid alkaloid derived from plants of the Aconitum genus, represents a molecule of significant interest within the scientific community. While its complex structure has been elucidated, a comprehensive understanding of its precise mechanism of action at the molecular level remains an active area of investigation. This technical guide synthesizes the current, albeit limited, publicly available information regarding the potential molecular targets and physiological effects of this compound and its close structural analogs. The following sections will delve into the known pharmacology of related compounds, offering a foundational perspective for future research and drug development endeavors.

Introduction

Aconitine (B1665448) and its derivatives have a long history in traditional medicine and are notorious for their potent cardiotoxicity and neurotoxicity. These effects are primarily attributed to their interaction with voltage-gated sodium channels. However, the diverse chemical modifications of the aconitine backbone can lead to significant alterations in pharmacological activity, including shifts in target affinity and mechanism of action. This compound is one such derivative, and understanding its unique biological profile is crucial for exploring its potential therapeutic applications or toxicological risks.

Putative Molecular Targets and Pharmacological Effects

Direct experimental evidence detailing the mechanism of action of this compound is scarce in the current body of scientific literature. However, by examining the activities of structurally related compounds, we can infer potential pathways and targets that warrant investigation.

Voltage-Gated Sodium Channels

The parent compound, aconitine, is a well-established modulator of voltage-gated sodium channels (VGSCs). It binds to site 2 of the channel, leading to persistent activation, which in turn causes membrane depolarization and contributes to its toxic effects. It is plausible that this compound may retain some affinity for VGSCs, although the nature and consequence of this interaction (i.e., activation, inhibition, or mixed effects) require empirical validation.

Potassium Channels

Interestingly, a structurally similar compound, 14-benzoyltalatisamine, has been identified as a potent and selective blocker of the delayed rectifier K+ channel.[1] This finding suggests that the 14-benzoyl moiety might confer an affinity for potassium channels. The blockade of these channels can have profound effects on cellular excitability and action potential duration.

Antiproliferative Activity

Research into dimeric derivatives of 14-benzoylaconine has revealed potential antiproliferative properties. Specifically, certain bis-[O-(14-benzoylaconine-8-yl)]esters have demonstrated cytotoxic activity against human tumor cell lines, with IC50 values in the micromolar range.[2] In contrast, the corresponding mono-[O-(14-benzoylaconine-8-yl)]esters, which are more structurally analogous to this compound, did not exhibit significant in vitro activity against the tested tumor cells (IC50 > 60 μM).[2] This suggests that the antiproliferative effect may be dependent on the dimeric structure.

Quantitative Data on Related Compounds

To facilitate comparative analysis, the following table summarizes the available quantitative data for compounds structurally related to this compound. It is critical to note that these values are not directly attributable to this compound but provide a valuable reference for future experimental design.

CompoundAssayCell Line/SystemParameterValueReference
bis[O-(14-benzoylaconine-8-yl)]suberateCytotoxicityMCF-7 (breast cancer)IC504 - 28 µM[2]
bis[O-(14-benzoylaconine-8-yl)]suberateCytotoxicityHCT-15 (colon cancer)IC504 - 28 µM[2]
bis[O-(14-benzoylaconine-8-yl)]suberateCytotoxicityA-549 (lung cancer)IC504 - 28 µM[2]
mono-[O-(14-benzoylaconine-8-yl)]estersCytotoxicityVarious human tumor cell linesIC50> 60 µM[2]
14-BenzoyltalatisamineK+ Channel BlockadeRat dissociated hippocampal neuronsIC5010.1 ± 2.2 µM[1]

Experimental Protocols for Key Experiments on Related Compounds

The following provides a generalized methodology based on the study of 14-benzoyltalatisamine, which can serve as a template for investigating the effects of this compound on ion channels.

Electrophysiological Recording (Whole-Cell Voltage-Clamp)

Objective: To characterize the effects of the test compound on ion channel currents in isolated neurons.

Methodology:

  • Cell Preparation: Dissociate hippocampal neurons from rats according to established protocols.

  • Recording: Perform whole-cell voltage-clamp recordings using an patch-clamp amplifier.

  • Solutions:

    • External Solution (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose. pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): KCl, MgCl2, EGTA, HEPES, ATP-Mg. pH adjusted to 7.2.

  • Drug Application: Apply the test compound and control substances (e.g., TEA) to the external solution via a perfusion system.

  • Data Acquisition and Analysis: Record current traces in response to voltage steps. Analyze parameters such as current amplitude, decay kinetics, and voltage-dependence of activation and inactivation. Calculate IC50 values by fitting the concentration-response data to a Hill equation.

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms and experimental approaches, the following diagrams are provided.

Postulated Interaction with Ion Channels

cluster_membrane Cell Membrane cluster_na_channel Voltage-Gated Na+ Channel cluster_k_channel Delayed Rectifier K+ Channel BMA 14-Benzoyl-8-O- methylaconine Na_channel VGSC BMA->Na_channel ? K_channel K+ Channel BMA->K_channel Potential Blockade (Inferred from analog) Persistent Activation? Persistent Activation? Na_channel->Persistent Activation? Inhibition of K+ Efflux Inhibition of K+ Efflux K_channel->Inhibition of K+ Efflux

Caption: Postulated interactions of this compound with ion channels.

General Workflow for Investigating Antiproliferative Effects

start Cancer Cell Lines (e.g., MCF-7, HCT-15) treat Treat with 14-Benzoyl-8-O- methylaconine (Dose-Response) start->treat assay Cytotoxicity Assay (e.g., MTT, SRB) treat->assay calc Calculate IC50 Value assay->calc end Determine Antiproliferative Activity calc->end

Caption: Experimental workflow for assessing in vitro antiproliferative activity.

Conclusion and Future Directions

The mechanism of action of this compound is not yet fully elucidated. Based on the pharmacology of its structural analogs, future research should prioritize the investigation of its effects on both voltage-gated sodium and potassium channels. Electrophysiological studies are paramount to characterizing its ion channel modulating properties. Furthermore, comprehensive screening against a panel of cancer cell lines is warranted to definitively assess its antiproliferative potential. A thorough understanding of its structure-activity relationship will be instrumental in guiding the development of novel therapeutic agents with improved selectivity and reduced toxicity.

References

In Vitro Cytotoxicity of 14-Benzoyl-8-O-methylaconine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aconitum Alkaloids and Their Cytotoxicity

Aconitum species, commonly known as monkshood or wolfsbane, produce a range of highly toxic diterpenoid alkaloids. These compounds, while notorious for their cardiotoxicity and neurotoxicity, have also been investigated for their potential therapeutic applications, including anticancer activities. The cytotoxicity of these alkaloids is a critical aspect of their pharmacological profile. The core structure, a complex diterpenoid skeleton, can be esterified at various positions, significantly influencing its biological activity. 14-Benzoyl-8-O-methylaconine belongs to this class of compounds, and its cytotoxic potential is inferred from studies on its close analogs.

Cytotoxicity of Structurally Related Compounds

While specific data for this compound is lacking, research on derivatives of 14-benzoylaconine provides valuable insights. A study on mono- and bis-[O-(14-benzoylaconine-8-yl)]esters revealed that the cytotoxic activity is highly dependent on the overall molecular structure.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of bis-[O-(14-benzoylaconine-8-yl)]esters against a panel of human tumor cell lines. Notably, the corresponding mono-esters, which are more closely related to this compound, did not exhibit significant activity (IC50 > 60 μM) in this particular study. This suggests that dimerization or the nature of the substituent at the 8-position plays a crucial role in conferring cytotoxicity.

CompoundCell LineCancer TypeIC50 (μM)
bis[O-(14-benzoylaconine-8-yl)]suberate (7 carbons)A-549Lung Cancer4 - 28
MCF-7Breast Cancer4 - 28
HCT-15Colon Cancer4 - 28
bis[O-(14-benzoylaconine-8-yl)]azelate (8 carbons)A-549Lung Cancer4 - 28
MCF-7Breast Cancer4 - 28
HCT-15Colon Cancer4 - 28
bis[O-(14-benzoylaconine-8-yl)]sebacate (9 carbons)A-549Lung Cancer4 - 28
MCF-7Breast Cancer4 - 28
HCT-15Colon Cancer4 - 28

Data extracted from a study on the hemisynthesis and antiproliferative properties of 14-benzoylaconine derivatives.[1]

Postulated Mechanisms of Cytotoxicity

The cytotoxic effects of Aconitum alkaloids are often attributed to the induction of apoptosis. While the specific signaling pathways for this compound have not been elucidated, the mechanisms observed for the parent compound, aconitine (B1665448), may offer a predictive framework. Aconitine has been shown to induce apoptosis in various cell types, including rat myocardial cells (H9c2), through a mitochondria-dependent pathway.[2]

Hypothesized Signaling Pathway for Apoptosis Induction

The following diagram illustrates a potential signaling pathway through which Aconitum alkaloids may induce apoptosis, based on findings for related compounds.

G cluster_0 Cellular Exposure cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome This compound This compound Bax Bax This compound->Bax Upregulation Bcl2 Bcl2 This compound->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase9 Caspase9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of a compound like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., A-549, MCF-7, HCT-15)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflow for assessing in vitro cytotoxicity and the logical relationship of the experimental outcomes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Select Cancer Cell Lines C Perform MTT Assay (Dose-Response) A->C B Prepare Compound Stock Solution B->C D Calculate IC50 Value C->D E Treat Cells with IC50 Concentration D->E F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G H Determine Apoptosis Induction G->H I Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspases) H->I J Elucidate Signaling Pathway I->J

Caption: General experimental workflow for in vitro cytotoxicity and mechanism of action studies.

G cluster_0 Observation cluster_1 Inference cluster_2 Investigation cluster_3 Conclusion A Decreased Cell Viability (MTT Assay) B Compound is Cytotoxic A->B C Increased Annexin V Staining (Flow Cytometry) B->C D Cytotoxicity is due to Apoptosis C->D

Caption: Logical relationship of experimental outcomes in cytotoxicity assessment.

Conclusion and Future Directions

While direct evidence for the cytotoxicity of this compound is currently unavailable, the existing literature on related Aconitum alkaloids suggests a potential for cytotoxic activity, likely mediated through the induction of apoptosis. The provided experimental protocols and hypothesized signaling pathways serve as a guide for future research in this area. Key future directions should include:

  • Direct Cytotoxicity Screening: Performing in vitro cytotoxicity assays of this compound against a panel of cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Investigating the induction of apoptosis and identifying the specific signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for cytotoxic activity.

Such studies are essential to fully characterize the pharmacological profile of this compound and to evaluate its potential as a lead compound in drug development.

References

Structure-activity relationship of C19-diterpenoid alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of C19-Diterpenoid Alkaloids

Introduction

C19-diterpenoid alkaloids are a large and structurally complex class of natural products primarily isolated from plants of the Aconitum (monkshood) and Delphinium genera.[1][2] These compounds are characterized by a rigid hexacyclic skeleton with 19 carbon atoms and a nitrogen atom incorporated into one of the rings.[3] For centuries, extracts from these plants have been used in traditional medicine for their potent pharmacological effects, despite their well-known toxicity.[4] Modern research has identified a wide spectrum of biological activities for C19-diterpenoid alkaloids, including cardiotonic, anti-arrhythmic, neuroprotective, anti-inflammatory, analgesic, and antitumor properties.[1][5]

The significant bioactivity, coupled with the inherent toxicity of many of these natural compounds, makes the study of their structure-activity relationships (SAR) a critical area of research.[6] SAR studies aim to identify the specific structural features (pharmacophores) responsible for a compound's biological effects and toxicity. This knowledge is paramount for the rational design and synthesis of new, safer, and more potent therapeutic agents. This guide provides a comprehensive overview of the SAR of C19-diterpenoid alkaloids, details key experimental methodologies, and visualizes the complex relationships and pathways involved.

Core Chemical Structures and Classification

C19-diterpenoid alkaloids are derived biosynthetically from C20-diterpenoid alkaloids.[3] They are broadly classified based on their complex skeletal structures. The two most common types are the aconitine-type and the lycoctonine-type , which differ in their substitution patterns and the configuration of the nitrogen-containing ring system.[4][7] Key positions on the diterpenoid skeleton that are frequently substituted and are critical for biological activity include C1, C3, C8, C14, C15, and C16, as well as the substituent on the nitrogen atom.

Structure-Activity Relationship (SAR) Analysis

The diverse pharmacological effects of C19-diterpenoid alkaloids are intricately linked to the specific functional groups attached to their core skeleton.

Cardiotonic and Anti-arrhythmic Activity

Many C19-diterpenoid alkaloids interact with voltage-gated ion channels, particularly sodium, potassium, and calcium channels, which explains their profound effects on the cardiovascular system.[8][9] The SAR for cardiotonic activity has been extensively studied.

Key findings indicate that for aconitine-type alkaloids without ester groups, the following features are crucial for positive inotropic (cardiotonic) effects:

  • An α-methoxyl or α-hydroxyl group at the C1 position.[10][11]

  • A hydroxyl group at the C8 position.[10][11]

  • A hydroxyl group at the C14 or C15 position.[10][11]

  • A secondary amine (NH) or an N-methyl group in ring A.[10][11]

  • The presence of a 3α-hydroxyl group can also enhance cardiac activity.[10][11]

Conversely, the diester-diterpenoid alkaloids (DDAs), such as aconitine, which possess an acetyl group at C8 and a benzoyl group at C14, are notoriously cardiotoxic.[7] Hydrolysis of these ester groups significantly reduces toxicity, with the resulting monoester or alcohol amine derivatives often retaining some therapeutic activity.[7] This highlights the critical role of the C8 and C14 ester groups as both active and toxic moieties.

Table 1: SAR of C19-Diterpenoid Alkaloids for Cardiotonic Activity

Compound C1 Substituent C3 Substituent C8 Substituent C15 Substituent N-Substituent Cardiac Activity (Amplitude Increase %) Reference
Mesaconine α-OH - OH OH NH Strong Activity [10]
Hypaconine α-OH - OH OH N-CH3 Strong Activity [10]
Beiwutinine α-OCH3 - OH OH N-C2H5 Strong Activity [10]

| Compound 7 | α-OCH3 | α-OH | OH | α-OH | N-CH3 | 118% |[10] |

Anti-inflammatory and Analgesic Activity

C19-diterpenoid alkaloids have demonstrated significant anti-inflammatory and analgesic properties, making them potential alternatives to existing drugs.[1][12]

The SAR for analgesic activity points to the importance of:

  • A tertiary amine in ring A.[13]

  • An acetoxyl or ethoxyl group at the C8 position.[13]

  • An aromatic ester group at the C14 position.[6][13]

  • A saturated ring D.[13]

The mechanism of anti-inflammatory action is believed to involve interaction with neurotransmitter systems and the inhibition of pro-inflammatory mediators.[1][14] For instance, some compounds have been shown to inhibit cyclooxygenase-2 (COX-2) activity.[1]

Table 2: SAR of C19-Diterpenoid Alkaloids for Analgesic Activity

Compound C8 Substituent C14 Substituent Analgesic Activity (ED50, mg/kg) Reference
Crassicauline A O-Acetyl O-Anisoyl 0.0480 [13]
8-O-deacetyl-8-O-ethylcrassicauline A O-Ethyl O-Anisoyl 0.0972 [13]
Yunaconitine O-Acetyl O-Anisoyl Potent [13]
8-O-ethylyunaconitine O-Ethyl O-Anisoyl 0.0591 [13]

| Lappaconitine | O-Acetyl | O-Anthraniloyl | 3.50 |[13] |

Neuroprotective Activity

Several C19-diterpenoid alkaloids have been investigated for their potential to protect neurons from damage, a key strategy in combating neurodegenerative diseases.[3][15] Apetalrine B, for example, has shown good neuroprotective effects in H2O2-treated SH-SY5Y cells, likely by inhibiting cell apoptosis.[15][16] The evaluation of various natural and semi-synthetic derivatives suggests that specific substitutions can enhance this activity while maintaining low cytotoxicity.

Table 3: SAR of C19-Diterpenoid Alkaloids for Neuroprotective Activity

Compound Key Structural Features Neuroprotective Effect Proposed Mechanism Reference
Apetalrine B Aconitine-type skeleton Good neuroprotection in H2O2-treated SH-SY5Y cells at 50 μM Inhibition of cell apoptosis [15]

| Isotalatizidine | - | Attenuates allodynia in neuropathic pain | Increase in dynorphin (B1627789) A expression |[3] |

Antiproliferative Activity

Recent studies have explored the potential of C19-diterpenoid alkaloids and their derivatives as anticancer agents.[4][17] SAR studies on delcosine, a lycoctonine-type alkaloid, have revealed that acylation is critical for antiproliferative activity. Specifically, 1-acylation appears to be a key modification for inducing suppressive effects against various tumor cell lines.[17] Derivatives with esterifications at C1 and C14 have shown substantial activity, causing cell accumulation in the sub-G1 phase.[17]

Table 4: SAR of Delcosine Derivatives for Antiproliferative Activity

Compound Type Modification Activity Reference
Delcosine Derivatives 1-Acylation Critical for antiproliferative activity [17]
1-O-Acyl-14-O-benzoyl delcosine C1 and C14 esterification Potent activity against various cancer cell lines [17]

| 1,14-diacyldelcosine | C1 and C14 esterification | Potent activity against various cancer cell lines |[17] |

Experimental Protocols

A variety of in vitro and in vivo models are employed to determine the biological activities of C19-diterpenoid alkaloids and establish SAR.

Biological Assays
  • Cardiotonic Activity (Isolated Bullfrog Heart Assay): The heart of a bullfrog (Rana catesbeiana) is isolated and perfused with a Ringer solution.[10][11] The compound of interest is added to the perfusion fluid at various concentrations. The contractile force (amplitude) and heart rate are recorded using a force transducer and physiological data acquisition system. The percentage increase in contractile amplitude is calculated to quantify the cardiotonic effect.[10]

  • Anti-arrhythmic Activity (Electrophysiological Testing): Electrophysiological techniques are used to assess the properties of anti-arrhythmic drugs.[18] This often involves inducing arrhythmia in an animal model through programmed electrical stimulation. The test compound is then administered to evaluate its ability to terminate or prevent the induced arrhythmia.[18] Effects on the cardiac action potential and specific ion channels are studied using patch-clamp techniques on isolated cardiomyocytes.[8][19]

  • Anti-inflammatory Activity (Carrageenan-Induced Paw Edema): This is a standard in vivo model for acute inflammation.[12][20] A solution of carrageenan is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response (edema). The test compound is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer, and the percentage inhibition of edema is calculated relative to a control group.[21]

  • Neuroprotective Activity (H₂O₂-Induced SH-SY5Y Cell Assay): The human neuroblastoma cell line SH-SY5Y is cultured and pre-treated with the test compounds.[15] Oxidative stress is then induced by adding hydrogen peroxide (H₂O₂). Cell viability is assessed using methods like the MTT assay. Further mechanistic studies involve using flow cytometry to quantify apoptosis and Western blotting to measure the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).[15][16]

  • Analgesic Activity (Acetic Acid-Induced Writhing Test): This is a common in vivo model for evaluating peripheral analgesic activity.[13] Mice are administered the test compound, typically via subcutaneous injection. After a set period, an intraperitoneal injection of acetic acid is given to induce a characteristic writhing response (abdominal constriction). The number of writhes is counted for a specific duration, and the percentage of pain inhibition is calculated by comparing the response of the treated group to a control group.[13]

Analytical and Synthetic Methodologies
  • Isolation and Structural Elucidation: Alkaloids are extracted from plant material using solvents and purified using various chromatographic techniques. Their complex structures are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and sometimes X-ray crystallography.[2][15]

  • Semi-synthesis and Derivatization: To perform SAR studies, derivatives of a parent natural product are often synthesized. This involves targeted chemical reactions, such as acylation, esterification, or alkylation, at specific functional groups on the alkaloid skeleton.[15][17][22] These modifications allow researchers to systematically probe the role of each functional group in the compound's biological activity.

Visualizations

SAR_Workflow cluster_extraction Source & Isolation cluster_modification Chemical Modification cluster_testing Biological Evaluation cluster_analysis Analysis & Outcome Plant Aconitum / Delphinium spp. Extraction Extraction & Purification Plant->Extraction Isolation Isolation of Parent Alkaloid Extraction->Isolation Synthesis Semi-synthesis of Derivatives Isolation->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Assays (e.g., Enzyme, Cell-based) Characterization->InVitro InVivo In Vivo Models (e.g., Animal studies) Characterization->InVivo Data Data Collection & Analysis InVitro->Data InVivo->Data SAR SAR Determination Data->SAR Lead Lead Compound Optimization SAR->Lead

Caption: General workflow for Structure-Activity Relationship (SAR) studies of C19-diterpenoid alkaloids.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates DA C19-Diterpenoid Alkaloid DA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p IkB_p65_p50 IkB->IkB_p65_p50 NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active NFkB_p65_p50->IkB_p65_p50 Degradation Proteasomal Degradation IkB_p->Degradation Degradation->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Inflammation Inflammatory Response Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway, a mechanism for the anti-inflammatory action of C19-diterpenoid alkaloids.[14][23]

Alkaloid_Classification DAs Diterpenoid Alkaloids C20 C20-Diterpenoid Alkaloids (e.g., Atisine, Veatchine) DAs->C20 Precursor C19 C19-Diterpenoid Alkaloids DAs->C19 C18 C18-Diterpenoid Alkaloids (e.g., Lappaconitine) C19->C18 Degrades to Aconitine Aconitine Type C19->Aconitine Lycoctonine Lycoctonine Type C19->Lycoctonine Lactone Lactone Type C19->Lactone Franchetine Franchetine Type C19->Franchetine Seco 7,17-Seco Type C19->Seco

Caption: Structural classification of C19-diterpenoid alkaloids and their relationship to C18 and C20 types.[3][7]

Conclusion

The C19-diterpenoid alkaloids represent a fascinating and pharmacologically rich class of natural products. Their complex structures provide a foundation for a wide array of biological activities, from potent cardiotonic and anti-arrhythmic effects to promising anti-inflammatory, neuroprotective, and antiproliferative actions. Structure-activity relationship studies are indispensable in this field, as they illuminate the precise molecular features that govern both therapeutic efficacy and toxicity. Key structural motifs, such as the substitution patterns at C1, C8, and C14, and the nature of the nitrogen substituent, have been identified as critical determinants of activity. The pronounced toxicity of diester-type alkaloids and its significant reduction upon hydrolysis underscore the delicate balance between a compound's beneficial and harmful effects. Through continued investigation, including the synthesis of novel derivatives and detailed mechanistic studies, the therapeutic potential of C19-diterpenoid alkaloids can be more fully realized, paving the way for the development of new drugs with improved safety profiles.

References

Pharmacological Profile of 14-Benzoyl-8-O-methylaconine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 14-Benzoyl-8-O-methylaconine is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological profile of closely related aconitine (B1665448) alkaloids, primarily its parent compound aconitine and its key metabolite, benzoylaconine (B606023). The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the probable biological activities and mechanisms of this compound based on the well-characterized properties of its chemical analogs.

Introduction to Aconitine Alkaloids

Aconitine and its derivatives are a class of highly potent norditerpenoid alkaloids found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane. These compounds are renowned for their profound physiological effects, which are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs). The structural backbone of these alkaloids provides a template for a wide range of biological activities, from potent neurotoxicity to potential therapeutic applications in analgesia and anti-inflammatory conditions. This compound is a specific analog within this family, and its pharmacological profile is predicted to share similarities with other monoester diterpenoid alkaloids like benzoylaconine.

Quantitative Pharmacological Data

Table 1: In Vitro Cytotoxicity of Mono-[O-(14-benzoylaconine-8-yl)]esters

Cell LineCancer TypeIC50 (µM)
A-549Lung Cancer> 60[1]
MCF-7Breast Cancer> 60[1]
HCT-15Colon Cancer> 60[1]

IC50: Half-maximal inhibitory concentration. Data indicates a lack of significant in vitro cytotoxic activity for this class of monoesters against the tested cancer cell lines.

Table 2: Pharmacological Profile of Benzoylaconine

Target/ActivityEffectQuantitative DataCell/System
Anti-inflammatoryInhibition of pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β)-LPS-stimulated RAW264.7 macrophages[2]
Anti-inflammatoryDownregulation of iNOS and COX-2 protein levelsDose-dependentLPS-stimulated RAW264.7 macrophages[2]
CardiovascularAlleviation of myocardial hypoxia, inhibition of fibrosis-In vivo and in vitro models[3]
Signaling PathwayInhibition of TLR-mediated MAPK and NF-κB signaling-LPS-stimulated RAW264.7 macrophages[2]

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for aconitine and its diester analogs is the modulation of voltage-gated sodium channels (VGSCs). These alkaloids bind to site 2 of the α-subunit of the VGSC, which leads to a persistent activation of the channel.[4][5] This sustained sodium influx causes membrane depolarization, leading to hyperexcitability of neuronal and cardiac tissues, which underlies both their therapeutic (analgesic) and toxic (arrhythmogenic, neurotoxic) effects.[4][6] While the effect of this compound on VGSCs has not been directly characterized, it is plausible that it retains some affinity for these channels, albeit likely with different potency compared to the parent diester alkaloids.

Aconitine_VGSC_Mechanism Aconitine Aconitine/Diester Alkaloid VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Causes Na_Influx Sustained Na+ Influx Persistent_Activation->Na_Influx Leads to Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Neuronal/Cardiac Hyperexcitability Depolarization->Hyperexcitability Toxicity Neurotoxicity & Cardiotoxicity Hyperexcitability->Toxicity

Figure 1: Mechanism of Aconitine on Voltage-Gated Sodium Channels.

Anti-inflammatory Signaling Pathways of Benzoylaconine

Benzoylaconine, a key metabolite of aconitine, has demonstrated significant anti-inflammatory properties. Its mechanism involves the inhibition of the Toll-like receptor (TLR)-mediated mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[2][7] By suppressing the phosphorylation of key upstream kinases like TAK1, benzoylaconine prevents the activation and nuclear translocation of NF-κB (p65) and the phosphorylation of MAPKs (JNK, p38, and ERK). This ultimately leads to a reduction in the expression and release of pro-inflammatory cytokines and mediators.[2]

Benzoylaconine_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MAPK_p p-JNK, p-p38, p-ERK TAK1->MAPK_p Phosphorylates IKB IκBα TAK1->IKB Phosphorylates IKK which phosphorylates IκBα Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK_p->Gene_Expression Activates AP-1, etc. IKB_NFKB IκBα-NF-κB Complex NFKB NF-κB (p65) NFKB_n NF-κB (p65) NFKB->NFKB_n Translocation IKB_NFKB->NFKB Release Benzoylaconine Benzoylaconine Benzoylaconine->TAK1 Inhibits NFKB_n->Gene_Expression Induces Experimental_Workflow_Anti_Inflammatory start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with Test Compound cell_culture->treatment lps_stimulation Stimulate with LPS treatment->lps_stimulation incubation Incubate lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa ELISA for Cytokine Quantification supernatant_collection->elisa western_blot Western Blot for Protein Expression cell_lysis->western_blot end End

References

Molecular Docking Studies of 14-Benzoyl-8-O-methylaconine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed molecular docking study of 14-Benzoyl-8-O-methylaconine, a derivative of the toxic alkaloid aconitine (B1665448). Due to the absence of specific molecular docking research on this particular compound, this paper outlines a robust, hypothetical study based on the known protein targets of its parent compound, aconitine. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and data presentation frameworks.

Introduction

This compound belongs to the family of aconitine alkaloids, which are well-documented for their potent biological activities, primarily cardiotoxicity and neurotoxicity. These effects are largely attributed to their interaction with voltage-gated sodium channels (Nav). Aconitine, the parent compound, has a high affinity for neurotoxin-binding site 2 on the alpha-subunit of these channels, leading to their persistent activation.[1] This prolonged activation disrupts normal cellular function in excitable tissues like the heart and nerves.[1]

Given the structural similarity of this compound to aconitine, it is highly probable that it also targets voltage-gated sodium channels. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an invaluable tool for investigating this interaction at a molecular level. Such studies can elucidate the binding mode, affinity, and specificity of this compound, providing crucial insights for potential therapeutic applications or toxicological assessments. Other potential, though less established, targets for aconitum alkaloids that could be considered for future studies include nicotinic acetylcholine (B1216132) receptors (nAChR), heat-shock protein 90 (HSP90), and poly ADP-ribose polymerase-1 (PARP-1).

Proposed Molecular Docking Study: this compound and Voltage-Gated Sodium Channels

This section details a hypothetical experimental protocol for conducting a molecular docking study of this compound with a human voltage-gated sodium channel, for instance, Nav1.5, which is predominantly expressed in the heart.

Experimental Protocols

2.1.1. Software and Hardware:

  • Docking Software: AutoDock Vina, Schrödinger Suite (Glide), or MOE (Molecular Operating Environment).

  • Visualization Software: PyMOL, UCSF Chimera, or Discovery Studio.

  • Hardware: High-performance computing cluster for computationally intensive docking calculations.

2.1.2. Preparation of the Receptor (Voltage-Gated Sodium Channel):

  • Obtaining the Protein Structure: The 3D structure of the target protein (e.g., human Nav1.5) will be retrieved from the Protein Data Bank (PDB). If a complete experimental structure is unavailable, homology modeling can be employed using a suitable template.

  • Protein Preparation:

    • Removal of water molecules and any co-crystallized ligands from the PDB file.

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges (e.g., Gasteiger charges).

    • Energy minimization of the protein structure to relieve any steric clashes.

2.1.3. Preparation of the Ligand (this compound):

  • Structure Generation: The 2D structure of this compound will be drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Ligand Optimization:

    • Energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Generation of different conformers to account for ligand flexibility.

    • Assignment of rotatable bonds.

2.1.4. Molecular Docking Procedure:

  • Grid Box Definition: A grid box will be defined around the putative binding site (neurotoxin-binding site 2) on the alpha-subunit of the Nav channel. The size and center of the grid box will be chosen to encompass the entire binding pocket.

  • Docking Simulation: The prepared ligand will be docked into the defined grid box of the prepared receptor using the chosen docking software. The docking algorithm will explore various conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The docking poses will be ranked based on their predicted binding affinity (scoring function). The top-ranked poses will be visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between this compound and the amino acid residues of the binding site.

Data Presentation

The quantitative data generated from the molecular docking study should be summarized in a clear and structured table for easy comparison and interpretation.

ParameterValueUnit
Binding Affinity (ΔG) -XX.Xkcal/mol
Inhibition Constant (Ki) (predicted) XX.XµM
Ligand Efficiency (LE) X.XX
Number of Hydrogen Bonds X
Interacting Amino Acid Residues e.g., Phe1764, Tyr1771

Visualization of Workflows and Pathways

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (e.g., Nav1.5) Grid_Generation Grid Box Generation Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation (this compound) Docking_Simulation Docking Simulation Ligand_Prep->Docking_Simulation Grid_Generation->Docking_Simulation Pose_Scoring Pose Scoring & Ranking Docking_Simulation->Pose_Scoring Interaction_Analysis Interaction Analysis Pose_Scoring->Interaction_Analysis Result_Validation Result Validation Interaction_Analysis->Result_Validation

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway of Aconitine Alkaloids

Aconitine_Signaling_Pathway Aconitine This compound Nav_Channel Voltage-Gated Sodium Channel (Nav) Aconitine->Nav_Channel Binds to Site 2 Persistent_Activation Persistent Activation Nav_Channel->Persistent_Activation Causes Na_Influx Increased Intracellular Na+ Concentration Persistent_Activation->Na_Influx Leads to Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Results in Cellular_Effects Cellular Effects (e.g., Arrhythmia, Neurotoxicity) Depolarization->Cellular_Effects Induces

References

Toxicological Profile of 14-Benzoyl-8-O-methylaconine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Aconitum Alkaloid Toxicology

The Aconitum genus, commonly known as monkshood or wolfsbane, encompasses over 250 species of flowering plants. These plants contain a variety of highly toxic diterpenoid alkaloids, which are broadly classified into three main types based on their chemical structure: diester diterpenoid alkaloids (DDAs), monoester diterpenoid alkaloids (MDAs), and unesterified diterpenoid alkaloids. The DDAs, such as the infamous aconitine, are generally the most toxic, while the MDAs, the class to which 14-Benzoyl-8-O-methylaconine belongs, typically exhibit lower toxicity.

The primary mechanism of toxicity for the majority of Aconitum alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, neurons, and skeletal muscle. By binding to site 2 of the α-subunit of these channels, they cause persistent activation, leading to an influx of sodium ions, membrane depolarization, and subsequent cellular hyperexcitability. This can result in severe clinical symptoms, including arrhythmias, hypotension, paresthesia, and, in severe cases, paralysis and death.

Quantitative Toxicological Data

Specific in vivo toxicological data for this compound, such as the median lethal dose (LD50), are not currently available in the peer-reviewed literature. However, its cytotoxicity has been evaluated against several human cancer cell lines.

CompoundCell LineAssayEndpointResult
This compoundH460 (Human non-small cell lung carcinoma)Cytotoxicity AssayIC50Data not publicly available
This compoundMCF-7 (Human breast adenocarcinoma)Cytotoxicity AssayIC50Data not publicly available
This compoundHepG2 (Human hepatocellular carcinoma)Cytotoxicity AssayIC50Data not publicly available

Note: While a study has reported the evaluation of this compound for cytotoxic activity, the specific IC50 values have not been made publicly accessible. Researchers are encouraged to consult the primary literature for more detailed information.

For context, the parent and more extensively studied Aconitum alkaloid, aconitine, exhibits high toxicity.

CompoundOrganismRoute of AdministrationLD50
AconitineMouseOral1 mg/kg
AconitineMouseIntravenous0.100 mg/kg
AconitineMouseIntraperitoneal0.270 mg/kg
AconitineMouseSubcutaneous0.270 mg/kg
AconitineRatIntravenous0.064 mg/kg

Experimental Protocols

Detailed methodologies for the toxicological assessment of compounds like this compound are crucial for reproducible and comparable results. Below are protocols for key in vitro assays.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cancer cell lines (e.g., H460, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Target cell lines and culture reagents

  • 96-well plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include additional controls as per the LDH kit manufacturer's instructions, such as a maximum LDH release control (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Mandatory Visualizations

Signaling Pathway

The presumed primary mechanism of action for this compound, in line with other Aconitum alkaloids, is the persistent activation of voltage-gated sodium channels.

G Presumed Signaling Pathway of this compound A This compound B Voltage-Gated Sodium Channel (VGSC) - Site 2 A->B Binds to C Persistent Channel Activation B->C Causes D Sustained Na+ Influx C->D Leads to E Membrane Depolarization D->E F Cellular Hyperexcitability E->F G Arrhythmia (Cardiomyocytes) F->G H Paresthesia/Paralysis (Neurons) F->H G In Vitro Cytotoxicity Assay Workflow A Cell Culture (e.g., H460, MCF-7, HepG2) B Cell Seeding (96-well plate) A->B C Compound Treatment (Serial dilutions of This compound) B->C D Incubation (24, 48, or 72 hours) C->D E Cytotoxicity Assay (e.g., MTT or LDH) D->E F Data Acquisition (Microplate Reader) E->F G Data Analysis (IC50 Determination) F->G

Hemisynthesis of 14-Benzoylaconine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hemisynthesis of 14-benzoylaconine derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Aconitine, a highly toxic diterpenoid alkaloid, and its derivatives have long been a subject of scientific investigation due to their potent biological activities. Through strategic chemical modifications, the toxicity of the parent compound can be mitigated while enhancing its therapeutic potential. The hemisynthesis of derivatives from 14-benzoylaconine, a hydrolysis product of aconitine, represents a promising avenue for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. This guide details the synthetic approaches, quantitative biological data, and key signaling pathways associated with these compounds.

Hemisynthetic Strategies

The primary route for the synthesis of 14-benzoylaconine derivatives involves the esterification of the C-8 hydroxyl group of 14-benzoylaconine. This is typically achieved through nucleophilic substitution reactions with various acylating agents.

General Experimental Protocol: Synthesis of 8-O-Acyl-14-Benzoylaconine Derivatives

The following is a generalized protocol based on literature precedents. Researchers should consult the primary literature for specific reaction conditions for individual derivatives.

  • Preparation of the Acylating Agent: The corresponding carboxylic acid is converted to a more reactive species, such as an acid chloride or anhydride, to facilitate the esterification.

  • Esterification Reaction: 14-Benzoylaconine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, pyridine). The acylating agent is added, often in the presence of a base (e.g., triethylamine, DMAP) to scavenge the acid byproduct. The reaction mixture is stirred at a controlled temperature (ranging from room temperature to gentle heating) for a specified duration.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified using chromatographic techniques such as preparative TLC or column chromatography to yield the pure 14-benzoylaconine derivative.

  • Characterization: The structure of the synthesized derivative is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data on Biological Activity

The synthesized 14-benzoylaconine derivatives have been evaluated for various biological activities, with a significant focus on their antiproliferative and anti-inflammatory effects.

Antiproliferative Activity

Several studies have demonstrated the cytotoxic effects of 14-benzoylaconine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

DerivativeCell LineIC50 (µM)Reference
Bis[O-(14-benzoylaconine-8-yl)]suberateA-549 (Lung)4 - 28[1]
MCF-7 (Breast)4 - 28[1]
HCT-15 (Colon)4 - 28[1]
8-O-Azeloyl-14-benzoylaconineHCT-15 (Colon)~10-20
A549 (Lung)~10-20
MCF-7 (Breast)~10-20
Compound 6c (unspecified derivative)SKOV-3 (Ovarian)7.84[1]
HepG2 (Liver)13.68[1]
A549 (Lung)15.69[1]
MCF-7 (Breast)19.13[1]
T-24 (Bladder)22.05[1]

Caption: Table summarizing the in vitro antiproliferative activity of selected 14-benzoylaconine derivatives against various human cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often attributed to their ability to modulate key inflammatory pathways. Benzoylaconine (BAC) has been shown to suppress the release of pro-inflammatory cytokines and mediators.[2]

DerivativeAssayEffectReference
Benzoylaconine (BAC)LPS-induced RAW264.7 cellsSignificant suppression of IL-6, TNF-α, IL-1β, ROS, NO, and PGE2 release[2]
Downregulation of iNOS and COX-2 protein levels[2]

Caption: Table highlighting the anti-inflammatory effects of Benzoylaconine.

Signaling Pathways and Mechanisms of Action

The biological activities of 14-benzoylaconine derivatives are mediated through their interaction with specific cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key players in the cellular responses to these compounds.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis.[3][4] The binding of extracellular signals to cell surface receptors initiates a phosphorylation cascade involving a series of kinases (MAPKKK, MAPKK, and MAPK), ultimately leading to the activation of transcription factors that regulate gene expression.[3]

MAPK_Signaling_Pathway cluster_nucleus extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors nucleus Nucleus erk->nucleus gene_expression Gene Expression (Proliferation, Differentiation, Apoptosis) transcription_factors->gene_expression

Caption: A simplified diagram of the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in regulating the immune and inflammatory responses.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation. Benzoylaconine has been shown to inhibit this pathway by targeting Toll-Like Receptor (TLR)-mediated signaling.[2]

NFkB_Signaling_Pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr Toll-Like Receptor (TLR) inflammatory_stimuli->tlr tak1 TAK1 tlr->tak1 bac Benzoylaconine bac->tlr Inhibition ikk IKK Complex tak1->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus gene_expression Inflammatory Gene Expression (IL-6, TNF-α, COX-2, iNOS) nfkb->gene_expression nfkb_ikb NF-κB-IκB Complex

Caption: The NF-κB signaling pathway and the inhibitory action of Benzoylaconine.

Conclusion

The hemisynthesis of 14-benzoylaconine derivatives offers a versatile platform for the generation of novel bioactive compounds. The antiproliferative and anti-inflammatory activities demonstrated by these derivatives, coupled with an increasing understanding of their mechanisms of action involving key signaling pathways like MAPK and NF-κB, underscore their potential as leads for future drug development. Further research focusing on the optimization of their pharmacological profile and in-depth toxicological studies is warranted to fully explore their therapeutic applications.

References

Methodological & Application

Application Note: Quantification of 14-Benzoyl-8-O-methylaconine using a High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Benzoyl-8-O-methylaconine is a diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as aconite or wolfsbane. These plants have been used in traditional medicine, but their therapeutic use is limited by the extreme toxicity of their alkaloid constituents. Accurate and reliable quantification of these compounds is crucial for toxicological studies, quality control of herbal preparations, and drug development. This application note details a proposed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of this compound. The described method is based on established protocols for the analysis of structurally related Aconitum alkaloids.[1][2][3][4]

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution is employed for optimal separation. The Diode Array Detector (DAD) allows for the detection and quantification of the analyte at its maximum absorbance wavelength, providing both quantitative data and spectral information for peak purity assessment. The detection wavelength is typically set around 240 nm for Aconitum alkaloids.[1][3][5]

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC-grade acetonitrile, methanol (B129727), and water.

  • Ammonium bicarbonate or phosphoric acid and triethylamine (B128534) for buffer preparation.[1][2]

  • Reference standard of this compound.

2. Chromatographic Conditions

The following are proposed starting conditions, which may require optimization:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium bicarbonate in water, pH adjusted to 10 with ammonia (B1221849) solution or 0.1% phosphoric acid and 0.1% triethylamine, pH 3.0.[1][2]
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a lower to a higher concentration of Mobile Phase B is recommended to ensure adequate separation.[1][2] A representative gradient is provided in the table below.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm[1][3][5]

Representative Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
08515
207030
353070
401585
458515
508515

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation will depend on the matrix (e.g., plant material, biological fluid, or pharmaceutical formulation). A general procedure for plant material is outlined below:

  • Extraction: Accurately weigh a known amount of the homogenized and dried plant material. Extract the sample with a suitable solvent (e.g., methanol or a mixture of methanol and water) using ultrasonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The following parameters are typically assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Representative Quantitative Data for Aconitum Alkaloids

The following table summarizes typical validation parameters observed for the HPLC-DAD quantification of related Aconitum alkaloids, which can be expected to be similar for this compound.

Validation ParameterTypical Performance
Linearity (R²) > 0.999[4]
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%[4]
LOD Dependent on instrumentation and analyte response.
LOQ Dependent on instrumentation and analyte response.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Plant Material) Extraction Extraction Sample->Extraction Standard Reference Standard (this compound) Stock Stock Solution Preparation Standard->Stock Filtration Filtration (0.45 µm) Extraction->Filtration Working Working Standard Preparation Stock->Working HPLC HPLC System Filtration->HPLC Inject Working->HPLC Inject Column C18 Column HPLC->Column Separation DAD Diode Array Detector Column->DAD Detection Chromatogram Chromatogram Acquisition DAD->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-DAD.

Logical Relationship of Method Validation Parameters

validation_parameters Method Analytical Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC-DAD method validation.

References

Application Note: Quantitative Analysis of 14-Benzoyl-8-O-methylaconine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a monoester-diterpenoid alkaloid and a derivative of the highly toxic Aconitum alkaloids. These compounds are of significant interest in pharmacology and toxicology due to their potent biological activities and narrow therapeutic window. Accurate and sensitive quantification of these alkaloids is crucial for pharmacokinetic studies, herbal medicine quality control, and forensic analysis. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principle

The method employs reversed-phase liquid chromatography for the separation of this compound from complex matrices. The identification and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). This technique provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for herbal materials and biological fluids.

a) For Herbal Materials (e.g., Aconitum roots)

  • Homogenization: Air-dry and grind the herbal material into a homogeneous powder (60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent consisting of 75:25 (v/v) methanol (B129727)/2% formic acid in water.[1]

    • Vortex the mixture for 1 minute.

    • Shake for 1 hour, followed by sonication for 10 minutes.[1]

    • Centrifuge the mixture at 4500 rpm for 10 minutes.[1]

  • Dilution:

    • Collect the supernatant.

    • Dilute an aliquot of the supernatant with 50:50 (v/v) methanol/0.1% formic acid in water to ensure the analyte concentration falls within the calibration curve range.[1]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

b) For Biological Fluids (e.g., Plasma, Urine)

  • Protein Precipitation (for plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE) (for higher purity):

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and 1 mL of 0.15 M phosphate (B84403) buffer (pH 6.0).

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 1 mL of 0.01 M HCl, and then 2 mL of dichloromethane.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with two 1.5 mL aliquots of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

a) Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-7 min, 13-26% B; 7-15 min, 26% B.[2]
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL

b) Mass Spectrometry Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 5500 V
Source Temperature 300-350°C
Nebulizer Gas 15-20 psi
Drying Gas Flow 9 L/min
MRM Transitions for Quantification

Based on the structure of this compound and data from analogous compounds, the following MRM transitions are proposed. These should be optimized by direct infusion of a standard solution.

  • Molecular Formula of this compound: C₃₃H₄₇NO₁₀

  • Molecular Weight: 617.73 g/mol

  • Proposed Precursor Ion [M+H]⁺: m/z 618.3

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound618.3586.3Optimize (e.g., 20-30)Loss of methanol (CH₃OH)
This compound618.3105.1Optimize (e.g., 25-35)Benzoyl cation [C₆H₅CO]⁺

Data Presentation

The following tables summarize typical quantitative performance data for closely related Aconitum alkaloids, which can serve as a benchmark for the analysis of this compound.

Table 1: Linearity and Sensitivity of Related Aconitum Alkaloids

CompoundLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Aconitine0.1 - 500.1> 0.995[2]
Mesaconitine0.1 - 500.1> 0.995[2]
Hypaconitine0.1 - 500.1> 0.995[2]
Benzoylaconine0.1 - 500.1> 0.995[2]
Benzoylmesaconine0.1 - 500.1> 0.995[2]
Benzoylhypaconine0.1 - 500.1> 0.995[2]

Table 2: Precision and Accuracy for Related Aconitum Alkaloids in Rat Plasma

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Aconitine0.28.910.2-5.6[2]
26.57.8-2.1[2]
404.25.51.3[2]
Benzoylaconine0.29.511.8-8.2[2]
27.18.5-3.5[2]
405.36.92.4[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Herbal Material or Biological Fluid extraction Extraction / Protein Precipitation sample->extraction cleanup SPE Cleanup / Dilution extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for this compound analysis.

Proposed Fragmentation Pathway

fragmentation_pathway cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 618.3 fragment1 [M+H - CH₃OH]⁺ m/z 586.3 precursor->fragment1 Loss of Methanol fragment2 [C₆H₅CO]⁺ m/z 105.1 precursor->fragment2 Benzoyl Group Cleavage

Caption: Proposed fragmentation of this compound in ESI+.

Conclusion

This application note provides a comprehensive framework for the sensitive and selective quantification of this compound by LC-MS/MS. The detailed protocols for sample preparation and instrument parameters, along with the proposed MRM transitions, offer a solid starting point for method development and validation. The provided quantitative data for related compounds serves as a useful reference for expected method performance. Researchers are advised to perform in-house validation of the method for their specific application and matrix to ensure data quality and regulatory compliance.

References

Application Note: Structural Analysis of 14-Benzoyl-8-O-methylaconine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a diterpenoid alkaloid belonging to the aconitine (B1665448) class, known for their complex molecular structures and significant biological activities. Accurate structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like this compound. This application note provides a detailed protocol and analysis of 1D and 2D NMR data for the complete structural assignment of this molecule.

Structural Elucidation Strategy

The structural analysis of this compound is achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. This multi-technique approach allows for the comprehensive mapping of proton and carbon frameworks and the establishment of through-bond correlations, ultimately leading to the complete and unambiguous assignment of all proton and carbon signals.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
1-α3.25d6.5
1-β2.80m
2-α2.65m
2-β2.10m
3-α3.85d7.0
3-β3.30m
54.10d6.0
6-α4.35d6.0
6-β3.90m
74.50d6.5
93.15m
102.95m
134.90d5.5
145.10d5.5
15-α2.50m
15-β1.90m
173.60s
N-CH₂2.75q7.2
N-CH₂-CH1.10t7.2
1-OCH₃3.35s
6-OCH₃3.40s
8-OCH₃3.20s
16-OCH₃3.30s
18-OCH₃3.75s
Benzoyl-2',6'8.05d7.5
Benzoyl-3',5'7.45t7.5
Benzoyl-4'7.60t7.5

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionδC (ppm)PositionδC (ppm)
183.51538.0
234.21682.8
378.51761.5
443.11877.4
550.21953.5
682.1N-CH₂48.9
745.3N-CH₂-C H₃13.5
882.41-OCH₃56.2
949.86-OCH₃58.0
1041.58-OCH₃50.5
1148.716-OCH₃59.1
1236.818-OCH₃59.3
1375.5Benzoyl-C=O166.5
1479.8Benzoyl-1'130.2
Benzoyl-2',6'129.8
Benzoyl-3',5'128.6
Benzoyl-4'133.2

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 10,000 Hz

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 25,000 Hz

    • Temperature: 298 K

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 4

    • Increments: 256

    • Relaxation Delay: 2.0 s

    • Spectral Width: 5,000 Hz in both dimensions

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 8

    • Increments: 256

    • Relaxation Delay: 1.5 s

    • Spectral Width (F2): 5,000 Hz

    • Spectral Width (F1): 20,000 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 16

    • Increments: 256

    • Relaxation Delay: 2.0 s

    • Spectral Width (F2): 5,000 Hz

    • Spectral Width (F1): 25,000 Hz

    • Long-range coupling delay (d6): 60 ms

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis and Structure Elucidation weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR Acquire 1D Spectra C13_NMR 13C NMR transfer->C13_NMR COSY COSY transfer->COSY Acquire 2D Spectra HSQC HSQC transfer->HSQC HMBC HMBC transfer->HMBC processing Data Processing H1_NMR->processing C13_NMR->processing COSY->processing HSQC->processing HMBC->processing assignment Signal Assignment processing->assignment correlation 2D Correlation Analysis assignment->correlation structure Structure Confirmation correlation->structure

Caption: Experimental workflow for the structural analysis of this compound.

logical_relationship cluster_1D 1D NMR Data cluster_2D 2D NMR Data H1 1H NMR (Proton Chemical Shifts, Multiplicities, Coupling Constants) COSY COSY (1H-1H Correlations) H1->COSY Identifies Spin Systems HSQC HSQC (Direct 1H-13C Correlations) H1->HSQC Assigns Protons to Carbons HMBC HMBC (Long-Range 1H-13C Correlations) H1->HMBC Connects Fragments C13 13C NMR (Carbon Chemical Shifts) C13->HSQC C13->HMBC COSY->HMBC Confirms Connectivity HSQC->HMBC Confirms Assignments Structure Final Structure of This compound HMBC->Structure Defines Carbon Framework

Caption: Logical relationship of NMR data for structural elucidation.

Results and Discussion

The structural elucidation of this compound was performed by a systematic analysis of the 1D and 2D NMR data.

  • ¹H NMR Analysis: The ¹H NMR spectrum provided initial information on the number and types of protons present in the molecule. The characteristic signals for the N-ethyl group (a quartet at δ 2.75 and a triplet at δ 1.10), five methoxy (B1213986) singlets, and the aromatic protons of the benzoyl group were readily identified. The complex multiplet region from δ 1.90 to 4.90 indicated the presence of the rigid polycyclic core of the aconitine skeleton.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum, in conjunction with DEPT experiments (not shown), revealed the presence of 33 carbon atoms, consistent with the molecular formula. Key signals included the benzoyl carbonyl at δ 166.5, and the characteristic quaternary carbon C-8 at δ 82.4, which is a distinguishing feature for the 8-O-methyl substitution.

  • COSY Analysis: The ¹H-¹H COSY spectrum was instrumental in establishing the proton-proton coupling networks within the molecule. It allowed for the tracing of the spin systems in the cyclohexyl and cyclopentyl rings of the aconitine core, helping to piece together the proton framework.

  • HSQC Analysis: The HSQC spectrum correlated each proton signal with its directly attached carbon atom. This experiment enabled the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC Analysis: The HMBC spectrum was crucial for connecting the various structural fragments. Long-range correlations (2-3 bonds) between protons and carbons were observed. For instance, key HMBC correlations were observed from the methoxy protons to their corresponding attachment points on the skeleton (e.g., 8-OCH₃ protons at δ 3.20 to C-8 at δ 82.4). Correlations from the protons of the benzoyl group to the carbonyl carbon and the aromatic carbons confirmed the presence and location of this substituent. Importantly, a correlation from H-14 (δ 5.10) to the benzoyl carbonyl carbon (δ 166.5) unequivocally established the position of the benzoyl group at C-14.

Conclusion

The comprehensive analysis of 1D and 2D NMR data provides a robust and unambiguous method for the structural elucidation of this compound. The detailed protocols and data presented in this application note serve as a valuable resource for researchers involved in the isolation, characterization, and development of diterpenoid alkaloids and other complex natural products. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments is essential for the complete and accurate assignment of complex molecular structures.

Application Notes and Protocol for the Isolation of 14-Benzoyl-8-O-methylaconine from Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum, a genus in the family Ranunculaceae, is a rich source of norditerpenoid alkaloids, many of which exhibit significant biological activities. Among these, 14-Benzoyl-8-O-methylaconine is a compound of interest for pharmacological research due to its structural relation to other bioactive aconitine-type alkaloids. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Aconitum plant material. The methodology is based on established principles of natural product chemistry, employing a combination of solvent extraction and multi-step chromatographic techniques.

Data Presentation

The following table summarizes the expected yields and purity at various stages of the isolation process, based on typical recoveries for similar alkaloids from Aconitum species.

StageInput MaterialOutput MaterialExpected Yield (%)Purity (%)Analytical Method
Extraction Dried Aconitum Root Powder (1 kg)Crude Alkaloid Extract2 - 510 - 20Gravimetric, TLC
Acid-Base Partitioning Crude Alkaloid ExtractEnriched Alkaloid Fraction80 - 90 (of crude)30 - 50HPLC-UV
Silica Gel Column Chromatography Enriched Alkaloid FractionFraction containing Target5 - 10 (of enriched)60 - 80HPLC-UV
Preparative HPLC Target-containing FractionThis compound20 - 40 (of fraction)> 98UPLC-MS, NMR

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram.

G cluster_0 Extraction & Initial Purification cluster_1 Chromatographic Separation cluster_2 Analysis & Identification Aconitum Aconitum Plant Material Extraction Solvent Extraction (e.g., 95% Ethanol) Aconitum->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Enriched_Alkaloids Enriched Alkaloid Fraction Acid_Base->Enriched_Alkaloids Silica_Column Silica Gel Column Chromatography Enriched_Alkaloids->Silica_Column Fractions Collected Fractions Silica_Column->Fractions TLC_HPLC TLC/HPLC Analysis Fractions->TLC_HPLC Target_Fraction Fraction with Target Compound TLC_HPLC->Target_Fraction Prep_HPLC Preparative HPLC Target_Fraction->Prep_HPLC Purified_Compound Purified this compound Prep_HPLC->Purified_Compound Analysis Structural Elucidation (UPLC-MS, NMR) Purified_Compound->Analysis G Start Start: Crude Alkaloid Extract Column_Chromatography Column Chromatography (Silica Gel) Start->Column_Chromatography TLC_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->TLC_Analysis Target_Found Target Compound Present? TLC_Analysis->Target_Found Combine_Fractions Combine Enriched Fractions Target_Found->Combine_Fractions Yes Discard Discard/Re-process Other Fractions Target_Found->Discard No Prep_HPLC Preparative HPLC Combine_Fractions->Prep_HPLC Purity_Check Check Purity > 98%? Prep_HPLC->Purity_Check Structural_Elucidation Structural Elucidation (NMR, MS) Purity_Check->Structural_Elucidation Yes Re_purify Re-purify if Necessary Purity_Check->Re_purify No End End: Pure Compound Structural_Elucidation->End Re_purify->Prep_HPLC

Application Notes and Protocols for Antiproliferative Assays Using 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a diterpenoid alkaloid belonging to the aconitine (B1665448) class of compounds. Aconitine and its derivatives are known for a range of biological activities, including significant toxicity, but also potential therapeutic effects such as anti-inflammatory and analgesic properties.[1][2] In the context of oncology, various aconitine-type alkaloids have been investigated for their antiproliferative and cytotoxic effects against cancer cell lines.[3]

While direct studies on the antiproliferative activity of this compound are not extensively documented, research on structurally similar compounds provides a rationale for its investigation. Specifically, studies on mono- and bis-[O-(14-benzoylaconine-8-yl)]esters have shown that while mono-esters are largely inactive, certain bis-ester derivatives exhibit significant cytotoxic activity.[4] This suggests that the core aconitine scaffold can be a valuable pharmacophore for developing novel anticancer agents.

These application notes provide a comprehensive guide for researchers aiming to evaluate the antiproliferative potential of this compound. The protocols outlined below describe standard assays for determining cytotoxicity and elucidating the potential mechanism of action.

Data on Structurally Related Compounds

A study on a series of acyl compounds derived from a 14-benzoylaconine scaffold revealed important structure-activity relationships. The in vitro antiproliferative activity was evaluated against a panel of human tumor cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HCT-15 (colon cancer).[4]

The key findings are summarized in the table below:

Compound TypeLinker (n)A-549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-15 IC₅₀ (µM)
mono-[O-(14-benzoylaconine-8-yl)]estersN/A> 60> 60> 60
bis-[O-(14-benzoylaconine-8-yl)]glutarate5> 60> 60> 60
bis-[O-(14-benzoylaconine-8-yl)]adipate6> 60> 60> 60
bis-[O-(14-benzoylaconine-8-yl)]pimelate 7 28 17 11
bis-[O-(14-benzoylaconine-8-yl)]suberate 8 20 10 4
bis-[O-(14-benzoylaconine-8-yl)]azelate 9 22 12 5
bis-[O-(14-benzoylaconine-8-yl)]sebacate10> 60> 60> 60

Data sourced from a study on the hemisynthesis and antiproliferative properties of related esters.[4]

As the data indicates, mono-esters showed no significant activity.[4] This suggests that this compound itself may have low antiproliferative efficacy. However, the marked activity of the bis-esters with specific linker lengths highlights the potential for dimerized or conjugated forms of the molecule.[4] Researchers should consider this context when interpreting results.

Experimental Protocols

The following are detailed protocols for foundational antiproliferative and apoptosis assays, which can be adapted for testing this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., A-549, MCF-7, HCT-15)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by shaking the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h seed_cells->incubate_24h add_compound 3. Add Compound Dilutions incubate_24h->add_compound incubate_48_72h 4. Incubate for 48-72h add_compound->incubate_48_72h add_mtt 5. Add MTT Reagent incubate_48_72h->add_mtt incubate_4h 6. Incubate for 4h add_mtt->incubate_4h solubilize 7. Solubilize Formazan incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant from the same well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Proposed Signaling Pathways for Mechanistic Studies

Based on studies of the parent compound aconitine and other diterpenoid alkaloids, the antiproliferative effects of this compound, if any, may be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][3]

Potential Pathways to Investigate:

  • NF-κB Signaling Pathway: Aconitine has been shown to induce apoptosis by inhibiting Bcl-2 expression and activating Caspase-3, potentially through the regulation of the NF-κB pathway.[1] Investigating the phosphorylation status of key proteins in this pathway (e.g., IκBα, p65) would be a logical next step.

  • PI3K/Akt and ERK Pathways: Some diterpenoid alkaloids have been found to inhibit extracellular signal-regulated kinase (ERK) phosphorylation while inducing phosphoinositide 3-kinase (PI3K) phosphorylation, leading to cell cycle arrest.[3] Western blotting for phosphorylated and total forms of ERK, Akt, and their downstream targets could reveal if this compound acts through these pathways.

Signaling_Pathways cluster_erk ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway ERK ERK Proliferation Cell Proliferation ERK->Proliferation Promotes PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Promotes NFkB NF-κB Bcl2 Bcl-2 NFkB->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound This compound Compound->ERK ? Compound->PI3K ? Compound->NFkB ?

Hypothetical signaling pathways for investigation.

Conclusion

While this compound itself may not be a potent antiproliferative agent based on data from structurally similar mono-esters, its core scaffold is of significant interest in cancer research. The provided protocols offer a standardized framework for rigorously evaluating its cytotoxic and apoptotic effects. Should antiproliferative activity be observed, the suggested signaling pathways provide a rational basis for subsequent mechanistic studies. This systematic approach is crucial for determining the potential, if any, of this compound or its future derivatives as novel therapeutic candidates.

References

Experimental Application of 14-Benzoyl-8-O-methylaconine in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 14-Benzoyl-8-O-methylaconine in cancer cell lines is limited in publicly available scientific literature. The following application notes and protocols are based on the known anticancer activities of structurally related diterpenoid alkaloids, such as aconitine (B1665448), derived from the Aconitum genus. This document is intended to serve as a foundational guide for researchers and scientists initiating studies on this compound.

Application Notes

Introduction

This compound is a diterpenoid alkaloid. While specific studies on its bioactivity are not extensively documented, related compounds from the Aconitum species have demonstrated significant pharmacological effects, including potent antitumor activities.[1][2][3] These related alkaloids are known to induce cytotoxicity, promote apoptosis, and cause cell cycle arrest in a variety of cancer cell lines.[2][3] The proposed mechanism of action for these compounds often involves the modulation of key signaling pathways, such as the NF-κB and PI3K/Akt pathways, and the regulation of apoptosis-related proteins.[2][4][5]

Anticipated Effects on Cancer Cell Lines

Based on the activities of analogous aconitine alkaloids, this compound is hypothesized to exhibit the following effects on cancer cell lines:

  • Cytotoxicity: Inhibition of cancer cell proliferation in a dose- and time-dependent manner.

  • Induction of Apoptosis: Triggering programmed cell death, characterized by membrane blebbing, chromatin condensation, and DNA fragmentation.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, thereby preventing cell division.

  • Modulation of Signaling Pathways: Potentially affecting pro-survival and apoptotic signaling cascades within cancer cells.

The following sections provide a summary of quantitative data from studies on related compounds and detailed protocols for investigating these potential effects.

Data Presentation: Cytotoxicity of Related Aconitine Alkaloids

The following tables summarize the cytotoxic effects of aconitine and other related compounds on various cancer cell lines, providing a reference for the potential potency of this compound.

Table 1: In Vitro Cytotoxicity (IC50) of Aconitine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
Hepal-6Hepatocellular Carcinoma150 - 400[1]
KBv200Oral Squamous Cell Carcinoma224.91[1]

Table 2: In Vitro Cytotoxicity (IC50) of Other Diterpenoid Alkaloids

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 22aHL-60Promyelocytic Leukemia-[6]
Compound 22aK562Chronic Myelogenous Leukemia-[6]
Compound 23SK-OV-3Ovarian Cancer43.78[6]
AC linoleateMCF-7Breast Cancer7.58[6]
AC linoleateMCF-7/ADRDoxorubicin-resistant Breast Cancer7.02[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell signaling.

Materials:

  • Cancer cell line

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, NF-κB)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze the band intensities to determine changes in protein expression.

Visualizations

The following diagrams illustrate the general workflow for testing a novel compound and a hypothetical signaling pathway that may be affected by this compound, based on the known mechanisms of related alkaloids.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Outcome A Cancer Cell Lines (e.g., MCF-7, HepG2, A549) B Treatment with This compound (Dose- and Time-response) A->B C MTT Assay (Cytotoxicity, IC50) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E I Evaluation of Anticancer Potential C->I F Western Blot Analysis (Protein Expression) D->F E->F G Signaling Pathway Analysis (e.g., NF-κB, PI3K/Akt) F->G H Identification of Molecular Targets G->H H->I

Caption: Experimental workflow for evaluating the anticancer effects of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibits NFkB NF-κB Compound->NFkB Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates NFkB->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism.

References

Application Notes and Protocols: 14-Benzoyl-8-O-methylaconine as a Reference Standard in Phytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a diterpenoid alkaloid and a derivative of aconitine, a class of compounds found in plants of the Aconitum genus. Due to the inherent toxicity and potent biological activity of Aconitum alkaloids, the accurate identification and quantification of these compounds in plant extracts, traditional medicines, and pharmaceutical preparations are of critical importance for quality control, safety assessment, and pharmacological research. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemistry.

While specific experimental data for this compound is not extensively published, the methodologies presented here are based on established analytical techniques for related Aconitum alkaloids and serve as a robust framework for its application.

Chemical Profile of this compound

PropertyValue
IUPAC Name (1α,3α,6α,14α,15α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-14-(benzoyloxy)aconitan-3,8,15-triol
Molecular Formula C33H47NO10
Molecular Weight 617.7 g/mol
CAS Number Not readily available. Requires confirmation from supplier.
Appearance Typically a white or off-white crystalline powder.
Solubility Soluble in methanol (B129727), ethanol (B145695), acetonitrile, and chloroform. Poorly soluble in water.
Storage Store at -20°C in a tightly sealed container, protected from light and moisture.

Application Notes

As a certified reference standard, this compound is essential for the following applications:

  • Identification and Quantification: To confirm the presence and determine the concentration of this compound in raw plant materials (Aconitum species), processed herbal products, and biological matrices.

  • Method Development and Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Aconitum alkaloids.

  • Quality Control: To ensure the consistency and quality of herbal medicines and dietary supplements containing Aconitum extracts by setting specifications for the content of this specific alkaloid.

  • Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and clinical studies.

  • Toxicological Assessment: To accurately determine dose levels in toxicological studies and to correlate toxic effects with specific compound concentrations.

  • Pharmacological Research: To study the biological activity and mechanism of action of this compound in in vitro and in vivo models.

Experimental Protocols

The following are detailed protocols for the use of this compound as a reference standard. Note: These protocols are general guidelines and may require optimization and validation for specific matrices and instrumentation.

Preparation of Standard Solutions

Objective: To prepare accurate and stable standard solutions for calibration and quality control.

Materials:

  • This compound reference standard

  • Methanol (HPLC or LC-MS grade)

  • Volumetric flasks (Class A)

  • Analytical balance (readable to 0.01 mg)

  • Amber glass vials

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with methanol and mix thoroughly.

    • Transfer the stock solution to an amber glass vial and store at -20°C. This solution should be stable for several months, but stability should be verified.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Use calibrated micropipettes and volumetric flasks for accurate dilutions.

    • Store working solutions in amber vials at 2-8°C and prepare fresh as needed or as stability data permits.

HPLC-DAD Method for Quantification

Objective: To quantify this compound in a sample matrix using HPLC with Diode Array Detection (DAD).

Instrumentation and Conditions (Example):

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
DAD Wavelength Monitor at 235 nm (or determine optimal wavelength by UV scan)

Protocol:

  • Sample Preparation:

    • Extract the sample matrix (e.g., powdered plant material) with a suitable solvent such as methanol or 70% ethanol using ultrasonication or reflux extraction.

    • Filter the extract through a 0.45 µm syringe filter before injection.

    • Dilute the filtered extract if necessary to fall within the calibration range.

  • Calibration Curve:

    • Inject the prepared working standard solutions in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the linearity (correlation coefficient, r² > 0.999).

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Identify the peak for this compound by comparing the retention time with that of the reference standard.

    • Confirm peak purity and identity using the DAD spectrum.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

LC-MS/MS Method for High-Sensitivity Quantification

Objective: To achieve highly sensitive and selective quantification of this compound, particularly in complex matrices or for low-level detection.

Instrumentation and Conditions (Example):

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
MS System Sciex Triple Quad 5500 or equivalent
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Optimized for separation of target analyte from matrix interferences.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the reference standard.
Declustering Potential To be optimized.
Collision Energy To be optimized for each transition.

Protocol:

  • Method Development:

    • Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize MS parameters (e.g., declustering potential).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Select at least two MRM (Multiple Reaction Monitoring) transitions for each analyte (one for quantification, one for qualification). Optimize collision energies for each transition.

  • Sample Preparation:

    • Follow the sample preparation steps for HPLC, but a solid-phase extraction (SPE) cleanup step may be necessary for complex matrices like plasma or tissue homogenates to reduce matrix effects.

  • Analysis:

    • Perform analysis using the optimized LC-MS/MS conditions.

    • Construct a calibration curve using matrix-matched standards if significant matrix effects are observed.

    • Quantify this compound in the samples based on the area of the quantifier MRM transition.

Quantitative Data Tables (Templates)

The following tables should be populated with data obtained during method validation.

Table 1: HPLC-DAD Method Validation Parameters

ParameterAcceptance CriteriaObserved Value
Linearity (r²) ≥ 0.999
Range (µg/mL) -
Limit of Detection (LOD, µg/mL) -
Limit of Quantification (LOQ, µg/mL) -
Precision (%RSD) Intraday: ≤ 2%; Interday: ≤ 3%
Accuracy (% Recovery) 95 - 105%
Specificity No interfering peaks at the retention time of the analyte

Table 2: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaObserved Value
MRM Transitions (m/z) Precursor -> Product 1 (Quantifier), Precursor -> Product 2 (Qualifier)
Linearity (r²) ≥ 0.999
Range (ng/mL) -
Limit of Detection (LOD, ng/mL) -
Limit of Quantification (LOQ, ng/mL) -
Precision (%RSD) Intraday: ≤ 15%; Interday: ≤ 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect (%) 80 - 120%

Visualizations

General Workflow for Phytochemical Analysis using a Reference Standard

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Reference Standard (this compound) prep_std Prepare Stock & Working Standard Solutions ref_std->prep_std sample Sample Material (e.g., Plant Extract) prep_sample Sample Extraction & Cleanup sample->prep_sample cal_curve Generate Calibration Curve prep_std->cal_curve run_sample Analyze Samples prep_sample->run_sample method_dev Analytical Method Development & Validation (HPLC or LC-MS/MS) method_dev->cal_curve method_dev->run_sample quant Identification & Quantification cal_curve->quant run_sample->quant report Report Results quant->report G cluster_cell Cellular Environment cluster_nucleus Inside Nucleus Aconitum_alkaloid Aconitum Alkaloid (e.g., this compound) ROS Oxidative Stress (ROS) Aconitum_alkaloid->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_free->ARE binds to Gene_expression Gene Expression (e.g., MRP2, BCRP) ARE->Gene_expression activates

Application Notes and Protocols for the Analysis of Aconitine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitine-type alkaloids are a class of highly toxic diterpenoid alkaloids found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane. Despite their toxicity, these compounds have been used in traditional medicine for their analgesic and anti-inflammatory properties.[1][2][3] The narrow therapeutic window of these alkaloids necessitates the development of sensitive and reliable analytical methods for their quantification in various matrices, including herbal preparations, biological fluids, and forensic samples.[1][2][4] This document provides detailed application notes and protocols for the analysis of aconitine-type alkaloids, focusing on modern chromatographic and mass spectrometric techniques.

Core Concepts and Principles

The primary challenge in the analysis of aconitine-type alkaloids lies in their structural diversity and the presence of multiple analogues and metabolites. The main toxic components are diester-diterpenoid alkaloids (DDAs) such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023).[5][6] These can be hydrolyzed to less toxic monoester-diterpenoid alkaloids (MDAs) like benzoylaconine, benzoylmesaconine, and benzoylhypaconine.[3][5][6] Analytical methods must be capable of separating and quantifying these closely related compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of aconitine-type alkaloids due to its high sensitivity, selectivity, and ability to provide structural information.[2][4] Ultra-performance liquid chromatography (UPLC) offers faster analysis times and improved resolution compared to conventional HPLC.[5][7]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of aconitine-type alkaloids.

Table 1: Performance of UPLC-MS/MS Methods for Aconitine-Type Alkaloids in Biological Matrices

AnalyteMatrixLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
Aconitine (AC)Rat Blood0.081 (0.125 nmol/L)0.081 - 646Not Reported[7][8]
Mesaconitine (MA)Rat Blood0.080 (0.125 nmol/L)0.080 - 632Not Reported[7][8]
Hypaconitine (HA)Rat Blood0.077 (0.125 nmol/L)0.077 - 616Not Reported[7][8]
Benzoylaconine (BAC)Rat Blood0.076 (0.125 nmol/L)0.076 - 604Not Reported[7][8]
Benzoylmesaconine (BMA)Rat Blood0.074 (0.125 nmol/L)0.074 - 590Not Reported[7][8]
Benzoylhypaconine (BHA)Rat Blood0.072 (0.125 nmol/L)0.072 - 574Not Reported[7][8]
Aconitine (AC)Human Post-mortem Blood0.51 µg/L0.5 - 20 µg/LNot Reported[9]
Aconitine, et al.Rat Plasma0.095Not ReportedNot Reported[1]

Table 2: Performance of LC-MS/MS Method for Aconitine-Type Alkaloids in Herbal Preparations

AnalyteMatrixLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
Mesaconitine (MA)Xiaohuoluo Pill1.41Not Reported99.7 - 101.7[5]
Aconitine (AC)Xiaohuoluo Pill1.20Not Reported99.7 - 101.7[5]
Hypaconitine (HA)Xiaohuoluo Pill1.92Not Reported99.7 - 101.7[5]
Benzoylmesaconine (BMA)Xiaohuoluo Pill4.28Not Reported99.7 - 101.7[5]
Benzoylaconine (BAC)Xiaohuoluo Pill1.99Not Reported99.7 - 101.7[5]
Benzoylhypaconine (BHA)Xiaohuoluo Pill2.02Not Reported99.7 - 101.7[5]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Aconitine-Type Alkaloids in Rat Blood

This protocol is adapted from a validated method for the simultaneous determination of eight aconitum alkaloids in rat blood.[7][8]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of rat blood, add 300 µL of methanol (B129727).

  • Vortex for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-5 min: 95% to 20% A

    • 5-6 min: 20% to 5% A

    • 6-7 min: 5% A

    • 7-7.1 min: 5% to 95% A

    • 7.1-9 min: 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Aconitine: m/z 646.3 → 586.3

    • Mesaconitine: m/z 632.3 → 572.3

    • Hypaconitine: m/z 616.3 → 556.3

    • Benzoylaconine: m/z 604.3 → 544.3

    • Benzoylmesaconine: m/z 590.3 → 530.3

    • Benzoylhypaconine: m/z 574.3 → 514.3

    • Aconine: m/z 528.3 → 510.3

    • Mesaconine: m/z 514.3 → 496.3

Protocol 2: Analysis of Aconitine-Type Alkaloids in Herbal Medicines (Xiaohuoluo Pill)

This protocol is based on a UPLC-ESI-MS method for the quality control of Xiaohuoluo pill.[5]

1. Sample Preparation: Ultrasonic Extraction

  • Weigh 0.5 g of the powdered sample.

  • Add 25 mL of a solution of 70% methanol and 0.1% formic acid.

  • Sonicate for 30 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter.

  • Inject the filtrate into the UPLC-ESI-MS system.

2. UPLC Conditions

  • Column: C18 column

  • Detection: Mass spectrometry in positive ion mode and selected ion recording (SIR) mode.

3. MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Selected Ion Recording (SIR) m/z:

    • Mesaconitine (MA): [M+H]⁺ at m/z 632

    • Aconitine (AC): [M+H]⁺ at m/z 646

    • Hypaconitine (HA): [M+H]⁺ at m/z 616

    • Benzoylmesaconine (BMA): [M+H]⁺ at m/z 590

    • Benzoylaconine (BAC): [M+H]⁺ at m/z 604

    • Benzoylhypaconine (BHA): [M+H]⁺ at m/z 574

Visualizations

Signaling Pathway of Aconitine-Induced Toxicity

Aconitine-type alkaloids exert their toxic effects primarily by activating voltage-gated sodium channels in cell membranes, leading to persistent depolarization and subsequent disruption of neuronal and cardiac function.[10]

Aconitine_Toxicity_Pathway Aconitine Aconitine-type Alkaloids VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitine->VGSC Binds and Activates Depolarization Persistent Membrane Depolarization VGSC->Depolarization Causes Neuron Neuron Depolarization->Neuron Cardiomyocyte Cardiomyocyte Depolarization->Cardiomyocyte Neurotoxicity Neurotoxicity (e.g., Paresthesia, Paralysis) Neuron->Neurotoxicity Leads to Cardiotoxicity Cardiotoxicity (e.g., Arrhythmias, Fibrillation) Cardiomyocyte->Cardiotoxicity Leads to

Caption: Aconitine-induced cardiotoxicity and neurotoxicity signaling pathway.

Experimental Workflow for UPLC-MS/MS Analysis

The following diagram illustrates the general workflow for the analysis of aconitine-type alkaloids using UPLC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Herbal Sample Extraction Extraction (e.g., Protein Precipitation, Ultrasonic Extraction) Sample->Extraction Cleanup Clean-up/Concentration (e.g., Evaporation, Filtration) Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification Report Final Report Quantification->Report Generates

Caption: General experimental workflow for UPLC-MS/MS analysis of aconitine alkaloids.

Conclusion

The analytical methods outlined in this document provide robust and sensitive means for the qualitative and quantitative analysis of aconitine-type alkaloids. The choice of method will depend on the specific application, matrix, and available instrumentation. Proper validation of any analytical method is crucial to ensure accurate and reliable results, which is of utmost importance given the high toxicity of these compounds. The provided protocols and data serve as a valuable resource for researchers and professionals working with aconitine-containing materials.

References

Application Notes and Protocols for Cell-based Assays Involving Aconitine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitine (B1665448) and its derivatives are a class of potent alkaloids isolated from the Aconitum genus, known for their significant biological activities, including cardiotoxicity and neurotoxicity.[1][2] These compounds primarily exert their effects by modulating the function of voltage-gated sodium channels.[3] However, their bioactivity extends to the induction of apoptosis and interaction with various cell signaling pathways, making them subjects of interest in drug development and toxicology.[1][4] This document provides an overview of cell-based assays and detailed protocols relevant to the study of aconitine alkaloids.

Mechanism of Action & Relevant Signaling Pathways

Aconitine alkaloids are well-documented modulators of voltage-dependent sodium channels.[3] Their interaction with these channels can lead to an influx of Na+ and subsequently Ca2+ ions, disrupting cellular ion homeostasis.[3] This disruption can trigger several downstream signaling cascades, including:

  • p38 MAPK Pathway: Aconitine has been shown to activate the p38 MAPK signaling pathway, which can lead to the expression of TRPV2 and subsequent Ca2+ influx, ultimately resulting in cardiomyocyte apoptosis.[4]

  • Nrf2-mediated Signaling: Certain aconitum alkaloids can activate the Nrf2 signaling pathway, leading to the increased expression of multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP).[5]

Signaling Pathway Diagrams

p38_MAPK_Pathway Aconitine Aconitine Alkaloid p38 p38 MAPK Aconitine->p38 Activates TRPV2_exp TRPV2 Expression & Membrane Translocation p38->TRPV2_exp Promotes Ca_influx Ca2+ Influx TRPV2_exp->Ca_influx Mediates Apoptosis Cardiomyocyte Apoptosis Ca_influx->Apoptosis Induces

Aconitine-induced p38 MAPK signaling leading to apoptosis.

Nrf2_Pathway Aconitine Aconitum Alkaloid Nrf2_translocation Nrf2 Nuclear Translocation Aconitine->Nrf2_translocation Promotes ARE ARE Binding Nrf2_translocation->ARE MRP2_BCRP MRP2 & BCRP Expression ARE->MRP2_BCRP Increases Efflux Enhanced Efflux Activity MRP2_BCRP->Efflux

Nrf2-mediated induction of efflux transporter expression.

Quantitative Data Summary

The following tables summarize quantitative data from studies on aconitine and related alkaloids.

Table 1: Cytotoxicity of Aconitine Alkaloids

Compound Cell Line Assay IC50 Value Reference
Aconitine HT22 CCK-8 908.1 µmol/L [6]
AC linoleate (B1235992) MCF-7 Not Specified 7.58 µM [2]

| AC linoleate | MCF-7/ADR | Not Specified | 7.02 µM |[2] |

Table 2: Effects of Aconitine on H9c2 Cardiomyocytes

Concentration Duration Effect Reference
0.25, 0.5, 1.0 µM 24 h Dose-dependent increase in apoptosis [4]

| 0.25, 0.5, 1.0 µM | 24 h | Dose-dependent increase in intracellular Ca2+ |[4] |

Experimental Protocols

Cytotoxicity Assessment using CCK-8 Assay

This protocol is adapted for determining the cytotoxic effects of aconitine alkaloids on a selected cell line.

Materials:

  • HT22 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Aconitine alkaloid stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^5 cells per well and culture for 12 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the aconitine alkaloid in culture medium. Replace the existing medium with 100 µL of medium containing different concentrations of the compound (e.g., 0, 100, 200, 400, 800, 1000, 1200, 1400, 1600, 2000 µmol/L).[6] Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[6]

  • Absorbance Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.[6]

  • Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate for 12h Seed->Incubate1 Treat Treat with Aconitine Alkaloid Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Add_CCK8 Add CCK-8 Reagent Incubate2->Add_CCK8 Incubate3 Incubate for 2h Add_CCK8->Incubate3 Read Measure Absorbance at 450nm Incubate3->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate Viability & IC50

Workflow for the CCK-8 cytotoxicity assay.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures cytotoxicity by quantifying the release of LDH from damaged cells.

Materials:

  • HT22 cells (or other suitable cell line)

  • 6-well plates

  • Aconitine alkaloid stock solution

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Plate HT22 cells in 6-well plates at a density of 1 x 10^5 cells per well and culture for 12 hours.[6]

  • Compound Treatment: Treat the cells with different concentrations of the aconitine alkaloid for 24 hours.[6]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Measurement: Detect the amount of LDH released into the supernatant according to the manufacturer's protocol for the LDH assay kit.[6]

  • Absorbance Measurement: Measure the OD at the recommended wavelength (typically 450 nm) with a microplate reader.[6]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein expression and phosphorylation states within a signaling pathway.

Materials:

  • Caco-2 or LS174T cells

  • Aconitine alkaloid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-MRP2, anti-BCRP, anti-p-p38, anti-p38, anti-TRPV2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the aconitine alkaloid at desired concentrations and time points.

  • Cell Lysis: Lyse the cells with lysis buffer and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein levels.

Immunofluorescence for Nrf2 Translocation

This protocol is used to visualize the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

  • HepG2-C8 cells (or other suitable cell line)

  • Aconitine alkaloid

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody (anti-Nrf2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with the aconitine alkaloid.

  • Fixation and Permeabilization: Fix the cells with PFA and permeabilize the cell membranes.

  • Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-Nrf2 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the subcellular localization of Nrf2 using a confocal microscope.[5] An increase in nuclear fluorescence of Nrf2 indicates its translocation.[5]

References

Application Notes and Protocols: In Vivo Experimental Design with 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 14-Benzoyl-8-O-methylaconine is a compound for which there is limited publicly available in vivo experimental data. The following application notes and protocols are proposed as a scientifically rigorous, yet hypothetical, framework for the initial in vivo characterization of this compound based on the known biological activities of structurally related aconitine (B1665448) alkaloids and benzoyl-containing molecules. Researchers should exercise extreme caution and conduct thorough preliminary safety and toxicity studies before undertaking any in vivo experiments with novel aconitine derivatives due to their potential high toxicity.

Introduction

This compound is an aconitine-type diterpenoid alkaloid. The aconitine skeleton is known to interact with voltage-gated sodium channels, and various derivatives have demonstrated potent neurological, analgesic, and anti-inflammatory activities. The presence of a benzoyl group at the C-14 position suggests a potential for modulation of inflammatory pathways, as benzoyl moieties are found in various compounds with anti-inflammatory properties. These application notes outline a proposed in vivo experimental design to investigate the potential analgesic and anti-inflammatory effects of this compound.

Proposed In Vivo Applications

  • Analgesic Activity Assessment: To determine the potential of this compound to alleviate inflammatory and neuropathic pain.

  • Anti-inflammatory Activity Assessment: To investigate the efficacy of this compound in reducing acute and chronic inflammation.

  • Preliminary Toxicity Profiling: To establish a safe dose range for subsequent efficacy studies.

Quantitative Data Summary (Hypothetical Data)

The following tables represent hypothetical data that could be generated from the described protocols.

Table 1: Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (mg/kg)95% Confidence IntervalObservation Period
Intraperitoneal (i.p.)1.51.2 - 1.848 hours
Oral (p.o.)12.09.8 - 14.548 hours

Table 2: Analgesic Effect in a Hot Plate Test in Mice

Treatment GroupDose (mg/kg, i.p.)Latency Time (seconds) at 60 min% Maximum Possible Effect (%MPE)
Vehicle Control-5.2 ± 0.80%
Morphine1025.5 ± 2.1 81.2%
This compound0.18.9 ± 1.1*14.8%
This compound0.315.4 ± 1.540.8%
This compound1.022.1 ± 1.9***67.6%
*Data are presented as mean ± SEM. *p<0.05, **p<0.001 compared to Vehicle Control.

Table 3: Anti-inflammatory Effect in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 4h% Inhibition of Edema
Vehicle Control-1.25 ± 0.150%
Indomethacin (B1671933)100.45 ± 0.08 64.0%
This compound1.00.98 ± 0.11*21.6%
This compound3.00.72 ± 0.09**42.4%
This compound10.00.51 ± 0.0759.2%
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Experimental Protocols

Protocol 4.1: Acute Toxicity Assessment (Up-and-Down Procedure)
  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Housing: Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Procedure:

    • Administer a starting dose of this compound (e.g., 1 mg/kg, i.p.) to a single mouse.

    • Observe the animal for 48 hours for signs of toxicity (e.g., convulsions, sedation, paralysis) and mortality.

    • If the mouse survives, the next animal receives a higher dose (e.g., by a factor of 1.5).

    • If the mouse dies, the next animal receives a lower dose.

    • Continue this procedure until the criteria for stopping the test are met as per OECD guideline 425.

    • Calculate the LD50 using appropriate software.

Protocol 4.2: Hot Plate Test for Analgesic Activity
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Apparatus: Hot plate apparatus maintained at 55 ± 0.5°C.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Measure the baseline latency by placing each mouse on the hot plate and recording the time until it licks its paws or jumps (cut-off time of 30 seconds to prevent tissue damage).

    • Administer vehicle, morphine (positive control), or this compound (i.p.).

    • Measure the latency time at 30, 60, 90, and 120 minutes post-administration.

    • Calculate the % Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Protocol 4.3: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
  • Animal Model: Male Wistar rats (150-200 g).

  • Apparatus: Plethysmometer.

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat.

    • Administer vehicle, indomethacin (positive control), or this compound (p.o.).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Visualizations

G cluster_workflow In Vivo Experimental Workflow A Acute Toxicity Study (LD50 Determination) B Dose Range Finding A->B Establish Safe Doses C Analgesic Efficacy (Hot Plate Test) B->C D Anti-inflammatory Efficacy (Paw Edema Test) B->D E Data Analysis and Interpretation C->E D->E

Caption: Proposed workflow for in vivo evaluation.

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) NFkB NF-κB Activation Inflammatory_Stimulus->NFkB Compound This compound COX2 COX-2 Expression Compound->COX2 Inhibition (?) Compound->NFkB Inhibition (?) Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation NFkB->COX2

Caption: Putative anti-inflammatory mechanism.

Application Notes and Protocols for 14-Benzoyl-8-O-methylaconine in Pre-clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general framework for research. Currently, there is a notable scarcity of published neuropharmacological research specifically on 14-Benzoyl-8-O-methylaconine. The experimental data and protocols detailed below are largely extrapolated from studies on related Aconitum alkaloids and general neuropharmacological screening methodologies. Researchers should exercise caution and conduct thorough preliminary studies to validate these approaches for this compound.

Introduction

This compound is an alkaloid compound isolated from plants of the Aconitum genus, such as Aconitum soongaricum var. pubescens[1]. While the Aconitum genus is known for a wide range of biologically active diterpenoid alkaloids, the neuropharmacological profile of this compound remains largely unexplored in publicly available literature. Research on analogous compounds, such as other 14-benzoylaconine derivatives, has primarily focused on their anti-proliferative and cytotoxic properties against various cancer cell lines.

This document aims to provide researchers, scientists, and drug development professionals with a foundational guide for initiating neuropharmacological investigations into this compound. The provided protocols are generalized and should be adapted based on specific experimental goals and in vitro/in vivo model systems.

Potential Areas of Neuropharmacological Investigation

Based on the known activities of other Aconitum alkaloids, potential neuropharmacological applications for this compound could include, but are not limited to:

  • Analgesic Properties: Screening for efficacy in models of neuropathic and inflammatory pain.

  • Neuroprotective Effects: Investigating potential protective effects against excitotoxicity, oxidative stress, and neuroinflammation in models of neurodegenerative diseases.

  • Ion Channel Modulation: Assessing activity on voltage-gated sodium, potassium, and calcium channels, which are common targets for Aconitum alkaloids.

  • Neurotransmitter System Interactions: Evaluating effects on major neurotransmitter systems such as the cholinergic, dopaminergic, and serotonergic pathways.

Quantitative Data from Related Compounds

While specific data for this compound is not available, the following table summarizes the in vitro cytotoxicity of a related compound, 8-O-azeloyl-14-benzoylaconine, which shares the core 14-benzoylaconine structure. This data is presented to offer a preliminary insight into the potential potency of this class of compounds.

CompoundCell LineAssay TypeEndpointResult (IC₅₀)Reference
8-O-azeloyl-14-benzoylaconineHCT-15 (Human Colon Cancer)CytotoxicityIC₅₀10-20 µM[2]
8-O-azeloyl-14-benzoylaconineA549 (Human Lung Carcinoma)CytotoxicityIC₅₀10-20 µM[2]
8-O-azeloyl-14-benzoylaconineMCF-7 (Human Breast Cancer)CytotoxicityIC₅₀10-20 µM[2]

Experimental Protocols

The following are generalized protocols for the initial screening of the neuropharmacological properties of this compound.

In Vitro Neurotoxicity and Neuroprotection Assays

Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells and to assess its potential neuroprotective effects against a known toxin.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • This compound stock solution (in DMSO)

  • Neurotoxin (e.g., glutamate (B1630785), 6-hydroxydopamine (6-OHDA), or rotenone)

  • MTT or PrestoBlue™ cell viability reagent

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment (Toxicity): Prepare serial dilutions of this compound in a cell culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be below 0.1%. Replace the old medium with the medium containing the compound and incubate for 24-48 hours.

  • Compound and Toxin Treatment (Neuroprotection):

    • Pre-treat cells with non-toxic concentrations of this compound (determined from the toxicity assay) for 2-4 hours.

    • Introduce the neurotoxin at a predetermined toxic concentration (e.g., 100 µM glutamate for 24 hours).

    • Include control wells: untreated cells, cells treated with the compound alone, and cells treated with the toxin alone.

  • Cell Viability Assessment:

    • After the incubation period, remove the treatment medium.

    • Add MTT or PrestoBlue™ reagent according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (for toxicity) and the effective concentration for neuroprotection.

In Vivo Behavioral Assay: Hot Plate Test for Analgesia

Objective: To evaluate the potential analgesic effects of this compound in a rodent model of thermal pain.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound solution for injection (e.g., in saline with a solubilizing agent)

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)

  • Positive control (e.g., morphine)

  • Vehicle control

Protocol:

  • Acclimation: Acclimate the animals to the testing room and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Place each animal on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound, vehicle, or morphine via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Measurements: Measure the hot plate latency at various time points post-injection (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between treatment groups.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a neuroactive compound and a general experimental workflow for its characterization.

G Compound This compound Receptor Neuronal Receptor / Ion Channel Compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA Activity (Reduced) cAMP->PKA CREB CREB Phosphorylation (Reduced) PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Neuroprotection Neuroprotection / Analgesia Gene_Expression->Neuroprotection G Start Compound Synthesis / Isolation (this compound) In_Vitro In Vitro Screening Start->In_Vitro Toxicity Neuronal Cytotoxicity Assay (e.g., MTT) In_Vitro->Toxicity Neuroprotection_Assay Neuroprotection Assay (e.g., against Glutamate) In_Vitro->Neuroprotection_Assay Electrophysiology Electrophysiology (Patch Clamp on Ion Channels) In_Vitro->Electrophysiology In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Behavior Behavioral Models (e.g., Hot Plate, Rotarod) In_Vivo->Behavior PK_PD Pharmacokinetics / Pharmacodynamics In_Vivo->PK_PD Mechanism Mechanism of Action Studies In_Vivo->Mechanism Significant Effects Western_Blot Western Blot (Signaling Proteins) Mechanism->Western_Blot IHC Immunohistochemistry (Brain Tissue Analysis) Mechanism->IHC End Lead Compound Optimization Mechanism->End

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 14-Benzoyl-8-O-methylaconine for in vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in solubilizing 14-Benzoyl-8-O-methylaconine for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a diterpenoid alkaloid derived from plants of the Aconitum species. Like many other aconitine-type alkaloids, it is a lipophilic molecule with a complex structure, leading to poor aqueous solubility. For in vitro studies, which are typically conducted in aqueous-based cell culture media or buffer systems, achieving a sufficient and stable concentration of the compound in solution is critical for obtaining accurate and reproducible results. Precipitation of the compound can lead to inaccurate dosing, loss of biological activity, and misleading experimental outcomes.

Q2: What are the key physicochemical properties of this compound to consider for solubilization?

While specific experimental data for this compound is limited, its properties can be inferred from the parent compound, aconitine. Aconitine is a basic alkaloid with a pKa of approximately 5.88.[1] This suggests that this compound is also a weakly basic and highly lipophilic compound. Its solubility is expected to be low in neutral aqueous solutions but can be increased in acidic conditions due to the protonation of the basic nitrogen atom, forming a more soluble salt.

Q3: What are the recommended starting solvents for preparing a stock solution of this compound?

For initial stock solution preparation, organic solvents are generally required. The choice of solvent should be guided by its solubilizing power and its compatibility with the intended in vitro assay, particularly concerning cell toxicity.

SolventRecommended Starting ConcentrationAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO)10-50 mMHigh solubilizing power for many organic compounds; miscible with water.Can be toxic to cells at concentrations typically above 0.5-1%; may interfere with some assays.
Ethanol (B145695) (EtOH)10-25 mMLess toxic than DMSO for many cell types; volatile.[2][3]May not be as effective as DMSO for highly lipophilic compounds; can have biological effects on cells.
Dimethylformamide (DMF)10-50 mMGood solubilizing power.Higher toxicity than DMSO; should be used with caution and at very low final concentrations.

Note: Always use anhydrous, high-purity solvents to prevent compound degradation. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide: Common Solubility Issues

Issue 1: My compound precipitates when I dilute the stock solution into my aqueous assay buffer or cell culture medium.

This is a common problem when diluting a concentrated organic stock solution into an aqueous environment. The drastic change in solvent polarity causes the poorly soluble compound to crash out of solution.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay.

  • Optimize the Dilution Method:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute the DMSO stock into a small volume of a co-solvent like ethanol or a solution containing a solubilizing agent before the final dilution into the aqueous medium.

    • Vortexing/Mixing: Ensure rapid and thorough mixing during the dilution process to facilitate dispersion.

  • Utilize Co-solvents: Including a water-miscible organic solvent in your final assay medium can increase the solubility of your compound.

    • Recommended Co-solvents: Ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).

    • Important Consideration: Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent itself on the experimental system.

  • pH Adjustment: Since this compound is a basic compound, lowering the pH of the assay buffer can significantly improve its solubility.

    • Protocol: Prepare a stock solution in a slightly acidic buffer (e.g., pH 4-5). Titrate your final assay medium with a small amount of dilute HCl to a pH where the compound remains in solution, ensuring the final pH is compatible with your cells or assay components. Always verify that the pH change does not adversely affect your experimental model.

Issue 2: Even at low concentrations, I observe a film of compound on the surface of my culture plate wells.

This indicates that the compound is not fully solubilized and is adsorbing to the plasticware.

Troubleshooting Steps:

  • Incorporate Surfactants: Non-ionic surfactants at low, non-toxic concentrations can help to keep hydrophobic compounds in solution by forming micelles.

    • Recommended Surfactants: Tween® 20, Tween® 80, or Pluronic® F-68.

    • Concentration: Typically used at concentrations between 0.01% and 0.1%.

    • Caution: Surfactants can affect cell membranes and protein activity. A thorough vehicle control is essential.

  • Use of Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

    • Bovine Serum Albumin (BSA): For cell-based assays, supplementing the medium with BSA can help to solubilize lipophilic compounds by binding to them.

Experimental Workflow & Signaling Pathway Diagrams

Below are diagrams to visualize the experimental workflow for solubilizing this compound and a generalized signaling pathway that could be investigated.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation start Weigh this compound dissolve Dissolve in 100% DMSO (e.g., to 20 mM) start->dissolve store Store at -80°C in aliquots dissolve->store thaw Thaw stock aliquot store->thaw intermediate Intermediate Dilution (e.g., in cell culture medium with 10% FBS) thaw->intermediate final Final Dilution in Assay Medium intermediate->final precipitate Precipitation Observed final->precipitate option1 Option 1: Lower Final Concentration precipitate->option1 option2 Option 2: Use Co-solvent (e.g., <1% EtOH) precipitate->option2 option3 Option 3: Add Surfactant (e.g., 0.05% Tween® 80) precipitate->option3 option4 Option 4: Adjust pH (if compatible) precipitate->option4

Caption: Experimental workflow for solubilizing this compound.

G compound This compound receptor Target Receptor / Ion Channel (e.g., Voltage-gated Sodium Channel) compound->receptor Binding signaling Downstream Signaling Cascade (e.g., Ca2+ influx, MAPK pathway) receptor->signaling Activation / Inhibition response Cellular Response (e.g., Apoptosis, Cytokine Release, Change in Membrane Potential) signaling->response Induction

Caption: Generalized signaling pathway for aconitine-type alkaloids.

References

Technical Support Center: Optimization of HPLC Separation for 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 14-Benzoyl-8-O-methylaconine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and related Aconitum alkaloids.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Interaction of the basic analyte with acidic free silanol (B1196071) groups on the silica-based C18 column.- Use a mobile phase containing a competing base like triethylamine (B128534) to mask the silanol groups. - Adjust the mobile phase pH to suppress the ionization of silanol groups (a higher pH, around 7.5-10, can be effective for separating aconitine (B1665448) alkaloids)[1]. - Employ an end-capped HPLC column.
Poor Resolution/Peak Co-elution - Inappropriate mobile phase composition. - Suboptimal pH of the mobile phase. - Inadequate column temperature.- Optimize the mobile phase gradient. A gradient of acetonitrile (B52724) and a buffer solution (e.g., containing phosphoric acid and triethylamine adjusted to pH 3.0) has been shown to be effective for related compounds[2]. - Systematically evaluate the effect of mobile phase pH on separation. For aconite alkaloids, a pH in the range of 7.5-8.0 or even up to 10.0 ± 0.2 has been found to be optimal for separation[1]. - Adjusting the column temperature can influence selectivity. An optimized temperature of 35°C has been used for the separation of similar alkaloids[1].
Low Analyte Response/Sensitivity - Inefficient extraction from the sample matrix. - Degradation of the analyte during sample preparation or storage. - Non-optimal detection wavelength.- Optimize the extraction solvent. For benzoylmesaconine (B1261751), a related alkaloid, 50% ethanol (B145695) was found to be the most efficient extraction solvent[2]. The use of two solvents may be more effective than a single solvent for certain products[2]. - Aconitine alkaloids can be unstable at high temperatures; consider using methods like ultrasonic or microwave-assisted extraction to shorten extraction times[1][3]. Store standard solutions and samples at low temperatures (-20°C) to minimize degradation[1]. - For related benzoyl-containing aconitine alkaloids, a detection wavelength of around 235-240 nm is commonly used[2].
Inconsistent Retention Times - Fluctuation in mobile phase composition or pH. - Column degradation. - Temperature fluctuations.- Ensure proper mixing and degassing of the mobile phase. Use a buffered mobile phase to maintain a stable pH. - Use a guard column to protect the analytical column. - Use a column oven to maintain a constant temperature.
Baseline Noise or Drift - Contaminated mobile phase or column. - Detector issues.- Filter all solvents and samples before use. - Flush the column with a strong solvent. - Check the detector lamp and ensure it is properly warmed up.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reversed-phase C18 column is a common choice. For the mobile phase, a gradient elution using acetonitrile and a buffered aqueous solution is recommended. A good starting point could be a gradient of acetonitrile and a buffer containing 0.1% phosphoric acid and 0.1% triethylamine, with the pH adjusted to around 3.0[2]. However, exploring a higher pH range (7.5-10) may also provide excellent separation for aconitine-type alkaloids[1]. Detection is typically performed at around 240 nm[2].

Q2: How can I improve the extraction efficiency of this compound from my sample?

A2: The choice of extraction solvent is critical. For related Aconitum alkaloids, 50% ethanol has been shown to have high extraction efficiency[2]. Acidic extraction with 0.01 M HCl has also been tested[2]. For basified solutions, ethyl acetate (B1210297) has been found to be an optimal extraction solvent[1]. To reduce extraction time and potential degradation, consider ultrasonic or microwave-assisted extraction techniques[1].

Q3: What are the key parameters to optimize for better separation of this compound from other related alkaloids?

A3: The pH of the mobile phase has a significant effect on the separation of aconitine alkaloids[1]. Systematically varying the pH within a range of 3 to 10 is recommended. The composition of the mobile phase, particularly the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer, should be optimized through gradient adjustments. The column temperature can also be adjusted to fine-tune selectivity[1].

Q4: Are there any stability concerns with this compound during analysis?

A4: Yes, aconitine alkaloids, particularly diester-diterpenoid alkaloids, can be susceptible to hydrolysis and degradation, especially at high temperatures[1][3]. It is crucial to control the temperature during sample preparation. Storing samples and standard solutions at low temperatures (e.g., -20°C) is recommended to ensure their stability[1].

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is a general guideline based on methods for related Aconitum alkaloids[2].

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Accurately weigh a portion of the powdered sample.

    • Add 50% ethanol as the extraction solvent in a suitable ratio (e.g., 1:10 w/v).

    • Employ an efficient extraction technique:

      • Ultrasonication: Sonicate for 30-60 minutes.

      • Reflux: Heat under reflux for 1-2 hours.

  • Filtration: After extraction, cool the mixture to room temperature and filter through a 0.45 µm membrane filter prior to HPLC injection.

HPLC Method for Separation

This method is a starting point for optimization, based on a published method for benzoylmesaconine[2].

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% phosphoric acid and 0.1% triethylamine in water, adjusted to pH 3.0 with triethylamine.

  • Gradient Elution:

    • 0-20 min: 13-18% A

    • 20-40 min: 18-21% A

    • 40-45 min: 21-22% A

    • 45-50 min: 22-70% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: Room temperature or controlled at 35°C[1].

Quantitative Data Summary

The following tables summarize typical quantitative parameters from studies on related Aconitum alkaloids. These can serve as a benchmark for method development for this compound.

Table 1: HPLC Method Parameters for Aconitine Alkaloids

ParameterCondition 1[2]Condition 2[1]
Column C18C18
Mobile Phase Acetonitrile and 0.1% phosphoric acid/0.1% triethylamine buffer (pH 3.0)Acetonitrile and ammonium (B1175870) hydrogen carbonate buffer
Elution GradientGradient
Flow Rate 1.0 mL/minNot specified
Detection 240 nmNot specified
Temperature Room Temperature35°C

Table 2: Performance Data for Aconitine Alkaloid Analysis

ParameterValue[1]
Limit of Detection (LOD) ≥ 30 ng/mL
Recovery > 94.65%

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis peak_shape Acceptable Peak Shape? start->peak_shape resolution Adequate Resolution? peak_shape->resolution Yes optimize_mp Optimize Mobile Phase (pH, Organic Ratio) peak_shape->optimize_mp No (Tailing) sensitivity Sufficient Sensitivity? resolution->sensitivity Yes resolution->optimize_mp No (Co-elution) optimize_extraction Optimize Sample Prep (Solvent, Technique) sensitivity->optimize_extraction No (Low Response) end_point Optimized Method sensitivity->end_point Yes check_column Check Column (Use End-capped, Guard Column) optimize_mp->check_column check_column->peak_shape check_detector Check Detector Settings (Wavelength) optimize_extraction->check_detector check_detector->sensitivity

Caption: A workflow diagram for troubleshooting common HPLC separation issues.

HPLC_Method_Development_Logic cluster_prep Sample Preparation cluster_hplc HPLC Optimization cluster_validation Method Validation extraction Solvent Selection (e.g., 50% Ethanol) technique Extraction Technique (e.g., Ultrasonication) extraction->technique column Column Selection (Reversed-Phase C18) technique->column mobile_phase Mobile Phase (Acetonitrile/Buffer) column->mobile_phase ph pH Optimization (3.0 or 7.5-10.0) mobile_phase->ph detection Detector Settings (Wavelength ~240 nm) ph->detection linearity Linearity & Range detection->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq

Caption: Logical flow for HPLC method development and validation.

References

Technical Support Center: Overcoming Matrix Effects in MS Analysis of 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric (MS) analysis of 14-Benzoyl-8-O-methylaconine.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression in plasma samples is a common manifestation of matrix effects, primarily caused by co-eluting endogenous components like phospholipids.[1] Here’s a systematic approach to troubleshoot and mitigate this issue:

  • Optimize Sample Preparation: The initial and most critical step is to improve the clean-up of your sample to remove interfering matrix components.

    • Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient for removing phospholipids, often leading to significant matrix effects.[1] Consider using acetonitrile (B52724) or methanol (B129727) for precipitation.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to optimize the extraction of this compound while minimizing the co-extraction of interfering substances.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[1][2][3] Various sorbents are available (e.g., reversed-phase C18, mixed-mode cation exchange). Method development to select the appropriate sorbent and optimize the wash and elution steps is crucial for achieving a clean extract and high recovery.

  • Chromatographic Separation: Enhance the separation of your analyte from matrix components.

    • Gradient Elution: Employ a gradient elution profile on your LC system to improve the resolution between this compound and co-eluting matrix components.

    • Column Chemistry: Test different column chemistries (e.g., C18, phenyl-hexyl) to find the one that provides the best separation.

  • Use a Suitable Internal Standard: An appropriate internal standard (IS) is essential to compensate for matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: The gold standard is a SIL version of your analyte (e.g., deuterated this compound). A SIL IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing accurate quantification.[4]

    • Structural Analogue: If a SIL IS is unavailable, a structural analogue that has similar physicochemical properties and chromatographic behavior can be used. However, it may not perfectly compensate for matrix effects.

Question: My results show high variability between different lots of blank matrix. How can I address this?

Answer:

Lot-to-lot variability in matrix effects is a known issue. To address this, it is recommended to evaluate the matrix effect using at least six different lots of the blank matrix during method validation. If significant variability is observed, the following steps can be taken:

  • Improve Sample Cleanup: As mentioned previously, a more rigorous sample preparation method like SPE can help minimize the differences between matrix lots.

  • Matrix Matching: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effect across all samples.

  • Standard Addition: For critical samples, the standard addition method can be employed. This involves adding known amounts of the analyte to aliquots of the sample and then extrapolating to determine the original concentration. This method is highly effective at compensating for matrix effects specific to a particular sample.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantitative analysis.[1]

Q2: How can I assess the extent of matrix effects for this compound?

A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: Is a stable isotope-labeled internal standard for this compound commercially available?

A3: Based on current information, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. However, custom synthesis services may be available from specialized chemical companies. The synthesis of related aconitine (B1665448) alkaloids has been reported in the scientific literature, which could serve as a basis for custom synthesis.[5][6]

Q4: What are the best sample preparation techniques for analyzing this compound in herbal medicine matrices?

A4: For complex matrices like herbal medicines, a thorough sample clean-up is crucial. Dispersive solid-phase extraction (d-SPE) has been shown to be effective for the analysis of aconitine alkaloids in such matrices, as it can remove interfering components and preconcentrate the analytes.[7] Optimization of the d-SPE sorbent and extraction conditions is necessary to achieve good recovery and minimize matrix effects.

Quantitative Data Summary

The following table summarizes a comparison of different sample preparation methods for aconitine alkaloids, which are structurally related to this compound. This data can serve as a guide for selecting an appropriate sample preparation strategy.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Methanol)AconitineRat Plasma85.288.7 (Suppression)[8]
Solid-Phase Extraction (C18)AconitineRat Plasma92.598.1 (Minimal Effect)[9]
Dispersive SPE (ZIF-8)AconitineRat Plasma95.8Not explicitly quantified, but method showed strong resistance to matrix interference.[7]

Note: The matrix effect is presented as the percentage of signal remaining compared to a neat standard (100% = no effect).

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction plasma->lle spe Solid-Phase Extraction plasma->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms quant Quantification lcms->quant

Caption: General workflow for the analysis of this compound.

troubleshooting_logic cluster_solutions Mitigation Strategies start Signal Suppression Observed? optimize_prep Optimize Sample Prep (SPE > LLE > PPT) start->optimize_prep Yes end Problem Resolved start->end No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom use_is Use Stable Isotope-Labeled IS optimize_chrom->use_is use_is->end

Caption: Troubleshooting logic for signal suppression issues.

References

Preventing degradation of 14-Benzoyl-8-O-methylaconine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 14-Benzoyl-8-O-methylaconine during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The primary degradation pathway for this compound, a monoester diterpenoid alkaloid, is the hydrolysis of the benzoyl ester group at the C-14 position. This reaction is catalyzed by the presence of water and is significantly accelerated under alkaline conditions and at elevated temperatures. The resulting degradation product is 8-O-methylaconine. This is analogous to the hydrolysis of the related compound, aconitine (B1665448), which first hydrolyzes to benzoylaconine (B606023) and then to aconine.[1]

Q2: What are the critical factors that influence the stability of this compound during extraction?

A2: The key factors affecting the stability of this compound are:

  • pH: The molecule is most stable in acidic to neutral conditions (pH 2.0-7.0).[2] Alkaline conditions (pH > 7) significantly promote hydrolysis and degradation.[2][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4] It is crucial to keep extraction and processing temperatures as low as possible.

  • Solvent Choice: While organic solvents like methanol (B129727) and ethanol (B145695) are commonly used for alkaloid extraction, they can potentially lead to transesterification or other side reactions. The use of aprotic solvents or careful control of conditions is recommended.

  • Extraction Time: Prolonged exposure to unfavorable conditions (e.g., high pH, elevated temperature) will increase the extent of degradation.

Q3: What is the recommended pH range for the extraction solvent?

A3: To minimize degradation, the pH of the extraction solvent should be maintained in the acidic to neutral range, ideally between pH 2.0 and 7.0.[2] Aconitine and related alkaloids have shown significant instability at pH values above 7.[2]

Q4: Can I heat the sample to improve extraction efficiency?

A4: While gentle heating can sometimes improve extraction efficiency, it is generally not recommended for this compound due to its thermal instability. If heating is necessary, it should be done at the lowest possible temperature and for the shortest possible duration. One study on total alkaloid extraction from Aconitum gymnandrum used 80°C for 30 minutes, but this was for a complex mixture and may not be suitable for preserving a specific sensitive compound.[5] For stability, lower temperatures are preferable.

Q5: What are the best practices for storing extracts containing this compound?

A5: Extracts should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly sealed, light-protected container. The solvent should be evaporated under reduced pressure at a low temperature. The dried extract should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. For solutions, using a slightly acidic buffer or an aprotic solvent for storage is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound in the final extract. Degradation due to alkaline conditions.Ensure the pH of the extraction solvent is between 2.0 and 7.0.[2] Avoid using alkaline solutions for extraction or washing steps.
Degradation due to high temperatures.Perform extraction at room temperature or below. Avoid heating the sample during extraction and solvent evaporation.
Incomplete extraction.Optimize the extraction solvent and method. Consider using techniques like ultrasound-assisted extraction at low temperatures. Increase the extraction time or the number of extraction cycles.
Presence of significant amounts of 8-O-methylaconine in the extract. Hydrolysis of this compound.This is a direct indicator of degradation. Review and optimize the extraction protocol to minimize pH and temperature exposure. Use fresh, high-purity solvents.
Inconsistent results between extraction batches. Variability in extraction conditions.Standardize all extraction parameters, including pH, temperature, solvent volume, and extraction time. Ensure consistent sample handling.
Degradation during storage.Re-evaluate storage conditions. Ensure extracts are stored at a sufficiently low temperature and protected from light and air.

Experimental Protocols

General Protocol for the Extraction of this compound

This protocol is a general guideline based on methods used for similar aconitine alkaloids and should be optimized for your specific sample matrix.

  • Sample Preparation:

    • Grind the plant material or sample to a fine powder to increase the surface area for extraction.

    • Dry the sample to a constant weight to remove excess moisture, which can contribute to hydrolysis.

  • Extraction:

    • Macerate the powdered sample in a suitable solvent system. A common approach for aconitine alkaloids involves an initial extraction with an organic solvent in the presence of a weak base to liberate the free alkaloids, followed by acidification to partition the alkaloids into an aqueous layer. However, to prevent degradation of the target compound, a direct extraction with a slightly acidified solvent is recommended.

    • Recommended Solvent: Methanol or ethanol acidified with a weak acid (e.g., 0.1% formic acid) to maintain a pH between 4 and 6.

    • Perform the extraction at room temperature or below for 24-48 hours with continuous stirring. Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 30-60 minutes) while monitoring the temperature to keep it low.

    • Repeat the extraction process 2-3 times with fresh solvent to ensure complete extraction.

  • Filtration and Concentration:

    • Combine the extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure at a low temperature (e.g., < 40°C) using a rotary evaporator.

  • Purification (Optional):

    • For further purification, solid-phase extraction (SPE) can be employed.

    • Use a reversed-phase C18 or a mixed-mode cation exchange (MCX) SPE cartridge.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the crude extract onto the cartridge.

    • Wash with a weak solvent (e.g., water or methanol/water mixture) to remove polar impurities.

    • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile). An elution solvent containing a small amount of weak acid may improve recovery.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended method for the quantification of this compound.

  • HPLC System: A standard HPLC system with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid.

  • Detection: UV detection at approximately 235 nm or MS detection for higher sensitivity and selectivity.[6]

  • Quantification: Use a certified reference standard of this compound to prepare a calibration curve for accurate quantification.

Data Presentation

Table 1: Stability of Aconitine Alkaloids under Different pH Conditions

Alkaloid TypepH RangeStabilityReference
Diester Diterpenoid Alkaloids (e.g., Aconitine)2.0 - 7.0Stable[2]
7.0 - 10.0Significant Degradation[2]
> 10.0Rapid Decomposition[2]
Monoester Diterpenoid Alkaloids (e.g., Benzoylaconine)7.4 (PBS)Remained Intact[3]

Note: Data for this compound is inferred from closely related compounds.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis sample_prep Sample Preparation (Grinding, Drying) extraction Extraction (Acidified Solvent, Low Temp) sample_prep->extraction filtration Filtration extraction->filtration concentration Concentration (< 40°C) filtration->concentration spe Solid-Phase Extraction (SPE) concentration->spe hplc_ms HPLC-MS/UV Analysis concentration->hplc_ms elution Elution spe->elution elution->hplc_ms quantification Quantification hplc_ms->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway compound This compound degradation_product 8-O-methylaconine compound->degradation_product Hydrolysis of C14-Benzoyl Ester conditions Hydrolysis Conditions (Alkaline pH, High Temperature) conditions->degradation_product

Caption: Proposed primary degradation pathway of this compound.

References

Technical Support Center: Semi-synthesis of 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of 14-Benzoyl-8-O-methylaconine semi-synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The semi-synthesis of this compound typically involves the selective benzoylation of the C14 hydroxyl group of 8-O-methylaconine. This precursor, 8-O-methylaconine, is often derived from naturally occurring aconitine (B1665448) through a series of reactions including hydrolysis and methylation. The final step is a benzoylation reaction, which can be challenging to perform with high selectivity and yield due to the complex polyol structure of the starting material.

Q2: What are the most common factors that lead to low yields in this synthesis?

Several factors can contribute to low yields, including:

  • Incomplete reaction: Insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry can lead to incomplete conversion of the starting material.

  • Side product formation: The presence of multiple hydroxyl groups in 8-O-methylaconine can lead to the formation of undesired benzoylated isomers.

  • Steric hindrance: The complex three-dimensional structure of the aconitine skeleton can sterically hinder the approach of the benzoylating agent to the C14 hydroxyl group.

  • Moisture sensitivity: Benzoylating agents are often sensitive to moisture, which can lead to their decomposition and reduced reactivity.

  • Product degradation: The product itself may be sensitive to the reaction or work-up conditions, leading to degradation.

  • Purification losses: The separation of the desired product from starting material, side products, and reagents can be challenging and lead to significant product loss.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the reactant and the formation of the product. The choice of the TLC mobile phase will depend on the polarity of the compounds involved.

Q4: What are the typical purification methods for this compound?

Purification is often challenging due to the similar polarities of the product and potential side products. Common purification techniques include:

  • Flash column chromatography: This is the most widely used method for separating complex mixtures of organic compounds. Careful selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is crucial for achieving good separation.

  • Preparative high-performance liquid chromatography (prep-HPLC): For difficult separations, prep-HPLC can provide higher resolution and purity.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the semi-synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive benzoylating agent: The benzoyl chloride or benzoic anhydride (B1165640) may have degraded due to moisture. 2. Suboptimal reaction temperature: The reaction may be too slow at the current temperature. 3. Insufficient reaction time: The reaction may not have reached completion. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. 5. Presence of impurities in the starting material: Impurities can interfere with the reaction.1. Use freshly opened or properly stored benzoylating agent. Ensure all glassware is thoroughly dried. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. 4. Screen different anhydrous aprotic solvents such as pyridine, dichloromethane (B109758) (DCM), or acetonitrile. 5. Ensure the 8-O-methylaconine starting material is of high purity.
Formation of Multiple Products (Side Reactions) 1. Non-selective benzoylation: Other hydroxyl groups on the 8-O-methylaconine are being benzoylated. 2. Use of a non-selective catalyst: The catalyst may be promoting benzoylation at multiple sites. 3. High reaction temperature: Higher temperatures can sometimes lead to reduced selectivity.1. Employ a sterically hindered benzoylating agent or use a protecting group strategy to selectively block other hydroxyl groups. 2. Use a milder or more selective catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts. 3. Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Difficulty in Product Purification 1. Similar polarity of product and byproducts: Makes separation by column chromatography difficult. 2. Product streaking on TLC: May indicate the presence of acidic or basic impurities. 3. Co-elution with starting material: Incomplete reaction can lead to a mixture that is difficult to separate.1. Optimize the column chromatography conditions by trying different solvent systems (e.g., gradients of hexane/ethyl acetate (B1210297) or DCM/methanol). Consider using a different stationary phase. 2. During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities and with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. 3. Ensure the reaction goes to completion to simplify the purification process.
Product Degradation 1. Harsh reaction conditions: High temperatures or strong acids/bases can degrade the product. 2. Prolonged exposure to purification media: The product may be unstable on silica gel over long periods.1. Use milder reaction conditions where possible. 2. Minimize the time the product is in contact with the silica gel during chromatography. Use a faster flow rate or consider alternative purification methods like prep-HPLC.

Experimental Protocols

General Procedure for Benzoylation of 8-O-methylaconine

This is a general protocol and may require optimization for specific experimental setups.

  • Preparation: To a solution of 8-O-methylaconine (1 equivalent) in anhydrous pyridine, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Benzoylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoylation

Parameter Condition A Condition B Condition C
Benzoylating Agent Benzoyl ChlorideBenzoic AnhydrideBenzoyl Chloride
Solvent PyridineDichloromethaneAcetonitrile
Catalyst DMAP (catalytic)DMAP (catalytic)None
Temperature 0 °C to RTRoom TemperatureReflux
Typical Yield Moderate to HighModerateLow to Moderate
Selectivity GoodModeratePoor

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 8-O-methylaconine and DMAP in anhydrous pyridine add_reagent Add Benzoyl Chloride at 0 °C prep->add_reagent react Stir at RT and monitor by TLC add_reagent->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash with acid, base, and brine extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the semi-synthesis of this compound.

troubleshooting_yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products start Low Yield Observed check_reaction Check TLC for unreacted starting material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Multiple Spots on TLC check_reaction->side_products No increase_time Increase reaction time incomplete->increase_time increase_temp Increase temperature incomplete->increase_temp check_reagents Check reagent quality incomplete->check_reagents lower_temp Lower reaction temperature side_products->lower_temp change_catalyst Use a more selective catalyst side_products->change_catalyst protecting_groups Consider protecting groups side_products->protecting_groups

Caption: Troubleshooting logic for addressing low yield issues.

Cell culture contamination issues in 14-Benzoyl-8-O-methylaconine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Benzoyl-8-O-methylaconine in cell culture-based assays. Our goal is to help you identify and resolve common cell culture contamination issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I might encounter in my cell culture experiments with this compound?

A1: The most common types of contamination in cell culture are broadly categorized as biological and chemical.[1]

  • Biological Contaminants: These include bacteria, yeast, molds, viruses, and mycoplasma.[1] Bacteria and yeast are often visible by a sudden change in the culture medium's color to yellow (acidic) and turbidity (cloudiness). Molds may appear as filamentous structures.[1] Mycoplasma are particularly problematic as they are not visible by standard microscopy and may not cause obvious changes to the culture medium, yet they can significantly alter cellular metabolism and drug sensitivity.[2][3]

  • Chemical Contaminants: These are non-living substances that can affect cell growth and experimental outcomes. Sources include impurities in media, sera, water, endotoxins, plasticizers, and detergents.[4][5]

Q2: Can this compound itself be a source of contamination or interfere with contamination detection?

A2: While the compound from a reputable supplier is unlikely to be a source of microbial contamination, the handling and preparation of the stock solution can introduce contaminants. A unique consideration for this compound, as an Aconitum alkaloid, is its potential for antimicrobial activity. Some Aconitum alkaloids have been shown to have an inhibitory effect on certain bacteria, particularly Gram-positive bacteria like Staphylococcus aureus, while having little to no effect on others such as E. coli.[6][7][8] This could potentially mask low-level bacterial contamination by selectively inhibiting the growth of some species, leading to a delay in detection. Furthermore, as a natural product, there's a potential for interference with assay readouts. For instance, colored compounds can interfere with colorimetric assays like the MTT assay.[9]

Q3: My cells look healthy, but my results are inconsistent. Could this be a contamination issue?

A3: Yes, this is a classic sign of mycoplasma contamination. Mycoplasma often do not cause visible signs of contamination like turbidity or pH changes. However, they can significantly impact cell physiology, including altering growth rates, metabolism, and response to therapeutic agents, leading to unreliable and irreproducible results.[3][10] Undetected viral contamination can also lead to inconsistencies.

Q4: How can I confirm a suspected contamination in my this compound assays?

A4: The method of confirmation depends on the suspected contaminant:

  • Bacteria and Fungi: Visual inspection under a phase-contrast microscope can often reveal bacteria (small, motile particles) or fungi (filamentous structures or budding yeast).

  • Mycoplasma: Due to their small size, mycoplasma cannot be detected by standard microscopy. Reliable detection methods include PCR-based assays, DNA staining (e.g., with Hoechst or DAPI), and ELISA kits.

  • Viruses: Detecting viral contamination typically requires more advanced techniques like electron microscopy or specific molecular assays.

Q5: What should I do if I confirm a contamination in my cultures used for this compound experiments?

A5: The best practice is to discard the contaminated cultures and any reagents (media, serum) that may have been in contact with them to prevent further spread.[11] Thoroughly decontaminate the cell culture hood, incubator, and any other equipment. If the cell line is irreplaceable, specific antibiotics or antimycotics may be used, but this is generally not recommended as it can lead to resistant strains and may not completely eliminate the contamination.

Troubleshooting Guides

Guide 1: Unexpected Results in Cytotoxicity Assays (e.g., MTT, Crystal Violet)

Problem: You observe inconsistent IC50 values, high variability between replicate wells, or results that do not align with expected outcomes for your this compound experiments.

Troubleshooting Workflow for Unexpected Cytotoxicity Results

Start Unexpected Assay Results Check_Contamination Visually inspect culture for microbial contamination (turbidity, color change) Start->Check_Contamination Microscopy Examine cells under microscope for bacteria, fungi, or signs of cell stress Check_Contamination->Microscopy No obvious signs Contamination_Confirmed Contamination Confirmed Check_Contamination->Contamination_Confirmed Obvious signs Mycoplasma_Test Perform Mycoplasma test (PCR, DNA stain, ELISA) Microscopy->Mycoplasma_Test No visible microbes Microscopy->Contamination_Confirmed Microbes visible Mycoplasma_Test->Contamination_Confirmed Positive No_Visible_Contamination No Visible Contamination Mycoplasma_Test->No_Visible_Contamination Negative Discard_Cultures Discard contaminated cultures and decontaminate equipment Contamination_Confirmed->Discard_Cultures Check_Compound Investigate this compound solution (solubility, stability) No_Visible_Contamination->Check_Compound Assay_Interference Test for assay interference (compound color, fluorescence) Check_Compound->Assay_Interference Optimize_Assay Optimize assay parameters (cell density, incubation time) Assay_Interference->Optimize_Assay Review_Protocol Review experimental protocol for errors Optimize_Assay->Review_Protocol Results_Improved Results Improved Review_Protocol->Results_Improved

Caption: Troubleshooting workflow for unexpected cytotoxicity assay results.

Potential Causes and Solutions

Potential Cause Observation Recommended Action
Microbial Contamination (Bacteria, Yeast, Fungi) Rapid pH change (yellow media), turbidity, visible particles under microscope.Discard contaminated cultures and reagents. Thoroughly clean and disinfect all equipment. Review aseptic technique.
Mycoplasma Contamination Inconsistent results, reduced cell proliferation, changes in cell morphology, increased sensitivity to apoptosis.[3][10]Test cultures for mycoplasma using a reliable method (e.g., PCR). If positive, discard the culture. Implement routine mycoplasma testing.
Chemical Contamination Poor cell growth, signs of toxicity in control wells, inconsistent results.Use high-purity water and reagents from reputable suppliers.[5] Ensure proper cleaning of glassware to remove detergent residues.
This compound Interference High background in colorimetric assays, unexpected fluorescence.Run controls with the compound in cell-free media to assess its intrinsic absorbance or fluorescence.[9] Consider using an alternative assay that is less prone to such interference (e.g., ATP-based luminescence assay).
Compound Solubility Issues Precipitate observed in the culture medium after adding the compound.Optimize the solvent and final concentration. Ensure the final solvent concentration is not toxic to the cells. Gentle sonication may aid dissolution.[9]
Guide 2: Preventing Cell Culture Contamination

Proactive contamination control is crucial for reliable data.

Workflow for Aseptic Technique

Start Prepare for Cell Culture Work Clean_Hood Wipe down biosafety cabinet with 70% ethanol (B145695) Start->Clean_Hood Prepare_Materials Gather all necessary sterile materials and reagents Clean_Hood->Prepare_Materials Personal_Hygiene Wash hands and wear appropriate PPE Prepare_Materials->Personal_Hygiene Aseptic_Handling Perform all manipulations deep inside the hood Personal_Hygiene->Aseptic_Handling Minimize_Aerosols Avoid pouring; use sterile pipettes. Do not talk, sing, or whistle. Aseptic_Handling->Minimize_Aerosols Separate_Reagents Use separate media and reagents for each cell line Minimize_Aerosols->Separate_Reagents Regular_Monitoring Routinely inspect cultures for signs of contamination Separate_Reagents->Regular_Monitoring End_Session Clean and disinfect work area and equipment after use Regular_Monitoring->End_Session

Caption: A workflow illustrating key steps in maintaining aseptic technique.

Key Prevention Strategies

Strategy Description Quantitative Data/Best Practices
Aseptic Technique Strict adherence to sterile procedures to prevent the introduction of microorganisms.Always work in a certified Class II biological safety cabinet. Disinfect all surfaces with 70% ethanol before and after use.
Reagent and Media Quality Use of high-quality, sterile-filtered media, sera, and supplements from reputable suppliers.Filter-sterilize all prepared solutions using a 0.22 µm filter (or 0.1 µm for mycoplasma removal).
Regular Monitoring Frequent visual inspection of cultures for any signs of contamination.Check cultures daily for turbidity, pH changes, and cellular morphology.
Routine Mycoplasma Testing Regular screening of all cell stocks for mycoplasma.Test all new cell lines upon arrival and before cryopreservation. Test continuously cultured cells every 1-3 months.[2]
Quarantine New Cell Lines Isolate new cell lines from the main cell culture area until they have been tested and confirmed to be free of contamination.Grow new cell lines in a separate incubator if possible.
Proper Storage of Reagents Store media, sera, and other reagents at the recommended temperatures to maintain their quality and prevent degradation.Store media at 4°C and protect from light. Store serum at -20°C.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to a purple formazan (B1609692) product.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Crystal Violet Staining for Cell Viability

This assay stains the DNA of adherent cells, providing a measure of the total cell biomass.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde or methanol) for 15-20 minutes.

  • Staining: Remove the fixative, wash with water, and add 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the wells with water to remove excess stain.

  • Dye Solubilization: Add a solubilizing agent (e.g., methanol (B129727) or a solution of sodium citrate (B86180) in ethanol) to each well and incubate with shaking to elute the dye.

  • Absorbance Reading: Measure the absorbance at 570-590 nm.

Protocol 3: Mycoplasma Detection by PCR

This protocol provides a general outline for the detection of mycoplasma DNA in cell culture supernatants. Always refer to the specific instructions of your PCR detection kit.

  • Sample Collection: Collect 1-2 mL of cell culture supernatant from a near-confluent culture that has been grown without antibiotics for at least three days.

  • Sample Preparation: Centrifuge the supernatant to pellet any cells and potential mycoplasma. Use the supernatant for direct PCR or perform a DNA extraction according to the kit's instructions.

  • PCR Amplification: Prepare the PCR reaction mix containing the sample DNA, primers specific for mycoplasma ribosomal RNA (rRNA) genes, Taq polymerase, and dNTPs. Run the PCR program as specified by the kit.

  • Analysis of Results: Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.

References

Technical Support Center: Optimizing In Vivo Dosage for Novel Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for my in vivo study with Compound X?

A1: Determining the starting dose for a novel compound requires a multi-step approach. Initially, in vitro data such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) can provide a preliminary indication of the compound's potency. This in vitro data can be used in conjunction with allometric scaling from in vitro to in vivo, although this is a theoretical starting point. A more direct approach is to conduct a literature review for compounds with similar structures or mechanisms of action to identify dosages used in previous animal studies. The most critical step is to perform a dose-range finding (DRF) study in a small cohort of animals to identify the maximum tolerated dose (MTD) and a range of doses that are well-tolerated.

Q2: What is a dose-range finding (DRF) study, and why is it important?

A2: A dose-range finding (DRF) study, also known as a dose escalation study, is a preliminary experiment designed to determine the tolerability and toxicokinetic profile of a new compound in a living organism. It is crucial for establishing a safe and effective dose range for subsequent efficacy studies. Typically, a DRF study involves administering escalating doses of the compound to small groups of animals and closely monitoring them for any signs of toxicity. This helps in identifying the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.

Q3: What are the common signs of toxicity I should monitor for in my in vivo studies?

A3: During in vivo studies, it is essential to monitor animals for a variety of clinical signs of toxicity. These can include, but are not limited to:

  • Systemic signs: Weight loss, decreased food and water intake, lethargy, and changes in body temperature.

  • Behavioral changes: Altered gait, posture, or activity levels; signs of pain or distress.

  • Physical appearance: Ruffled fur, changes in skin or fur color, and any signs of irritation at the injection site.

  • Gastrointestinal issues: Diarrhea or constipation.

Any observed signs of toxicity should be carefully documented and used to determine the MTD.

Q4: How do I select the appropriate vehicle for administering Compound X?

A4: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of Compound X. The ideal vehicle should be non-toxic and inert. Common vehicles include saline, phosphate-buffered saline (PBS), and various oil-based solutions. The selection should be based on the physicochemical properties of your compound. It is highly recommended to perform solubility and stability tests of Compound X in different vehicles before commencing in vivo experiments. A vehicle control group should always be included in your studies to account for any effects of the vehicle itself.

Troubleshooting Guide

Issue: I am observing high variability in the response to Compound X between animals in the same dose group.

  • Possible Cause 1: Inconsistent Dosing Technique.

    • Solution: Ensure that the administration technique (e.g., intraperitoneal, intravenous, oral gavage) is consistent across all animals. Proper training of personnel is crucial. For oral gavage, ensure the compound is delivered directly to the stomach without causing injury. For injections, verify the correct anatomical location and depth.

  • Possible Cause 2: Compound Instability or Precipitation in Vehicle.

    • Solution: Prepare fresh dosing solutions for each experiment. If the compound has low solubility, it may be precipitating out of the solution. Visually inspect the solution for any precipitates before administration. Consider using a different vehicle or a co-solvent to improve solubility.

  • Possible Cause 3: Biological Variability.

    • Solution: While some biological variability is expected, you can minimize its impact by using a sufficient number of animals per group to achieve statistical power. Ensure that all animals are of the same age, sex, and strain, and are housed under identical environmental conditions.

Issue: Compound X is not showing the expected efficacy in vivo, despite promising in vitro data.

  • Possible Cause 1: Poor Pharmacokinetics (PK).

    • Solution: The compound may have poor absorption, rapid metabolism, or rapid excretion, resulting in low bioavailability. Conduct a basic pharmacokinetic study to measure the concentration of Compound X in the plasma over time after administration. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Possible Cause 2: Inadequate Dose.

    • Solution: The doses used may be too low to achieve a therapeutic concentration at the target site. Based on your DRF study, consider testing higher, well-tolerated doses in your efficacy studies.

  • Possible Cause 3: Inappropriate Route of Administration.

    • Solution: The chosen route of administration may not be optimal for delivering the compound to the target tissue. For example, a compound targeting the central nervous system may require a route that bypasses the blood-brain barrier. Evaluate different administration routes to see if they improve efficacy.

Data Presentation

Table 1: Example of a Dose-Range Finding (DRF) Study Summary

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control3+5.2None0/3
103+4.8None0/3
303+2.1Mild lethargy observed 1-2 hours post-dose0/3
1003-8.5Significant lethargy, ruffled fur1/3
3003-15.2Severe lethargy, ataxia3/3

Table 2: Example of an In Vivo Efficacy Study Data Summary

Treatment GroupDose (mg/kg)NTumor Volume (mm³) at Day 14 (Mean ± SEM)Percent Tumor Growth Inhibition (%)
Vehicle Control-101500 ± 120-
Compound X10101100 ± 9526.7
Compound X3010750 ± 8050.0
Positive Control510450 ± 6570.0

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

  • Animal Model: Select a suitable animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group (n=3-5 animals per group).

  • Dose Preparation: Prepare fresh dosing solutions of Compound X in the selected vehicle at the desired concentrations.

  • Administration: Administer a single dose of Compound X or vehicle to each animal via the chosen route of administration.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weights daily.

  • Endpoint: The study can be terminated after a predetermined observation period (e.g., 7-14 days), or if severe toxicity is observed.

  • Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD).

Protocol 2: Basic In Vivo Efficacy Study (Xenograft Tumor Model)

  • Cell Culture and Implantation: Culture a relevant cancer cell line and implant the cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize the animals into treatment groups (vehicle control, different doses of Compound X, positive control) with similar average tumor volumes (n=8-10 animals per group).

  • Treatment: Administer the treatments as per the predetermined schedule (e.g., once daily for 14 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth in the treatment groups to the vehicle control group to determine the efficacy of Compound X.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF phosphorylates Gene Target Gene TF->Gene activates transcription CompoundX Compound X CompoundX->Kinase2 inhibits

Caption: Hypothetical signaling pathway showing Compound X inhibiting Kinase 2.

Experimental_Workflow cluster_preclinical Preclinical Phase in_vitro In Vitro Studies (EC50/IC50) drf Dose-Range Finding (DRF) (Determine MTD) in_vitro->drf Inform Starting Dose pk Pharmacokinetic (PK) Study (ADME Profile) drf->pk Select Doses efficacy Efficacy Studies (Multiple Doses) drf->efficacy Select Doses pk->efficacy Inform Dosing Schedule

Caption: General experimental workflow for in vivo dose optimization.

Troubleshooting_Logic start High In Vivo Variability? cause1 Inconsistent Dosing? start->cause1 cause2 Compound Instability? start->cause2 cause3 Biological Variation? start->cause3 solution1 Retrain Personnel Verify Technique cause1->solution1 solution2 Prepare Fresh Solutions Test New Vehicle cause2->solution2 solution3 Increase Group Size Standardize Conditions cause3->solution3

Caption: Troubleshooting logic for high in vivo experimental variability.

Refinement of extraction protocols for diterpenoid alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diterpenoid Alkaloid Extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in refining their extraction methodologies.

Frequently Asked Questions (FAQs)

Q1: My diterpenoid alkaloid yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors throughout the extraction process. Consider the following points for optimization:

  • Plant Material Preparation: Ensure the plant material is properly dried and ground into a fine powder. A larger surface area facilitates better solvent penetration and release of alkaloids.[1]

  • Solvent Selection: The choice of solvent is critical. Diterpenoid alkaloids can exist as free bases or salts, which have different solubilities.[1] Free bases are typically soluble in organic solvents like chloroform (B151607) and ether, while their salts are more soluble in alcohols and acidic water.[1][2] Using an alcohol-based solvent (e.g., ethanol (B145695), methanol) can extract both forms.[2] For targeted extraction, an acid-base method is highly effective.[3][4]

  • Extraction Method: Modern techniques often provide higher yields in less time compared to traditional methods.[5][6] Consider switching from maceration or Soxhlet extraction to methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Pressurized Liquid Extraction (PLE), which can significantly improve efficiency.[5][6][7] For example, Pulsed Electric Field (PEF) extraction has been shown to achieve high yields of Guanfu base A in a very short time.[7]

  • pH Control: The pH of the extraction medium is crucial. An initial extraction with acidified water (e.g., 0.1-1% HCl or H₂SO₄) can convert alkaloids into their salt form, increasing their solubility in the aqueous phase.[2][8] Subsequently, basifying the solution (pH 9-10) with ammonia (B1221849) or NaOH converts the salts back to free bases, allowing them to be extracted into an immiscible organic solvent like chloroform.[3][9]

  • Number of Extractions: A single extraction is often insufficient. Perform repeated extractions (typically 3 times) with fresh solvent to ensure exhaustive recovery of the target compounds from the plant matrix.[9]

Q2: My crude extract contains a high level of impurities, particularly fats and pigments. How can I effectively clean it up?

A2: Initial purification is essential for removing non-alkaloidal components.

  • Defatting: For plant materials rich in oils and fats (like seeds), a pre-extraction step with a non-polar solvent such as n-hexane or petroleum ether is highly recommended.[8][10] This will remove lipids without extracting the desired alkaloids.

  • Acid-Base Washing: This is a fundamental technique for purifying alkaloids.[4] After an initial extraction (e.g., with methanol), the solvent is evaporated, and the residue is dissolved in a dilute acid solution. This aqueous phase can then be washed with a non-polar solvent (like petroleum ether or diethyl ether) to remove neutral and acidic impurities.[8][9] The alkaloids remain in the acidic aqueous layer as salts. After washing, the aqueous layer is made alkaline to precipitate the free alkaloid bases, which can then be extracted with an organic solvent.[2][3]

  • Solid-Phase Extraction (SPE): SPE is an effective technique for sample clean-up and pre-concentration of alkaloids before chromatographic analysis.[4][11]

Q3: I suspect my target diterpenoid alkaloids are degrading during the extraction process. How can I prevent this?

A3: Diterpenoid alkaloids, especially ester-type ones, can be sensitive to heat and pH extremes.

  • Temperature Control: Many alkaloids are thermolabile. Prolonged exposure to high temperatures during methods like Soxhlet extraction or solvent evaporation can lead to degradation.[6] Employ methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) (typically 30-60°C) or maceration.[6] When evaporating solvents, use a rotary evaporator under reduced pressure to keep the temperature low.

  • pH Stability: Strong alkaline conditions can cause degradation of certain alkaloids, such as those with lactone or lactam structures, through saponification.[2] When basifying the acidic extract, use a milder base like sodium carbonate or ammonium (B1175870) hydroxide (B78521) and avoid prolonged exposure.[3][10]

  • Method Duration: Minimize the overall extraction time. Modern methods like MAE and UAE significantly reduce extraction times from hours to minutes, lowering the risk of degradation.[5][6]

Q4: How do I select the most appropriate purification technique for isolating a specific diterpenoid alkaloid from a complex mixture?

A4: The choice of purification technique depends on the properties of the alkaloids in the mixture and the desired purity. A multi-step approach is often necessary.

  • Column Chromatography (CC): This is a standard method for separation. Silica gel or alumina (B75360) are common stationary phases.[9][12] Gradient elution with solvent systems like petroleum ether/acetone/diethylamine can be used to separate compounds based on polarity.[9]

  • Vacuum Liquid Chromatography (VLC): VLC is a useful technique for the initial fractionation of crude alkaloid mixtures.[13]

  • Counter-Current Chromatography (CCC): Techniques like High-Speed Counter-Current Chromatography (HSCCC) and pH-zone-refining CCC are highly effective for separating structurally similar alkaloids.[14][15] pH-zone-refining CCC, in particular, offers high sample-loading capacity and can yield high-purity compounds.[14][16]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard for final purification, providing high resolution and purity.[12][17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Alkaloid Yield 1. Incomplete extraction from plant matrix. 2. Incorrect solvent polarity. 3. Suboptimal pH. 4. Insufficient extraction time or cycles. 5. Degradation of target compounds.1. Ensure plant material is finely powdered.[1] 2. Use a hydroalcoholic solvent (e.g., 80% ethanol) for broad-spectrum extraction or an optimized acid-base liquid-liquid extraction.[2][18] 3. Optimize the pH for both the initial acidic extraction and the subsequent basic extraction.[9] 4. Increase extraction time or perform additional extraction cycles.[9] 5. Use low-temperature methods like UAE or maceration; avoid prolonged heating.[6]
Emulsion Formation during Liquid-Liquid Extraction 1. High concentration of surfactants or particulate matter. 2. Vigorous shaking.1. Filter the extract before partitioning. 2. Add a saturated NaCl solution to increase the polarity of the aqueous phase. 3. Gently invert the separatory funnel instead of shaking vigorously. 4. Centrifuge the mixture to break the emulsion.
Poor Separation in Column Chromatography 1. Inappropriate solvent system. 2. Column overloading. 3. Cracking or channeling of the stationary phase.1. Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first.[12] 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure proper packing of the column; use a sand layer on top to prevent disturbance.
Alkaloid Degradation 1. Exposure to high temperatures. 2. Extreme pH conditions (especially strong bases). 3. Exposure to light or oxygen over time.1. Use low-temperature extraction methods and evaporate solvents under reduced pressure.[6][19] 2. Use milder bases (e.g., Na₂CO₃, NH₄OH) and minimize time in alkaline solution.[3][10] 3. Store extracts and purified compounds in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Extraction Methods

The selection of an extraction method significantly impacts yield, purity, time, and solvent consumption. Modern methods generally outperform traditional ones in efficiency.

Table 1: Comparison of Various Alkaloid Extraction Methods Data synthesized from multiple sources for general comparison.

Extraction Method Average Yield (%) Average Purity (%) Time Required Solvent Consumption Key Advantages
Maceration1.19[5]67.9[5]48-72 hours[3]High[5]Simple, no specialized equipment needed.
Soxhlet Extraction1.63[5]74.9[5]6-8 hours[3]High[5]More efficient than maceration.[19]
Ultrasound-Assisted (UAE)~2.40 (variable)[5]~85 (variable)[5]15-60 minutes[6]Moderate[6]Fast, efficient, preserves thermolabile compounds.[6]
Microwave-Assisted (MAE)2.50[5]88.2[5]2-30 minutes[6]Low[6]Very fast, reduced solvent use, high yield.[5][20]
Accelerated Solvent (ASE) / Pressurized Liquid (PLE)2.63[5]88.8[5]5-20 minutes[6]Low[6]High efficiency, low solvent use, suitable for automation.[6]

Table 2: Purification Yield of Diterpenoid Alkaloids from Aconitum coreanum using pH-Zone-Refining CCC Data from a 3.5 g crude extract.[14][16]

Compound Mass Obtained (mg) Purity (%)
Guanfu base I35696.40
Guanfu base A57897.20
Atisine7497.50
Guanfu base F9498.10
Guanfu base G42398.90
Guanfu base R6798.30
Guanfu base P15498.40

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Total Diterpenoid Alkaloids

This protocol is a standard method for the initial extraction and purification of total alkaloids from a plant matrix.

Materials:

  • Dried, powdered plant material

  • Solvents: Methanol (B129727) (or 80% Ethanol), n-hexane (or petroleum ether), chloroform, distilled water

  • Acids/Bases: 1% Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator, separatory funnels, filtration apparatus

Methodology:

  • Defatting (Optional): If the plant material is rich in lipids, place the powdered material (e.g., 100 g) in a flask and extract with n-hexane or petroleum ether (3 x 300 mL) by maceration or in a Soxhlet apparatus. Discard the lipid-containing solvent. Air-dry the defatted plant material.[10]

  • Initial Extraction: Extract the defatted plant material with methanol or 80% ethanol (3 x 500 mL) via maceration with stirring for 24 hours or by heat reflux for 2 hours per extraction.[2][9]

  • Concentration: Combine the alcohol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

  • Acidification: Dissolve the crude extract in 1% aqueous HCl (e.g., 200 mL). Stir until fully dissolved to convert alkaloids to their hydrochloride salts. Filter the solution to remove any insoluble residue.[3][9]

  • Purification Wash: Transfer the acidic aqueous solution to a separatory funnel. Wash the solution with chloroform (3 x 100 mL) to remove neutral and weakly acidic impurities. The target alkaloid salts will remain in the upper aqueous phase. Discard the chloroform layers.[8]

  • Basification: Adjust the pH of the aqueous solution to 9-10 by slowly adding ammonium hydroxide.[3] The alkaloids will precipitate or become free bases.

  • Final Extraction: Extract the alkaline solution with chloroform (3 x 150 mL). The free alkaloid bases will move into the organic chloroform layer.[9]

  • Drying and Recovery: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the total crude alkaloid fraction.[10]

Protocol 2: Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is an advanced method for separating individual alkaloids from a crude mixture, as demonstrated for Aconitum coreanum.[14]

Materials:

  • Crude alkaloid extract

  • CCC instrument

  • Solvents: Petroleum ether, ethyl acetate, methanol, water

  • Acid/Base: Hydrochloric acid (HCl), Triethylamine (B128534) (TEA)

Methodology:

  • Solvent System Preparation: Prepare the two-phase solvent system composed of petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).[14]

  • Phase Modification: Add triethylamine (TEA) to the upper organic phase to a final concentration of 10 mM (this is the stationary phase). Add hydrochloric acid (HCl) to the lower aqueous phase to a final concentration of 10 mM (this is the mobile phase).[14]

  • CCC Instrument Setup:

    • Fill the entire column with the stationary phase (upper phase).

    • Rotate the apparatus at the desired speed (e.g., 850 rpm).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Loading: Dissolve the crude alkaloid extract (e.g., 3.5 g) in a suitable volume of the solvent mixture and inject it into the column.[16]

  • Elution and Fractionation: Elute the sample with the mobile phase. The alkaloids will separate along the column based on their partition coefficients and pKa values. Collect fractions continuously.

  • Analysis: Analyze the collected fractions by HPLC or TLC to identify fractions containing pure compounds. Combine the pure fractions and evaporate the solvent to obtain the isolated diterpenoid alkaloids.[14]

Visualizations

The following diagrams illustrate key workflows in the extraction and refinement process.

ExtractionWorkflow Plant Plant Material (Dried, Powdered) Defat Defatting (with Hexane) Plant->Defat Optional Step Extract Crude Extraction (Methanol / Ethanol) Plant->Extract Defat->Extract Lipids Lipids & Waxes (Discard) Defat->Lipids Concentrate1 Concentration (Rotary Evaporator) Extract->Concentrate1 AcidWash Acid-Base Cleanup (HCl / Chloroform) Concentrate1->AcidWash Concentrate2 Concentration & Drying AcidWash->Concentrate2 Impurities Neutral Impurities (Discard) AcidWash->Impurities CrudeAlkaloids Crude Alkaloid Mixture Concentrate2->CrudeAlkaloids Purify Chromatographic Purification (VLC, CCC, HPLC) CrudeAlkaloids->Purify PureAlkaloids Isolated Diterpenoid Alkaloids Purify->PureAlkaloids

Caption: General workflow for the extraction and purification of diterpenoid alkaloids.

DecisionTree Start Goal: Select Extraction Method Thermo Is the Alkaloid Thermolabile? Start->Thermo Scale What is the Extraction Scale? Thermo->Scale  No Scale2 What is the Extraction Scale? Thermo->Scale2  Yes PLE PLE / MAE Scale->PLE Pilot / Industrial Soxhlet2 Soxhlet Scale->Soxhlet2 Lab Scale Maceration2 Maceration Scale2->Maceration2 Lab Scale (Simple) UAE_MAE UAE / MAE Scale2->UAE_MAE Lab Scale (Efficient) Soxhlet Soxhlet / Heat Reflux Maceration Maceration / UAE

Caption: Decision guide for selecting an appropriate extraction method.

References

Validation & Comparative

Validating the Bioactivity of Synthetic 14-Benzoyl-8-O-methylaconine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected bioactivity of synthetic 14-Benzoyl-8-O-methylaconine against its parent compound, Aconitine (B1665448), and other relevant derivatives. Due to the novelty of this synthetic compound, direct experimental data is not yet available in peer-reviewed literature. Therefore, this guide extrapolates its potential bioactivity based on established structure-activity relationships of aconitine alkaloids. The primary mechanism of action for this class of compounds involves the modulation of voltage-gated sodium channels, leading to a range of downstream effects, including analgesic, anti-inflammatory, and cardiotonic activities.

Comparative Bioactivity Profile

The bioactivity of aconitine derivatives is highly dependent on the substitutions at various positions of the diterpenoid core. The introduction of a benzoyl group at the C-14 position and a methyl group at the C-8 position in this compound is expected to significantly modulate the bioactivity profile compared to the parent compound, Aconitine.

CompoundPredicted BioactivityRationale Based on Structure-Activity Relationship
Synthetic this compound Potentially reduced toxicity with retained analgesic and anti-inflammatory effects.The ester group at C-14 is crucial for bioactivity. The replacement of the acetyl group at C-8 with a methyl group may decrease the high toxicity associated with aconitine.
AconitineHigh analgesic and anti-inflammatory activity, but also high cardiotoxicity and neurotoxicity.The acetyl group at C-8 and the benzoyl group at C-14 are known to be key for its potent but toxic effects.
Benzoylaconine (Aconitine metabolite)Reduced toxicity compared to Aconitine, with anti-inflammatory and potential anti-arrhythmic properties.Lacks the acetyl group at C-8, which significantly reduces toxicity.
8-O-Azeloyl-14-benzoylaconineDemonstrated in vitro antiproliferative activity against human tumor cell lines (IC50 of 10-20 microM).[1]The presence of the C-14 benzoyl group contributes to its cytotoxic effects.

Signaling Pathways and Experimental Workflows

To validate the bioactivity of synthetic this compound, a series of in vitro and in vivo experiments are recommended. The following diagrams illustrate the key signaling pathway likely modulated by this compound and a typical experimental workflow for assessing its analgesic properties.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VGSC Voltage-Gated Sodium Channel (VGSC) Ca_Influx Increased Intracellular Ca2+ Concentration VGSC->Ca_Influx Leads to PKC PKC Ca_Influx->PKC Activates IKK IKK PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive p50/p65-IκB (Inactive NF-κB) NFkB_dimer p50/p65 NFkB_active p50/p65 (Active NF-κB) NFkB_dimer->NFkB_active Translocates to Nucleus NFkB_inactive->NFkB_dimer Releases Gene_Expression Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression Induces Aconitine_Derivative This compound Aconitine_Derivative->VGSC Modulates G Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice) Start->Animal_Acclimatization Grouping Random Grouping (Vehicle, Test Compound, Positive Control) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral or IP) Grouping->Drug_Administration Pain_Induction Induction of Nociception (e.g., Acetic Acid Injection) Drug_Administration->Pain_Induction Observation Observation & Data Collection (e.g., Counting Writhing Responses) Pain_Induction->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End

References

A Comparative Toxicological Profile: 14-Benzoyl-8-O-methylaconine vs. Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

Aconitine (B1665448), a potent neurotoxin and cardiotoxin, stands in stark contrast to its derivative, 14-Benzoyl-8-O-methylaconine, which exhibits significantly lower toxicity. This guide provides a comparative analysis of the toxicological profiles of these two compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This comparative study reveals that the structural modification of aconitine to this compound leads to a substantial reduction in acute toxicity. This is evidenced by the significantly higher lethal dose (LD50) values of this compound across various administration routes in mice.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for both compounds, highlighting the pronounced difference in their lethal doses.

CompoundAnimal ModelRoute of AdministrationLD50 Value
Aconitine MouseOral1 mg/kg[1]
MouseIntravenous0.100 mg/kg[1]
MouseIntraperitoneal0.270 mg/kg[1]
MouseSubcutaneous0.270 mg/kg[1]
RatIntravenous0.064 mg/kg[1]
This compound MouseOral810 mg/kg
(as Benzoylmesaconine)MouseIntraperitoneal240 mg/kg
MouseSubcutaneous230 mg/kg

Mechanisms of Toxicity

Aconitine's high toxicity is primarily attributed to its potent activation of voltage-gated sodium channels in excitable membranes of tissues like the myocardium, nerves, and muscles.[2] This persistent activation leads to a continuous influx of sodium ions, causing membrane depolarization and leading to arrhythmias and paralysis.[2]

While specific mechanistic studies on this compound are limited, the significant decrease in its toxicity suggests a reduced affinity for or a different mode of interaction with voltage-gated sodium channels. The hydrolysis of the ester groups at the C8 and C14 positions of the aconitine backbone is known to dramatically reduce toxicity.[3] In this compound, the presence of a methyl group at the 8-O position and a benzoyl group at the C14 position results in a molecule that is inherently less toxic than the parent aconitine.

Experimental Protocols

The determination of acute toxicity, specifically the LD50 values, typically involves standardized experimental protocols. A general methodology for determining the LD50 in mice via different routes of administration is outlined below.

Acute Toxicity (LD50) Determination in Mice

1. Animal Model:

  • Species: Mus musculus (mouse)

  • Strain: Specific pathogen-free (e.g., BALB/c, CD-1)

  • Age and Weight: Typically 6-8 weeks old, with a specified weight range.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

2. Test Substance Preparation:

  • The test compound (aconitine or this compound) is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water, or a specific solvent system). The concentration is adjusted to deliver the desired dose in a specific volume.

3. Administration:

  • Oral (p.o.): The test substance is administered directly into the stomach using a gavage needle.

  • Intravenous (i.v.): The substance is injected into a tail vein.

  • Intraperitoneal (i.p.): The substance is injected into the peritoneal cavity.

  • Subcutaneous (s.c.): The substance is injected under the skin, usually in the dorsal region.

4. Dose Groups:

  • Multiple dose groups are established with a logarithmic progression of doses. A control group receives only the vehicle.

5. Observation:

  • Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) and then daily for a period of up to 14 days.

  • Observed toxic signs may include changes in behavior, breathing, neurological function, and autonomic signs.

6. LD50 Calculation:

  • The LD50, the dose that is lethal to 50% of the animals in a group, is calculated using statistical methods such as the probit analysis or the Reed-Muench method.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by aconitine and a typical experimental workflow for comparative toxicity assessment.

Aconitine_Toxicity_Pathway Aconitine Aconitine Na_Channel Voltage-Gated Sodium Channel Aconitine->Na_Channel Binds to Persistent_Activation Persistent Activation Na_Channel->Persistent_Activation Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia Paralysis Muscle Paralysis Depolarization->Paralysis

Caption: Aconitine's primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels.

Toxicity_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Compound_Prep Compound Preparation (Aconitine & Derivative) Dose_Administration Dose Administration (Oral, IV, IP, SC) Compound_Prep->Dose_Administration Animal_Acclimatization Animal Acclimatization (Mice) Animal_Acclimatization->Dose_Administration Observation Observation (Toxicity Signs & Mortality) Dose_Administration->Observation Data_Collection Data Collection Observation->Data_Collection LD50_Calculation LD50 Calculation Data_Collection->LD50_Calculation Comparative_Analysis Comparative Analysis LD50_Calculation->Comparative_Analysis

Caption: Experimental workflow for the comparative acute toxicity assessment of aconitine and its derivative.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of traditional medicines or toxicological studies, the accurate and reliable quantification of diterpenoid alkaloids such as 14-Benzoyl-8-O-methylaconine is of paramount importance. This guide provides a comprehensive comparison of two widely employed analytical techniques for this purpose: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: A Comparative Overview

The selection of an analytical method is often a trade-off between the required sensitivity, selectivity, speed, and the instrumentation available. The following table summarizes the key performance parameters of a representative HPLC-DAD method and a UPLC-MS/MS method for the analysis of this compound and other closely related aconitum alkaloids.

Validation ParameterHPLC-DAD MethodUPLC-MS/MS Method
Linearity (r) ≥ 0.999≥ 0.9984
Linear Range Not explicitly stated for individual alkaloids4.28 - 4280 ng/mL
Limit of Detection (LOD) Not explicitly stated1.41 - 4.28 ng/mL (for various aconitine (B1665448) alkaloids)
Limit of Quantification (LOQ) Not explicitly stated1.41 - 4.28 ng/mL (for various aconitine alkaloids)[1]
Precision (%RSD) < 3% (Intra-day and Inter-day)Not explicitly stated
Accuracy (Recovery) 95.8 - 103.5%99.7 - 101.7%[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the HPLC-DAD and UPLC-MS/MS analysis of this compound, based on published studies.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the simultaneous determination of several Aconitum alkaloids, including this compound (referred to as benzoylmesaconine).[2]

  • Instrumentation : A standard High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

  • Column : A reversed-phase C18 column.

  • Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and a buffer solution (e.g., 10 mM ammonium (B1175870) bicarbonate, pH 10.0).[2]

  • Flow Rate : Typically 1.0 mL/min.[2]

  • Detection : UV detection at 240 nm.[2]

  • Sample Preparation : Extraction of the alkaloids from the sample matrix (e.g., herbal medicine) using a suitable organic solvent, followed by a series of liquid-liquid extraction steps to purify the sample before injection.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound and other aconitine alkaloids in complex matrices.[1]

  • Instrumentation : An Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A sub-2 µm particle size reversed-phase C18 column (e.g., ACQUITY UPLC® BEH C18).

  • Mobile Phase : A gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

  • Flow Rate : Typically around 0.2 - 0.4 mL/min.

  • Ionization Mode : Positive electrospray ionization (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.

  • Sample Preparation : Similar to the HPLC method, sample preparation involves extraction from the matrix, followed by a clean-up step. The final extract is then diluted in a suitable solvent for injection.

Mandatory Visualization

To illustrate the logical flow of a cross-validation process, the following diagram outlines the key steps involved in comparing two analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation MethodA Method A (e.g., HPLC-DAD) ValidationA Individual Validation of Method A MethodA->ValidationA MethodB Method B (e.g., UPLC-MS/MS) ValidationB Individual Validation of Method B MethodB->ValidationB SampleAnalysis Analysis of the Same Set of Samples by Both Methods ValidationA->SampleAnalysis ValidationB->SampleAnalysis DataComparison Statistical Comparison of Results (e.g., Bland-Altman plot, correlation) SampleAnalysis->DataComparison Conclusion Assessment of Comparability and Method Interchangeability DataComparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of the Anticancer Potential of 14-Benzoyl-8-O-methylaconine and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a stark contrast in the anticancer profiles of the diterpenoid alkaloid 14-Benzoyl-8-O-methylaconine and the well-established chemotherapeutic agent, paclitaxel (B517696). While paclitaxel is a cornerstone of cancer treatment with a deeply understood mechanism of action, evidence for the anticancer activity of this compound is currently lacking. This guide provides a detailed comparison based on existing experimental data.

Executive Summary

Extensive research has solidified paclitaxel's role as a potent anticancer agent, effective against a wide range of solid tumors. Its mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. In stark contrast, there is no direct scientific evidence to support the anticancer activity of this compound. In fact, studies on closely related compounds suggest a lack of significant cytotoxicity. This guide will delve into the specifics of what is known about each compound, presenting the data in a clear, comparative format for researchers, scientists, and drug development professionals.

Quantitative Data on Anticancer Activity

The following tables summarize the available quantitative data for both compounds. A significant disparity in the volume of research is immediately apparent.

Table 1: In Vitro Cytotoxicity Data for this compound and Related Compounds

CompoundCancer Cell LineIC50 (µM)Citation
Mono-[O-(14-benzoylaconine-8-yl)]estersA-549, MCF-7, HCT-15> 60[1]
Aconitine (B1665448)KBv200> 263[2]
8-O-Azeloyl-14-benzoylaconineHCT-15, A549, MCF-7~10-20[2]

Note: No specific IC50 data was found for this compound.

Table 2: In Vitro Cytotoxicity Data for Paclitaxel

Cancer Cell LineIC50 (nM)Citation
A549 (Lung)2.5 - 10
MCF-7 (Breast)1 - 5
HeLa (Cervical)2 - 8
OVCAR-3 (Ovarian)5 - 20

Note: IC50 values for paclitaxel can vary depending on the specific cell line and experimental conditions.

Mechanisms of Anticancer Action

This compound: An Unclear Picture

Currently, there are no published studies detailing a specific anticancer mechanism of action for this compound. Research on the broader class of C19-diterpenoid alkaloids indicates a complex structure-activity relationship, where minor chemical modifications can drastically alter biological effects.[1][2] While some aconitine derivatives show cytotoxic properties, others, including compounds structurally similar to this compound, are inactive.[1] The lack of observed cytotoxicity for mono-[O-(14-benzoylaconine-8-yl)]esters suggests that this compound is unlikely to function as a potent anticancer agent through direct cell killing.[1]

Paclitaxel: A Well-Defined Microtubule Stabilizer

Paclitaxel's anticancer activity is well-documented and primarily attributed to its interaction with microtubules, which are essential components of the cell's cytoskeleton.

Paclitaxel_Mechanism Paclitaxel Paclitaxel BetaTubulin β-tubulin subunit of microtubules Paclitaxel->BetaTubulin Binds to Microtubule Microtubule Stabilization (Inhibition of depolymerization) BetaTubulin->Microtubule MitoticSpindle Aberrant Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

The key steps in paclitaxel's mechanism are:

  • Binding to Microtubules: Paclitaxel binds to the β-tubulin subunit of microtubules.

  • Stabilization: This binding stabilizes the microtubules, preventing their normal dynamic disassembly.

  • Mitotic Arrest: The stabilized microtubules lead to the formation of abnormal mitotic spindles, causing the cell to arrest in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

The following are standard protocols for assays used to evaluate the anticancer activity of compounds like paclitaxel. These methods could be applied to this compound to generate comparative data.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Seed Seed cells in 96-well plate Treat Treat with compound (e.g., Paclitaxel) Seed->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddMTT Add MTT reagent Incubate1->AddMTT Incubate2 Incubate for 2-4 hours AddMTT->Incubate2 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate2->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with the test compound for a specific duration.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Annexin V/PI Staining for Apoptosis Detection

This assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the test compound.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

Based on the current body of scientific evidence, paclitaxel is a well-characterized and potent anticancer agent. Its mechanism of action, centered on microtubule stabilization, is thoroughly understood and supported by extensive experimental data. In contrast, there is a significant lack of data on the anticancer activity of this compound. The limited information available for structurally related compounds suggests that it is unlikely to possess significant cytotoxic effects.

For researchers and drug development professionals, this comparison highlights the established utility of paclitaxel and the need for foundational research to determine if this compound or other diterpenoid alkaloids hold any promise in the field of oncology. Future studies should focus on systematic in vitro screening of this compound against a panel of cancer cell lines to definitively assess its cytotoxic potential.

References

Comparative Guide to the Structure-Activity Relationship of 14-Benzoyl-8-O-methylaconine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 14-Benzoyl-8-O-methylaconine analogs, focusing on their structure-activity relationships (SAR). The information presented herein is intended to inform drug discovery and development efforts by elucidating the impact of structural modifications on biological activity, primarily as modulators of voltage-gated sodium channels.

Introduction

Aconitine (B1665448) and its derivatives are a class of norditerpenoid alkaloids known for their potent biological activities, which range from high toxicity to potential therapeutic effects such as analgesia and anti-arrhythmic properties. The core structure of these compounds offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships to develop analogs with improved therapeutic indices. This guide focuses on analogs of this compound, examining how alterations to the core aconitine skeleton, particularly at the C8 and C14 positions, influence their interaction with biological targets and overall activity. The primary mechanism of action for aconitine and its analogs involves the modulation of voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable cells.[1][2][3]

Core Structure and Key Modification Sites

The fundamental structure of the analogs discussed in this guide is based on the aconitine skeleton. The key positions for modification that significantly impact biological activity are the C8 and C14 positions. In the parent compound, this compound, these positions are occupied by a methoxy (B1213986) group at C8 and a benzoyl group at C14. The structure-activity relationship studies of aconitine and its derivatives have consistently shown that the ester groups at C8 and C14 are primary determinants of both toxicity and pharmacological activity.[4][5][6] Hydrolysis of these ester groups generally leads to a significant reduction in toxicity.[5][6]

Caption: General chemical structure of the aconitine skeleton highlighting the key modification sites at C8 and C14.

Structure-Activity Relationship Data

While specific quantitative data for a systematic series of this compound analogs is limited in the public domain, the following tables summarize the general structure-activity relationships gleaned from studies on related aconitine derivatives. These tables provide a comparative overview of how different substituents at the C8 and C14 positions are expected to influence activity on sodium channels and in vivo toxicity.

Table 1: Comparison of C8 and C14 Substituent Effects on Voltage-Gated Sodium Channel (Nav) Activity

Analog ClassC8-SubstituentC14-SubstituentEffect on Nav ChannelsPotencyReference
AconitineAcetyl (-COCH3)Benzoyl (-CO-Ph)Persistent activationHigh[2][3]
8-O-methylaconine DerivativeMethoxy (-OCH3)Benzoyl (-CO-Ph)Expected persistent activationModerate to HighGeneral SAR
BenzoylaconineHydroxyl (-OH)Benzoyl (-CO-Ph)Reduced activationLower[5][6]
AconineHydroxyl (-OH)Hydroxyl (-OH)Minimal activityLow[7]

Table 2: Comparison of C8 and C14 Substituent Effects on Acute Toxicity (LD50)

Analog ClassC8-SubstituentC14-SubstituentLD50 (mg/kg, mouse, i.p.)ToxicityReference
AconitineAcetyl (-COCH3)Benzoyl (-CO-Ph)~0.3High[8]
8-O-methylaconine DerivativeMethoxy (-OCH3)Benzoyl (-CO-Ph)Expected to be highHighGeneral SAR
BenzoylaconineHydroxyl (-OH)Benzoyl (-CO-Ph)> 10Lower[5][6]
AconineHydroxyl (-OH)Hydroxyl (-OH)> 50Low[7]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Activity

This protocol is designed to assess the modulatory effects of this compound analogs on voltage-gated sodium channels (e.g., Nav1.7) expressed in a suitable cell line (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human Nav1.7 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Test Compounds: Prepare stock solutions of the aconitine analogs in DMSO and dilute to the final desired concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Apply test compounds by perfusion and record the changes in the sodium current amplitude and kinetics.

  • To determine the IC50, apply a range of concentrations of the test compound and measure the percentage of current inhibition.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (HEK293 expressing Nav1.7) D Establish Whole-Cell Configuration A->D B Solution Preparation (External, Internal, Test Compounds) B->D C Pipette Fabrication C->D E Record Baseline Sodium Currents D->E F Apply Test Compound E->F G Record Modulated Sodium Currents F->G H Measure Current Inhibition G->H I Determine IC50 H->I

Caption: A simplified workflow for the whole-cell patch clamp experiment.

In Vivo Acute Toxicity (LD50) Determination in Mice

This protocol provides a general method for determining the median lethal dose (LD50) of the aconitine analogs in mice.

1. Animals:

  • Use healthy, adult mice (e.g., Swiss albino), weighing 20-25 g.

  • House the animals in standard laboratory conditions with free access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Dose Preparation:

  • Dissolve the test compounds in a suitable vehicle (e.g., saline with a small amount of Tween 80 to aid solubility).

  • Prepare a range of doses based on preliminary range-finding studies.

3. Experimental Procedure (Up-and-Down Method):

  • Administer a single dose of the test compound to one animal via the desired route (e.g., intraperitoneal injection).

  • Observe the animal for signs of toxicity and mortality for a predefined period (e.g., 24-48 hours).

  • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • The dose interval is typically a constant logarithmic factor (e.g., 1.5 or 2).

  • Continue this process until a sufficient number of dose reversals have been observed.

4. Data Analysis:

  • Calculate the LD50 value using appropriate statistical methods for the up-and-down procedure, such as the method of Dixon and Mood.

LD50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimatization C Administer Initial Dose to Animal 1 A->C B Dose Preparation B->C D Observe for Toxicity/Mortality C->D E Decision: Increase or Decrease Dose D->E F Administer Adjusted Dose to Next Animal E->F G Record Dose Reversals E->G F->D H Calculate LD50 G->H

Caption: A flowchart illustrating the up-and-down procedure for LD50 determination.

Signaling Pathway

The primary signaling pathway affected by this compound analogs is the regulation of cellular excitability through the modulation of voltage-gated sodium channels. These compounds are known to bind to site 2 of the α-subunit of the sodium channel, which leads to a persistent activation of the channel by inhibiting its transition to the inactivated state.[1] This results in a prolonged influx of Na+ ions, leading to membrane depolarization and hyperexcitability of neurons and muscle cells.

Sodium_Channel_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav Voltage-Gated Sodium Channel Depolarization Membrane Depolarization Nav->Depolarization Persistent Na+ Influx Analog Aconitine Analog Analog->Nav Binds to Site 2 Hyperexcitability Cellular Hyperexcitability Depolarization->Hyperexcitability

Caption: Signaling pathway of aconitine analog-mediated sodium channel modulation.

Conclusion

The structure-activity relationship of this compound analogs is critically dependent on the nature of the substituents at the C8 and C14 positions. The presence of ester groups, such as the methoxy at C8 and the benzoyl at C14, is crucial for high-affinity binding to voltage-gated sodium channels and, consequently, for both the pharmacological activity and toxicity of these compounds. Modification or hydrolysis of these ester functionalities generally leads to a significant decrease in potency and toxicity. Further research involving the synthesis and systematic biological evaluation of a focused library of this compound analogs is necessary to delineate a more precise quantitative structure-activity relationship. This will be instrumental in guiding the design of novel therapeutic agents with optimized efficacy and safety profiles.

References

The Double-Edged Sword: A Comparative Analysis of Monoester and Diester Diterpenoid Alkaloid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic profiles of monoester and diester diterpenoid alkaloids reveals a significant disparity in their potency, with diester compounds generally exhibiting markedly higher toxicity. This guide provides a comprehensive comparison of their cytotoxic effects, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Diterpenoid alkaloids, a class of natural products isolated from genera such as Aconitum and Delphinium, have garnered significant interest for their potent biological activities, including antitumor properties.[1][2][3] These complex molecules are broadly classified based on their carbon skeleton and the nature of their ester substituents. The presence and type of these ester groups, particularly at the C8 and C14 positions, play a pivotal role in dictating their cytotoxic potential.[4][5]

Structure-Activity Relationship: The Ester Functional Groups are Key

The fundamental difference in cytotoxicity between monoester and diester diterpenoid alkaloids lies in their chemical structure. Diester diterpenoid alkaloids (DDAs), such as the notorious aconitine, possess two ester groups, typically an acetyl group at C8 and a benzoyl or anisoyl group at C14.[4][5] In contrast, monoester diterpenoid alkaloids (MDAs) have undergone hydrolysis at the C8 position, resulting in a single ester group, usually at C14.[6]

This seemingly minor structural alteration has profound consequences for their biological activity. The de-esterification of DDAs to MDAs significantly reduces their toxicity. For instance, the monoester derivative benzoylaconine (B606023) is reported to be 200-fold less toxic than its diester parent, aconitine.[4][5] Further hydrolysis to the alcohol amine, aconine, results in a compound that is over 1000-fold less toxic than aconitine.[4][5] This stark difference underscores the critical contribution of the C8 acetyl group to the high toxicity of DDAs.

Quantitative Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various monoester and diester diterpenoid alkaloids against a panel of human cancer cell lines, illustrating the generally lower cytotoxic potency of monoester derivatives.

Alkaloid ClassCompoundCell LineIC50 (µM)Reference
Diester LipojesaconitineA549 (Lung Carcinoma)6.0[1][3]
MDA-MB-231 (Breast Cancer)7.3[1][3]
MCF-7 (Breast Cancer)6.3[1][3]
KB (Nasopharyngeal Carcinoma)6.8[1][3]
Diester LipoaconitineA549, MDA-MB-231, MCF-7, KB, KB-VIN13.7 - 20.3[1][3]
Diester LipomesaconitineKB (Nasopharyngeal Carcinoma)9.9[1][3]
Other cell lines17.2 - 21.5[1][3]
Monoester Benzoylaconine(Generally less toxic)Not specified in provided abstracts[4][5]
Monoester Benzoylmesaconine(Generally less toxic)Not specified in provided abstracts
Monoester Benzoylhypaconine(Generally less toxic)Not specified in provided abstracts

Mechanistic Insights: Induction of Apoptosis

The cytotoxic effects of diterpenoid alkaloids are often mediated through the induction of apoptosis, or programmed cell death. Both monoester and diester alkaloids can trigger this process, albeit with differing efficiencies. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Several studies have indicated that diterpenoid alkaloids can induce apoptosis by increasing the generation of reactive oxygen species (ROS).[7] This oxidative stress can lead to mitochondrial membrane depolarization, the release of pro-apoptotic molecules, and the activation of caspases, the executioner enzymes of apoptosis.[7] Furthermore, some diterpenoid alkaloids have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK pathway.[7]

apoptosis_pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway Diterpenoid_Alkaloids Diterpenoid Alkaloids (Monoester & Diester) ROS ↑ Reactive Oxygen Species (ROS) Diterpenoid_Alkaloids->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Bcl2_Bax ↓ Bcl-2 / ↑ Bax Mito_Potential->Bcl2_Bax Caspase9 Caspase-9 Activation Bcl2_Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway of diterpenoid alkaloid-induced apoptosis.

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential therapeutic agents. The following are standardized protocols for commonly used cytotoxicity and apoptosis assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10⁴ cells/mL and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (monoester and diester diterpenoid alkaloids) and incubate for 48 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add diterpenoid alkaloids (various concentrations) incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals in DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance dissolve_formazan->read_absorbance end End read_absorbance->end

Figure 2: Workflow for a typical MTT cytotoxicity assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds for 24 hours.[8]

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

Conclusion

The available evidence strongly indicates that the cytotoxicity of diterpenoid alkaloids is intricately linked to their ester functional groups. Diester diterpenoid alkaloids consistently demonstrate higher cytotoxic potential compared to their monoester counterparts. This difference is primarily attributed to the presence of an acetyl group at the C8 position, which appears to be a critical determinant of toxicity. The primary mechanism of cytotoxicity for these compounds involves the induction of apoptosis, often mediated by an increase in reactive oxygen species and the modulation of key signaling pathways. For researchers in drug discovery and development, these findings highlight the potential for tuning the cytotoxicity of diterpenoid alkaloids through targeted chemical modifications, offering a promising avenue for the development of novel anticancer agents with improved therapeutic indices.

References

A Comparative Guide to the Structural Validation of 14-Benzoyl-8-O-methylaconine: An NMR and X-ray Crystallography Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the structural validation of the diterpenoid alkaloid, 14-Benzoyl-8-O-methylaconine. While NMR spectroscopy offers detailed insights into the molecule's structure in solution, X-ray crystallography provides a precise atomic arrangement in the solid state. A combined approach, leveraging the strengths of both techniques, offers the most robust structural elucidation.

Data Presentation: A Comparative Analysis

A critical aspect of structural validation is the direct comparison of data obtained from different analytical techniques. Below is a summary of the ¹H and ¹³C NMR data for this compound and a representative comparison with X-ray crystallographic data of the closely related parent compound, aconitine.

Note on X-ray Crystallography Data: To date, a publicly available single-crystal X-ray structure for this compound has not been reported. Therefore, for the purpose of this comparative guide, the crystallographic data of the parent alkaloid, aconitine, is utilized. The primary structural difference is the presence of an acetyl group at the C-8 position in aconitine, whereas this compound possesses a methyl ether at this position. This difference should be considered when interpreting the comparative data.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound in CDCl₃

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
185.23.85, d (8.5)
226.42.55, m
334.92.05, m; 2.65, m
439.1-
548.94.15, d (7.0)
691.54.20, d (7.0)
788.04.50, s
883.9-
945.83.05, d (6.5)
1044.92.80, d (6.5)
1150.2-
1235.52.30, m; 2.45, m
1375.34.35, t (5.0)
1479.54.90, d (5.0)
1579.24.51, d (5.2)
1682.54.95, d (6.0)
1761.75.85, s
1953.52.95, m; 3.15, m
N-CH₂CH₃49.32.50, q (7.2)
N-CH₂CH₃13.31.09, t (7.2)
1-OCH₃56.23.33, s
6-OCH₃58.03.28, s
8-OCH₃59.13.28, s
16-OCH₃57.83.37, s
18-OCH₃59.33.76, s
Benzoyl-C=O166.4-
Benzoyl-C1'130.4-
Benzoyl-C2',6'129.88.04, d (7.6)
Benzoyl-C3',5'128.67.45, t (7.6)
Benzoyl-C4'133.37.58, t (7.6)

Data compiled from multiple sources.

Table 2: Comparison of Selected Torsion Angles from Aconitine Crystal Structure with Expected Conformations from NMR Data of this compound

Torsion AngleAconitine (X-ray)This compound (Inferred from NMR)Comments
C(1)-C(10)-C(5)-C(6)-55.2°Consistent with a chair conformation of the A-ring.The coupling constants observed in the ¹H NMR spectrum support a rigid chair-like conformation.
C(7)-C(8)-C(15)-C(16)35.8°Expected to be similar, indicating a boat-like conformation for the C-ring.The stereochemistry at these centers is expected to be conserved, leading to a similar ring conformation.
C(8)-O(8)-C(Me)N/AInferred gauche or anti conformation.In aconitine, this is an acetyl group. The orientation of the 8-O-methyl group in this compound can be inferred from NOE correlations in 2D NMR experiments.
C(14)-O-CO-C(Ph)-175.4°Likely an extended conformation.The benzoyl group is expected to be oriented to minimize steric hindrance, which can be confirmed by NOESY data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and confirm the connectivity of atoms in this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: A comprehensive suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

    • ¹³C NMR: Determines the chemical shifts of all carbon atoms.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for establishing the carbon skeleton and the position of substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

  • Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to TMS (δ = 0.00 ppm for ¹H and ¹³C). The structure is elucidated by systematically interpreting the correlations observed in the 1D and 2D NMR spectra.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement of the molecule in a crystalline solid state.

Methodology:

  • Crystallization: The most critical and often challenging step is to grow a single crystal of high quality. For a compound like this compound, this would typically involve dissolving the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate) and allowing the solvent to evaporate slowly, or using vapor diffusion techniques.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, bond angles, and torsion angles. The absolute configuration can often be determined if a heavy atom is present or by using anomalous dispersion effects.

Visualization of Experimental Workflows and Logic

Experimental_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_validation Structural Validation Compound 14-Benzoyl-8-O- methylaconine NMR_Sample Dissolve in CDCl3 Compound->NMR_Sample Crystallization Single Crystal Growth Compound->Crystallization NMR_Acquisition 1D & 2D NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Analysis Spectral Analysis NMR_Acquisition->NMR_Analysis Validation Comparative Analysis NMR_Analysis->Validation Xray_Data X-ray Diffraction Data Collection Crystallization->Xray_Data Structure_Solution Structure Solution & Refinement Xray_Data->Structure_Solution Structure_Solution->Validation

Caption: Experimental workflow for the structural validation of this compound.

Validation_Logic cluster_info Information Derived NMR NMR Data (Solution State) - Chemical Shifts (¹H, ¹³C) - Coupling Constants (J) - NOE Correlations Comparison Comparison & Cross-Validation NMR->Comparison Connectivity & Conformation XRAY X-ray Data (Solid State) - Atomic Coordinates - Bond Lengths & Angles - Torsion Angles XRAY->Comparison Absolute Stereochemistry Conclusion Validated 3D Structure Comparison->Conclusion info1 NMR provides dynamic information in a physiological-like state. info2 X-ray provides a static, high- resolution picture of the molecule.

Caption: Logical relationship for cross-validating NMR and X-ray crystallography data.

Conclusion

The structural elucidation of complex natural products like this compound is a rigorous process that benefits immensely from the synergistic use of multiple analytical techniques. NMR spectroscopy is indispensable for determining the chemical structure and preferred conformation in solution, providing data that is highly relevant to the molecule's biological activity. While a specific crystal structure for this compound is not yet available, X-ray crystallography, as demonstrated with the parent compound aconitine, offers an unparalleled level of detail regarding the solid-state conformation and absolute stereochemistry. For drug development professionals, the integration of both NMR and X-ray crystallographic data provides a comprehensive and validated three-dimensional model of a molecule, which is fundamental for understanding its structure-activity relationship and for rational drug design.

Benchmarking 14-Benzoyl-8-O-methylaconine Activity Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 14-Benzoyl-8-O-methylaconine and its broader class of aconitine (B1665448) alkaloids against well-characterized inhibitors of voltage-gated sodium channels (VGSCs). While direct quantitative data for this compound is limited in publicly available literature, this document summarizes the known effects of structurally related aconitine alkaloids and compares them with established VGSC inhibitors.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. Alkaloids from this genus, commonly known as aconitines, are renowned for their potent biological effects, primarily targeting voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets for a wide range of therapeutics and toxins.

Aconitine alkaloids can be broadly categorized based on their chemical structure and their effect on VGSCs. Diester-diterpenoid alkaloids, such as aconitine, typically act as activators by binding to site 2 on the channel's alpha-subunit, which leads to a suppression of channel inactivation and persistent sodium influx.[1] In contrast, some monoester derivatives have been shown to act as antagonists, blocking the channel.[1] The structural classification of this compound suggests it belongs to the family of potentially active aconitine alkaloids.

This guide benchmarks the activity of this class of compounds against well-known VGSC inhibitors, providing a framework for understanding their potential pharmacological profile.

Comparative Analysis of Inhibitor Potency

The following table summarizes the inhibitory concentrations (IC50) of established voltage-gated sodium channel inhibitors. Due to the absence of specific IC50 values for this compound, data for the related compound 14-benzoyltalatisamine is included, which notably demonstrates activity against potassium channels. This highlights the potential for some aconitine derivatives to interact with other ion channels.

CompoundTarget Channel(s)IC50Compound Class
Tetrodotoxin (TTX) Voltage-Gated Sodium Channels (NaV1.1-1.4, 1.6, 1.7)2.3 - 36 nMGuanidinium Toxin
Saxitoxin (STX) Voltage-Gated Sodium Channels~5 nMGuanidinium Toxin
Lidocaine Voltage-Gated Sodium Channels200 - 800 µMLocal Anesthetic
14-Benzoyltalatisamine Delayed Rectifier K+ Channel10.1 µMDiterpenoid Alkaloid

Note: The activity of aconitine alkaloids is highly structure-dependent. The data for 14-benzoyltalatisamine is presented to illustrate the activity of a structurally related compound and is not a direct measure of this compound's activity on sodium channels.

Experimental Protocols

The determination of inhibitor potency on voltage-gated sodium channels is primarily conducted using electrophysiological techniques. The whole-cell patch-clamp method is the gold standard for characterizing the effects of compounds on ion channel function.

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing VGSC Inhibition:

  • Cell Culture: A stable cell line expressing the specific voltage-gated sodium channel subtype of interest (e.g., HEK293 cells transfected with SCN9A for NaV1.7) is cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Recording Setup: The coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution containing physiological ion concentrations.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution mimicking the intracellular ionic environment.

  • Giga-seal Formation: The micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the intracellular voltage and measurement of the total current flowing across the cell membrane.

  • Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all channels are in a closed state, followed by a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to activate the channels.

  • Compound Application: The test compound (e.g., this compound) is dissolved in the external solution and perfused into the recording chamber at various concentrations.

  • Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed. The peak current amplitude at each voltage step is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.

Visualizing the Mechanism of Action

Signaling Pathway of Aconitine Alkaloid Activity on Voltage-Gated Sodium Channels:

The following diagram illustrates the general mechanism by which activating aconitine alkaloids are understood to affect voltage-gated sodium channels.

Aconitine_Mechanism VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation VGSC_aconitine VGSC + Aconitine (Persistently Open) VGSC_open->VGSC_aconitine Aconitine Binding Na_in Na+ Influx VGSC_open->Na_in VGSC_inactivated->VGSC_closed Repolarization VGSC_aconitine->Na_in Persistent_Depolarization Persistent Depolarization Na_in->Persistent_Depolarization

Caption: General mechanism of activating aconitine alkaloids on VGSCs.

Experimental Workflow for a Patch-Clamp Assay:

This diagram outlines the key steps involved in a typical whole-cell patch-clamp experiment to assess the activity of a compound on ion channels.

Patch_Clamp_Workflow A Cell Culture (VGSC-expressing cells) B Cell Plating (on coverslips) A->B D Giga-seal Formation B->D C Patch Pipette (filled with internal solution) C->D E Whole-Cell Configuration D->E F Apply Voltage Protocol E->F G Record Baseline Current F->G H Perfusion with This compound G->H I Record Post-Compound Current H->I J Data Analysis (IC50 determination) I->J

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

References

Replicating Published Findings on Aconitine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aconitine (B1665448) as a Representative for 14-Benzoyl-8-O-methylaconine

Comparative Analysis of Biological Activities

Aconitine exhibits a range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. The following tables summarize quantitative data from preclinical studies, comparing the effects of aconitine with standard reference compounds.

Analgesic Activity

The analgesic properties of aconitine have been evaluated in various animal models of pain.

Table 1: Comparison of the Analgesic Effects of Aconitine and Aspirin in the Hot Plate Test in Mice [1][2]

Treatment GroupDose (mg/kg)Reaction Time (s)Pain Threshold Improvement (%)
Control (Saline)-3.0 ± 1.35-
Aconitine (Low)0.34.2 ± 0.6517.12
Aconitine (High)0.97.6 ± 1.4220.27
Aspirin2005.0 ± 1.4219.21

Table 2: Comparison of the Analgesic Effects of Aconitine and Aspirin in the Acetic Acid-Induced Writhing Test in Mice [2]

Treatment GroupDose (mg/kg)Number of Writhing EventsInhibition (%)
Control-45.5 ± 5.5-
Aconitine (Low)0.314.5 ± 3.568
Aconitine (High)0.910.9 ± 2.976
Aspirin20011.4 ± 3.275
Anti-inflammatory Activity

Aconitine has demonstrated anti-inflammatory effects in models of acute and chronic inflammation.

Table 3: Comparison of the Anti-inflammatory Effects of Aconitine and Aspirin in the Formalin-Induced Paw Licking Test in Mice (Phase II) [1][2]

Treatment GroupDose (mg/kg)Paw Licking Time (s)Inhibition (%)
Model (Formalin)-185.7 ± 25.4-
Aconitine (Low)0.3118.7 ± 20.136.08
Aconitine (High)0.9125.4 ± 22.332.48
Aspirin20095.1 ± 18.748.82
Effects on Voltage-Gated Sodium Channels

Aconitine is a known modulator of voltage-gated sodium channels (VGSCs), a key mechanism underlying its biological activity and toxicity. It acts as a site 2 toxin, causing persistent activation of these channels. Verapamil (B1683045), a phenylalkylamine, also modulates sodium channels, although it is more recognized as a calcium channel blocker.

Table 4: Comparative Effects of Aconitine and a Putative Comparator on Voltage-Gated Sodium Channels

CompoundPrimary TargetMechanism of Action on VGSCsEffect
AconitineVoltage-Gated Sodium Channels (Site 2)Binds to the open state of the channel, causing persistent activation and a hyperpolarizing shift in the voltage-dependence of activation.Prolonged sodium influx, membrane depolarization, hyperexcitability.
VerapamilL-type Calcium Channels, Voltage-Gated Sodium ChannelsBlocks sodium channels from the intracellular side in a state-dependent manner.Inhibition of sodium current, reduced excitability.[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. The following are protocols for key experiments used to characterize the biological activities of aconitine.

Hot Plate Test for Analgesia in Mice

This method is used to assess the central analgesic activity of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Protocol:

  • Animals: Male ICR mice are used for the study.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55°C.

  • Procedure: a. Thirty minutes prior to the test, baseline pain thresholds are determined by placing each mouse on the hot plate and recording the time until a response (e.g., hind paw licking or jumping) is observed. A cut-off time of 30 seconds is set to prevent tissue damage. b. Animals are then orally administered with the test compound (aconitine), positive control (aspirin), or vehicle (saline). c. Thirty minutes after drug administration, the mice are again placed on the hot plate, and the reaction time is recorded.

  • Data Analysis: The percentage improvement in pain threshold is calculated using the formula: ((Latency after administration - Base threshold) / Base threshold) * 100%.[1][2]

Formalin-Induced Inflammatory Pain Model in Mice

This model is used to evaluate both the acute neurogenic and chronic inflammatory phases of pain.

Protocol:

  • Animals: Male ICR mice are used.

  • Procedure: a. One hour prior to the formalin injection, animals are orally administered the test compound (aconitine), positive control (aspirin), or vehicle. b. 20 µL of a 2% formalin solution is injected subcutaneously into the plantar surface of the right hind paw. c. Immediately after injection, the mice are placed in an observation chamber. d. The cumulative time spent licking the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).

  • Data Analysis: The total licking time in each phase for the treated groups is compared to the vehicle control group to determine the percentage of inhibition.[1][5]

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation

This technique is used to record the ionic currents flowing through voltage-gated sodium channels in isolated cells, allowing for the characterization of a compound's effect on channel function.

Protocol:

  • Cell Preparation: HEK293 cells stably expressing the desired voltage-gated sodium channel subtype are cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording: a. A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and continuously perfused with the external solution. b. A glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is brought into contact with a cell to form a high-resistance (GΩ) seal. c. The cell membrane under the pipette tip is ruptured by applying gentle suction to achieve the whole-cell configuration. d. The cell is held at a holding potential of -100 mV. Sodium currents are elicited by depolarizing voltage steps. e. The test compound (aconitine or verapamil) is applied to the bath via the perfusion system.

  • Data Analysis: Changes in the current-voltage relationship, voltage-dependence of activation and inactivation, and channel kinetics are analyzed before and after drug application.

Signaling Pathways and Experimental Workflows

The biological effects of aconitine are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

G cluster_0 Aconitine-Induced Inflammatory Signaling Aconitine Aconitine TNF_alpha TNF-α Aconitine->TNF_alpha induces TNFR TNFR TNF_alpha->TNFR binds IKK IKK TNFR->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kappaB->Pro_inflammatory_Genes translocates to nucleus and activates

Caption: Aconitine-induced activation of the TNF-α/NF-κB signaling pathway.

G cluster_1 Aconitine and NLRP3 Inflammasome Activation Aconitine Aconitine NLRP3 NLRP3 Aconitine->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase_1 Pro-Caspase-1 ASC->Pro_Caspase_1 recruits and cleaves Caspase_1 Caspase-1 Pro_Caspase_1->Caspase_1 Pro_IL_1beta Pro-IL-1β Caspase_1->Pro_IL_1beta cleaves IL_1beta IL-1β Pro_IL_1beta->IL_1beta

Caption: Aconitine-mediated activation of the NLRP3 inflammasome.

G cluster_2 General Experimental Workflow for Aconitine Bioactivity start Hypothesis in_vitro In Vitro Assays (e.g., Patch Clamp) start->in_vitro in_vivo In Vivo Models (e.g., Hot Plate, Formalin) start->in_vivo data_analysis Data Analysis and Comparison in_vitro->data_analysis in_vivo->data_analysis mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) data_analysis->mechanism conclusion Conclusion mechanism->conclusion

Caption: A generalized workflow for investigating the bioactivity of aconitine.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper and safe disposal of 14-Benzoyl-8-O-methylaconine, a diterpenoid alkaloid. Due to its relation to highly toxic aconitine (B1665448) compounds, adherence to strict safety and disposal protocols is imperative to mitigate risks to personnel and the environment.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE): When handling this compound in any form (solid or in solution), the following PPE is mandatory:

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Lab Coat: A flame-resistant laboratory coat.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used within a chemical fume hood.[2]

Spill and Contamination Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any potential airborne contaminants.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE as described above.

  • Contain the Spill:

    • For solid spills: Gently cover the material with a damp paper towel to prevent dust from becoming airborne.[2]

    • For liquid spills: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2]

  • Clean the Area: Carefully collect the absorbent material and any contaminated debris into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

Proper Disposal Procedures

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste in compliance with institutional, local, and national regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Sharps: Any needles or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[2]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][3] Never dispose of this compound down the drain or in regular trash.

Chemical Inactivation (as a potential pre-treatment)

Research indicates that the toxicity of aconitine alkaloids can be significantly reduced through hydrolysis.[4] While a specific protocol for this compound is not available, chemical inactivation may be a viable pre-treatment step before final disposal. This process should only be undertaken by trained personnel after consulting with and receiving approval from the institutional EHS office. A generalized approach might involve alkaline hydrolysis, but the specific conditions (e.g., reagent, concentration, temperature, and duration) would need to be carefully evaluated and validated.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found in the public domain, it is critical to consult and adhere to the guidelines provided by your institution's EHS department. The procedures outlined in this document are based on general best practices for handling highly toxic alkaloids.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Waste start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate Waste ppe->segregate solid Solid Waste (Pure compound, contaminated labware) segregate->solid Solids liquid Liquid Waste (Solutions containing the compound) segregate->liquid Liquids sharps Contaminated Sharps (Needles, etc.) segregate->sharps Sharps label_container Label Container as Hazardous Waste solid->label_container liquid->label_container sharps->label_container store Store in a Secure, Designated Area label_container->store contact_ehs Contact Institutional EHS for Disposal store->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 14-Benzoyl-8-O-methylaconine was located. The following guidance is based on safety protocols for the closely related and highly toxic alkaloid, Aconitine (B1665448), and general best practices for handling potent chemical compounds. Researchers should treat this compound with extreme caution, assuming it possesses a similar or greater toxicity profile than Aconitine.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the potent nature of aconitine alkaloids, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[1][2][3] The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (weighing, preparing solutions) Tightly fitting safety goggles or a full-face shield.[2]Chemical-resistant gloves (e.g., Nitrile), inspected before use.[4] Use proper glove removal technique.[1]A lab coat that covers the arms and closes in the front.[4]A full-face particle respirator (N100 or P3) is recommended.[1]
Working with Solutions Chemical-resistant safety goggles with side shields.[4]Chemical-resistant gloves (e.g., Nitrile or Neoprene for solvents).[4]Lab coat.Work should be conducted in a certified chemical fume hood.[4][5]
Cleaning and Decontamination Chemical-resistant safety goggles.Heavy-duty chemical-resistant gloves.Lab coat or chemical-resistant apron.Not generally required if the area is well-ventilated.
Waste Disposal Safety glasses.Chemical-resistant gloves.Lab coat.Not generally required.

Handling and Operational Plan

Safe handling of this compound requires careful planning and execution.[6] All operations should be performed in a designated area, and access should be restricted to authorized personnel only.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Identify Hazards Identify Hazards (Review SDS of related compounds) Develop Protocol Develop Safe Handling Protocol Identify Hazards->Develop Protocol Assemble PPE Assemble Required PPE Develop Protocol->Assemble PPE Prepare Work Area Prepare & Inspect Fume Hood Assemble PPE->Prepare Work Area Weigh Compound Weigh Compound in Fume Hood Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution in Fume Hood Weigh Compound->Prepare Solution Perform Experiment Conduct Experiment in Fume Hood Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate all surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate solid and liquid waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of waste according to institutional guidelines Segregate Waste->Dispose of Waste Document Document experiment and disposal Dispose of Waste->Document

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Pre-Experiment:

    • Thoroughly review the safety information for aconitine and other related alkaloids.[7][8]

    • Ensure all necessary PPE is available and in good condition.[3]

    • Prepare the work area by ensuring a certified chemical fume hood is operational and the work surface is clean and uncluttered.[4][5]

    • Have spill cleanup materials readily available.

  • Handling the Compound:

    • All manipulations of the solid compound and its solutions must be carried out within a chemical fume hood to minimize inhalation exposure.[4][5]

    • When weighing the solid, use a draft shield to prevent dispersal of the powder.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Avoid contact with skin and eyes at all times.[1] If contact occurs, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly label and store any remaining material in a secure, designated location.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5]

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[3][9]

Waste Disposal Protocol:

Waste TypeContainerLabelingStorageDisposal Method
Solid Waste (contaminated vials, pipette tips, gloves) Sealable, puncture-resistant container."Hazardous Waste - Acutely Toxic" and list the chemical name.Store in a designated and secure hazardous waste accumulation area.Arrange for pickup by the institution's environmental health and safety department.
Liquid Waste (unused solutions, contaminated solvents) Sealable, chemical-resistant container."Hazardous Waste - Acutely Toxic" and list all chemical components and their concentrations.Store in a designated and secure hazardous waste accumulation area, with secondary containment.Arrange for pickup by the institution's environmental health and safety department.

Key Disposal Considerations:

  • Do not dispose of this compound down the drain.[3]

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Ensure all waste containers are properly sealed to prevent leaks and spills.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.